Fmoc-N-Me-Nle-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZXDYZWHUAOEK-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427132 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-42-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-N-Me-Nle-OH: Synthesis, Application, and Advanced Protocols for Peptide Drug Development
This guide provides an in-depth exploration of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH. Tailored for researchers, chemists, and professionals in drug development, this document offers a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and field-proven methodologies for its successful incorporation into peptide sequences. We will delve into the causality behind experimental choices, addressing the unique challenges posed by N-methylated amino acids and providing robust solutions to ensure high-yield, high-purity outcomes in solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Importance of N-Methylated Amino Acids
N-methylation of the peptide backbone is a critical modification in medicinal chemistry, employed to enhance the therapeutic properties of peptide-based drug candidates. The substitution of an amide proton with a methyl group can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability and oral bioavailability, and fine-tune receptor binding affinity by inducing conformational constraints.[1] this compound, a derivative of the non-proteinogenic amino acid norleucine, is a valuable building block in this context. Norleucine itself is often used as an isosteric replacement for methionine to prevent oxidation, and its N-methylated form further enhances the peptide's pharmacokinetic profile.[2][3]
However, the synthesis and incorporation of N-methylated amino acids are not without challenges. The primary obstacle is the steric hindrance at the secondary amine, which can significantly impede coupling efficiency during SPPS.[4] This guide provides validated protocols to navigate these challenges effectively.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental for its proper handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 112883-42-8 | [1] |
| Molecular Formula | C₂₂H₂₅NO₄ | [1] |
| Molecular Weight | 367.44 g/mol | |
| Appearance | White to off-white powder | [1] |
| Purity | ≥96.0% (HPLC) | |
| Melting Point | 112 - 125 °C | [1] |
| Optical Rotation | [α]²⁰D = -22 ± 2º (c=1 in DMF) | [1] |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM |
Synthesis of this compound via On-Resin N-Methylation
While this compound is commercially available, its synthesis in the laboratory is often a cost-effective alternative, especially for large-scale needs. The Biron-Kessler method, an adaptation of the Fukuyama and Miller-Scanlan procedures, is a highly efficient on-resin strategy.[5] This method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for selective N-methylation.
The core principle involves the temporary protection of the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group. The electron-withdrawing nature of the o-NBS group acidifies the amine proton, facilitating its abstraction and subsequent methylation.
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from the Biron-Kessler method for the synthesis of Fmoc-N-methylated amino acids on 2-CTC resin.[5]
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Nle-OH
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
ortho-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Trifluoroacetic acid (TFA)
-
MilliQ Water
Procedure:
-
Resin Loading:
-
Swell 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
In a separate vial, dissolve Fmoc-L-Nle-OH (3 eq. relative to resin loading) in anhydrous DCM.
-
Add the Fmoc-L-Nle-OH solution to the swollen resin, followed immediately by DIPEA (9 eq.).
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the vessel and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution.
-
Agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
o-NBS Protection:
-
In a separate vial, dissolve o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in NMP.
-
Add the solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin with NMP (5x).
-
-
N-Methylation:
-
Prepare a solution of DBU (5 eq.) and dimethyl sulfate (10 eq.) in NMP.
-
Add the methylation solution to the resin and agitate for 20 minutes. Causality: DBU is a non-nucleophilic strong base capable of deprotonating the o-NBS-protected amine, which is then readily methylated by the electrophilic DMS.
-
Drain and wash the resin with NMP (5x).
-
-
o-NBS Deprotection:
-
Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.
-
Add the solution to the resin and agitate for 10 minutes. Repeat this step once more. Causality: 2-Mercaptoethanol acts as a nucleophile to cleave the sulfonamide bond, facilitated by the base DBU.
-
Drain and wash the resin with NMP (5x) and DMF (5x).
-
-
Fmoc Reprotection:
-
In a separate vial, dissolve Fmoc-OSu (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Drain and wash the resin with DMF (5x) and DCM (5x).
-
-
Cleavage from Resin:
-
Prepare a cleavage solution of 1% TFA in DCM.
-
Add the cleavage solution (10 mL/g resin) to the resin and agitate for 2 minutes.
-
Drain the solution into a flask containing MilliQ water (30 mL). Causality: The highly acid-labile 2-CTC linker is cleaved by the mild TFA solution, while the low concentration of TFA prevents the cleavage of any acid-labile side-chain protecting groups if they were present. Draining into water immediately neutralizes the acid.
-
Repeat the cleavage step four more times, collecting the filtrate in the same flask.
-
Extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by flash chromatography or recrystallization as needed.
-
Incorporation of this compound in Solid-Phase Peptide Synthesis
The successful incorporation of this compound into a growing peptide chain is the most critical phase of its application. The steric hindrance imparted by the N-methyl group necessitates optimized coupling conditions to achieve high yields and avoid deletion sequences.
Caption: Optimized SPPS cycle for coupling this compound.
Field-Proven Coupling Protocol
This protocol is designed to maximize coupling efficiency for the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA or 2,4,6-Collidine
-
DMF or NMP
-
DCM
-
20% (v/v) Piperidine in DMF
-
Bromophenol Blue test solution (250 mg in 50 mL DMF)
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin is well-swollen in DMF or NMP.
-
Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-4 eq. relative to resin loading) and HATU (2.9-3.9 eq.) in DMF or NMP.
-
Add DIPEA (6-8 eq.). Causality: HATU is a highly potent uronium-based coupling reagent that forms a reactive OAt-ester, which is particularly effective for sterically hindered couplings.[4] DIPEA or the less nucleophilic collidine is used as the base to facilitate the reaction without causing significant racemization.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 to 4 hours at room temperature. For particularly difficult couplings (e.g., coupling to another N-methylated residue), this time can be extended or a double coupling can be performed.[7]
-
-
Monitoring for Completion:
-
Remove a small sample of resin beads and wash them with methanol.
-
Add a few drops of the Bromophenol Blue test solution.[4]
-
Interpretation:
-
Yellow beads: The coupling is complete (no free amines).
-
Blue or Green beads: The coupling is incomplete (free amines present).
-
-
If the test is positive (blue/green), drain the coupling solution, wash the resin with DMF (3x), and perform a second coupling with a fresh solution of activated this compound.[7]
-
-
Washing:
-
Once the coupling is complete (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Proceed to the Next Cycle:
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Applications in Drug Discovery and Development
The incorporation of N-methylated norleucine serves multiple purposes in peptide drug design. Its primary role is to enhance metabolic stability by protecting the adjacent peptide bond from cleavage by proteases.[3] Furthermore, the linear, unbranched side chain of norleucine can participate in hydrophobic interactions within receptor binding pockets. N-methylation can also lock the peptide backbone into a specific conformation, potentially increasing binding affinity and selectivity for its target.
A notable area of application is in the development of therapeutics for neurodegenerative diseases. For instance, research has demonstrated that substituting methionine with its non-oxidizable isostere, norleucine, in amyloid-β peptides can mitigate their neurotoxic effects, highlighting its potential in Alzheimer's disease research.[8] The further addition of an N-methyl group to norleucine can be explored to improve the peptide's ability to cross the blood-brain barrier, a critical challenge in CNS drug development.
Conclusion
This compound is a powerful tool for the strategic optimization of peptide therapeutics. While its use introduces the synthetic challenge of steric hindrance, this can be reliably overcome through the application of optimized protocols. The use of potent coupling reagents like HATU, extended reaction times, and diligent monitoring with qualitative tests like the bromophenol blue test are cornerstones of a successful strategy. By leveraging the protocols and insights provided in this guide, researchers can confidently incorporate this compound to develop next-generation peptide drugs with enhanced stability, bioavailability, and efficacy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemie.univie.ac.at [chemie.univie.ac.at]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
A Comprehensive Technical Guide to the Solubility and Stability of Fmoc-N-Me-Nle-OH
Introduction: The Role of N-Methylation in Modern Peptide Synthesis
In the landscape of advanced peptide therapeutics, the strategic incorporation of modified amino acids is a cornerstone of rational drug design. N-methylated amino acids, such as (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH, are instrumental in this pursuit. The introduction of a methyl group on the amide nitrogen of the peptide backbone imparts significant pharmacological advantages. These benefits include enhanced proteolytic stability, which can prolong the in-vivo half-life of peptide drugs, and the ability to modulate peptide conformation, which can be critical for receptor binding and biological activity.[1][2][3][4] However, the unique structural attributes of N-methylated amino acids also present distinct challenges in terms of solubility and stability, particularly concerning racemization during peptide synthesis.
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the solubility and stability of this compound, offering both theoretical understanding and practical, field-proven protocols to ensure its optimal use in solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₅NO₄ | [5] |
| Molecular Weight | 367.44 g/mol | [5] |
| Appearance | White to off-white powder | [5][6] |
| Melting Point | 114-121 °C | [5] |
| CAS Number | 112883-42-8 | [5] |
| Storage Conditions | 2-8°C, keep away from moisture | [5][6][7] |
Part 1: Solubility Profile of this compound
The solubility of Fmoc-protected amino acids is a critical parameter for efficient coupling reactions in SPPS.[8] Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. The solubility of this compound is primarily dictated by the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the linear, nonpolar norleucine side chain.[9][10]
While exhaustive quantitative solubility data for this compound across all common laboratory solvents is not extensively published, a qualitative and estimated solubility profile can be constructed based on the behavior of structurally similar Fmoc-amino acids.[9][11]
Table of Estimated Solubility in Common SPPS Solvents:
| Solvent | Chemical Class | Predicted Solubility | Rationale & Practical Insights |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most prevalent solvent in SPPS due to its excellent ability to dissolve Fmoc-amino acids and swell the polystyrene resin support.[9][12] Complete dissolution is expected at concentrations typically used for coupling reactions (0.2-0.5 M). |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP is an effective alternative to DMF, offering similar or sometimes superior solvating properties for complex or aggregation-prone sequences. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | While a powerful solvent, its high boiling point can complicate removal. It is often used as a co-solvent to dissolve particularly difficult building blocks.[7][11] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately to Highly Soluble | The hydrophobicity of the Fmoc group and norleucine side chain suggests good solubility in DCM. It is frequently used for washing steps and in some coupling protocols.[11] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | THF can be used in SPPS, but its solvating power for some Fmoc-amino acids may be lower than that of DMF or NMP.[9][11] |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly to Moderately Soluble | Often used in the mobile phase for RP-HPLC purification, but less common as a primary solvent for coupling due to the limited solubility of many Fmoc-amino acids.[11] |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Sparingly to Very Slightly Soluble | The large, nonpolar Fmoc group significantly reduces solubility in polar protic solvents like alcohols.[8] |
Experimental Protocol: Gravimetric Determination of Solubility
Given that solubility can be influenced by factors such as temperature, water content, and lot-to-lot purity, empirical determination is strongly recommended. The shake-flask method is the gold standard for determining equilibrium solubility.[9]
Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DCM)
-
Scintillation vials with screw caps
-
Analytical balance
-
Orbital shaker in a temperature-controlled environment (e.g., 25 °C)
-
Syringe filters (0.2 µm, PTFE)
-
HPLC vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure enough solid is added so that it remains undissolved after equilibration.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[9]
-
Phase Separation: Allow the vials to sit undisturbed for a short period to let the undissolved solid settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe, and filter it through a 0.2 µm syringe filter directly into a pre-weighed HPLC vial to remove any suspended solids.
-
Solvent Evaporation: Evaporate the solvent from the HPLC vial under a stream of nitrogen or in a vacuum concentrator.
-
Gravimetric Analysis: Once the solvent is completely removed, weigh the HPLC vial containing the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent extracted.
Caption: Workflow for solubility determination.
Part 2: Stability Profile of this compound
The stability of this compound is a critical consideration, primarily revolving around two key aspects: the lability of the Fmoc protecting group under various conditions and the stereochemical integrity (racemization) of the α-carbon during synthesis.
Racemization: The Predominant Stability Challenge
N-methylated amino acids are significantly more prone to racemization during peptide coupling than their non-methylated counterparts.[13][14] This heightened risk is a consequence of both electronic and steric effects. The steric hindrance from the N-methyl group can slow down the desired coupling reaction, prolonging the exposure of the activated amino acid to basic conditions.[13]
Mechanism of Racemization: The principal pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[13][15] The proton at the chiral α-carbon of this intermediate is acidic and can be readily abstracted by a base. This leads to the formation of a planar, achiral enolate intermediate, which can then be attacked by the incoming amine from either face, resulting in a mixture of L- and D-isomers in the final peptide.[13]
Caption: Racemization via oxazolone formation.
Factors Influencing Racemization:
-
Coupling Reagents: The choice of coupling reagent is paramount. Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyAOP) are generally preferred. The use of carbodiimides like DIC should be accompanied by racemization-suppressing additives.[13]
-
Additives: Additives such as 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are highly effective at minimizing racemization, superior to the older generation HOBt.[13]
-
Bases: The choice and amount of base are critical. Weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine (TEA), which can accelerate racemization.[16]
-
Solvents: Polar solvents have been shown to promote racemization.[14]
-
Temperature and Reaction Time: Increased temperature and prolonged coupling times, often employed to overcome the steric hindrance of N-methylated residues, can significantly increase the risk of racemization.[13]
Stability of the Fmoc Protecting Group
The Fmoc group is designed to be stable to acidic conditions but labile to bases, a principle of orthogonality that is fundamental to Fmoc-SPPS.[10]
-
Base-Mediated Deprotection: The standard condition for Fmoc removal is treatment with a 20% solution of piperidine in DMF.[17][18] The deprotection occurs via a β-elimination mechanism, releasing the free amine and generating a dibenzofulvene-piperidine adduct.[19][20]
-
Acid Stability: The Fmoc group is stable to the mild acidic conditions used to cleave side-chain protecting groups like Boc and Trt from other amino acids in the peptide chain. However, it is not stable to strong acids like the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin.
-
Premature Cleavage: While generally stable, some premature cleavage can occur during prolonged coupling steps, especially if an excess of base is used.[19]
Other Degradation Pathways
While racemization is the primary concern, other degradation pathways common to all amino acids should be considered, although the non-functional, aliphatic side chain of norleucine makes it relatively robust.
-
Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the peptide bond can occur, but this is typically not a concern under standard SPPS conditions.
-
Decarboxylation/Deamination: These pathways generally require harsh conditions, such as high temperatures, and are not significant degradation routes during routine peptide synthesis.[21][22]
Protocol: HPLC-Based Assay for Assessing Stereochemical Stability
Objective: To quantify the extent of racemization of this compound during a model coupling reaction.
Methodology: This protocol involves coupling this compound to a model amino acid ester (e.g., H-Gly-OMe) under specific conditions and then analyzing the resulting dipeptide for diastereomeric purity using chiral HPLC.
Materials:
-
Fmoc-N-Me-L-Nle-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Quenching solution (e.g., 1N HCl)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., Na₂SO₄)
-
HPLC system with a chiral column (e.g., Chiralpak)
Procedure:
-
Activation: In a reaction vial, dissolve Fmoc-N-Me-L-Nle-OH (1 equiv.), HATU (1 equiv.), and DIPEA (2 equiv.) in DMF. Stir for a defined pre-activation time (e.g., 2 minutes). Note: Minimize pre-activation time to reduce racemization risk.[4]
-
Coupling: Add a solution of H-Gly-OMe·HCl (1.2 equiv.) and DIPEA (1.2 equiv.) in DMF to the activated mixture.
-
Reaction: Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.
-
Work-up: Quench the reaction with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Fmoc Deprotection: Dissolve the crude dipeptide in 20% piperidine in DMF and stir for 30 minutes. Evaporate the solvent.
-
HPLC Analysis: Dissolve the deprotected dipeptide (N-Me-L-Nle-Gly-OMe) in the mobile phase and inject it onto a chiral HPLC column. The L-L and D-L diastereomers will be separated.
-
Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of racemization.
Caption: Workflow for racemization analysis.
Conclusion and Best Practices
This compound is a valuable reagent for synthesizing peptides with enhanced therapeutic properties. Its successful application hinges on a thorough understanding of its solubility and stability characteristics.
Key Recommendations:
-
Solubility: Always use high-purity, polar aprotic solvents like DMF or NMP for coupling reactions. For challenging sequences, consider co-solvents like DMSO. When quantitative data is critical, perform empirical solubility tests.
-
Stability: Racemization is the most significant stability issue. To mitigate this:
-
Employ modern coupling reagents (HATU, PyAOP) with additives like HOAt or OxymaPure.
-
Use sterically hindered bases (DIPEA, collidine) and avoid excess.
-
Keep coupling times and temperatures to the minimum required for a complete reaction.
-
Monitor reaction completion carefully to avoid unnecessary exposure to coupling conditions.
-
-
Handling and Storage: Store this compound in a cool, dry place (2-8°C) to prevent degradation.[5]
By adhering to these principles and employing the protocols outlined in this guide, researchers can confidently and effectively utilize this compound to advance the frontiers of peptide science and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 5. This compound ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fmoc-N-Me-Leu-OH | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. ajpamc.com [ajpamc.com]
- 13. benchchem.com [benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. mdpi.com [mdpi.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. peptide.com [peptide.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. chempep.com [chempep.com]
- 20. researchgate.net [researchgate.net]
- 21. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 22. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Impact of N-Methylation on Peptide Proteolytic Stability
Executive Summary
The therapeutic promise of peptides is often undermined by their inherent vulnerability to proteolytic degradation, leading to short in vivo half-lives and limited bioavailability.[1][2] N-methylation, the strategic substitution of a backbone amide proton with a methyl group, has emerged as a cornerstone of modern peptide drug design, offering a powerful solution to this critical challenge.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how N-methylation enhances proteolytic stability. We will explore the underlying molecular mechanisms, detail synthetic strategies and analytical protocols, and present a framework for the rational design of next-generation peptide therapeutics with improved pharmacological profiles.
The Challenge: Proteolytic Degradation of Peptides
Peptides are susceptible to enzymatic cleavage by a vast array of proteases present in biological systems, such as in the digestive tract and bloodstream.[6][7] These enzymes, classified as exopeptidases and endopeptidases, catalyze the hydrolysis of peptide bonds, breaking down the peptide into smaller, inactive fragments.[6][8] This rapid degradation is a primary obstacle to the clinical success of many peptide-based drugs.[1][6]
Proteases recognize and bind to specific amino acid sequences or structural motifs within the peptide backbone.[9][10] The interaction between the protease and the peptide is often stabilized by a network of hydrogen bonds involving the backbone amide protons.[2] Once bound, the protease facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the scissile peptide bond, leading to its cleavage.[7]
The Solution: N-Methylation as a Steric Shield
N-methylation confers proteolytic resistance primarily through the principle of steric hindrance.[2] The introduction of a methyl group onto the amide nitrogen atom of the peptide backbone introduces significant steric bulk, which physically obstructs the approach of the protease to the scissile peptide bond.[11][12] This "steric shield" disrupts the precise molecular recognition required for enzymatic activity.[2]
Furthermore, the replacement of the amide proton with a methyl group eliminates a key hydrogen bond donor.[13] This disruption of the hydrogen-bonding patterns that proteases rely on for substrate binding further diminishes the affinity of the enzyme for the peptide, thereby inhibiting cleavage.[2] A single N-methylation can confer protection not only at the site of modification but can also reduce proteolysis over a four-residue window.[2]
Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.
Quantifying the Impact: Enhanced Stability in Action
The stabilizing effect of N-methylation is not merely theoretical; it has been extensively demonstrated through in vitro and in vivo studies. The half-life (t½) of peptides in the presence of proteases can be dramatically increased by orders of magnitude with the introduction of one or more N-methylated residues.
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |
| N-Me-D (at P2 position) | Trypsin | 3 h | 72 | |
| N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | |
| N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | |
| N-Me-Y (at P2' position) | Trypsin | > 42 h | > 1000 | |
| Data sourced from a study on N-methyl scanning mutagenesis.[2] |
Experimental Protocols: Synthesis and Stability Assessment
Synthesis of N-Methylated Peptides
The synthesis of N-methylated peptides presents unique challenges due to the increased steric hindrance of the N-methylated amine, which can lead to difficult coupling steps.[14][15] However, robust methods have been developed to overcome these hurdles.
Method 1: Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acids
This is a straightforward approach involving the use of commercially available or custom-synthesized N-methylated amino acid building blocks during standard solid-phase peptide synthesis (SPPS).[4]
Method 2: On-Resin N-Methylation
This versatile and cost-effective method allows for the site-specific methylation of a peptide backbone directly on the solid support.[14][16] A common procedure is outlined below:
Step-by-Step Protocol for On-Resin N-Methylation:
-
Peptide Synthesis: Synthesize the peptide on a solid support up to the residue preceding the desired methylation site using standard Fmoc-SPPS chemistry.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid.
-
Sulfonylation: Treat the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base such as diisopropylethylamine (DIEA) in a suitable solvent like dichloromethane (DCM) to protect the primary amine.
-
Methylation: Alkylate the sulfonamide nitrogen using a methylating agent like methyl p-nitrobenzenesulfonate and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).
-
Sulfonamide Deprotection: Remove the o-NBS protecting group by treatment with a thiol, such as β-mercaptoethanol, and a base like DBU in a solvent like N,N-dimethylformamide (DMF).
-
Continue Peptide Synthesis: Resume standard Fmoc-SPPS to elongate the peptide chain. Special, highly efficient coupling reagents like HATU or PyAOP are often required to couple the next amino acid to the sterically hindered N-methylated amine.[15][17]
Caption: A typical workflow for the on-resin N-methylation of peptides.
In Vitro Proteolytic Stability Assay
A common method to assess the proteolytic stability of peptides is to incubate them with serum or specific proteases and monitor the degradation over time using analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19]
Step-by-Step Protocol for Serum Stability Assay:
-
Peptide Preparation: Synthesize and purify both the non-methylated and N-methylated peptides to >95% purity using RP-HPLC. Confirm their identity via mass spectrometry.[2]
-
Reaction Setup: Dissolve the peptide in an appropriate assay buffer. Prepare a solution of human serum (or a specific protease like trypsin) in the same buffer.[20][21]
-
Incubation: Initiate the degradation reaction by mixing the peptide solution with the serum/protease solution. Incubate the mixture at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Precipitation: Immediately quench the enzymatic reaction by adding a strong acid (e.g., trichloroacetic acid) or a mixture of organic solvents to the aliquot.[18][19] This also serves to precipitate the serum proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.
-
Analysis: Analyze the supernatant by RP-HPLC. The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.[18][19]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide from this data.
Broader Implications for Drug Design
While enhancing proteolytic stability is a primary driver for N-methylation, this modification has other profound effects that must be considered during the drug design process:
-
Conformational Control: N-methylation introduces steric constraints that restrict the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[3] This can pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[3][5]
-
Membrane Permeability and Bioavailability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide and reduces the energetic penalty of moving from an aqueous to a lipid environment.[3][13] This can significantly improve a peptide's ability to cross cell membranes, a critical factor for oral bioavailability.[1][22][23]
-
Receptor Binding: The conformational changes induced by N-methylation can either enhance or diminish binding affinity for the target receptor.[5][24] Therefore, a systematic "N-methyl scan," where each residue is individually methylated, is often employed to identify positions where the modification is beneficial.[1]
The strategic application of N-methylation has been instrumental in the development of successful peptide-based therapeutics, such as the immunosuppressant Cyclosporine, which contains multiple N-methylated residues.[3][25]
Conclusion
N-methylation is a powerful and versatile strategy in medicinal chemistry for overcoming the intrinsic limitation of proteolytic instability in peptide-based drug candidates. By providing a steric shield and disrupting key enzymatic recognition patterns, this seemingly subtle modification can dramatically extend a peptide's in vivo half-life. The ability to rationally incorporate N-methylated amino acids, guided by a thorough understanding of the synthetic methodologies and a comprehensive assessment of the impact on stability, conformation, and biological activity, empowers researchers to transform promising peptide leads into robust clinical candidates. As our understanding of the complex interplay between N-methylation and peptide properties continues to grow, this technique will undoubtedly remain at the forefront of innovative peptide drug design.
References
- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis - Wikipedia [en.wikipedia.org]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Khan Academy [khanacademy.org]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 17. peptide.com [peptide.com]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 22. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms [mdpi.com]
An In-depth Technical Guide to the Conformational Effects of Incorporating N-Methyl-Norleucine
Abstract
The strategic modification of peptide backbones is a cornerstone of modern drug development, aiming to overcome the inherent pharmacological liabilities of native peptides, such as poor metabolic stability and low membrane permeability. N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful and nuanced tool for achieving these goals.[1][2] This guide provides an in-depth technical analysis of incorporating a specific N-methylated amino acid, N-methyl-norleucine (NMeNle), into peptide scaffolds. We will explore the profound stereoelectronic consequences of this modification, from the fundamental impact on peptide bond geometry and local conformational freedom to the cascading effects on secondary structure, proteolytic resistance, and overall pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design next-generation peptide therapeutics by leveraging the unique conformational constraints offered by N-methyl-norleucine.
The Rationale for N-Methylation: A Strategic Overview
Peptide therapeutics offer high target selectivity and potency, but their progression into viable drugs is frequently hindered by rapid degradation by proteases and an inability to cross cellular membranes.[3][4] N-methylation addresses these challenges by fundamentally altering the peptide backbone.[5][6] The introduction of a methyl group onto the amide nitrogen accomplishes three critical objectives:
-
Enhanced Proteolytic Stability: The methyl group provides a steric shield, physically obstructing the approach of proteolytic enzymes that recognize and cleave specific peptide bond sequences.[7][8] This steric hindrance is a primary mechanism for increasing a peptide's in vivo half-life.[7][9]
-
Improved Membrane Permeability: The replacement of the amide proton (a hydrogen bond donor) with a non-polar methyl group reduces the peptide's overall hydrogen bonding capacity and increases its lipophilicity.[1][2] This change lowers the energetic penalty for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer of cell membranes, thereby improving bioavailability.[5][10][11]
-
Conformational Pre-organization: The steric bulk of the N-methyl group restricts the allowable rotational space around the backbone dihedral angles (Φ, Ψ), reducing the peptide's overall conformational flexibility.[1][2] This can "lock" the peptide into a bioactive conformation, reducing the entropic cost of binding to its target and potentially increasing affinity and selectivity.[1]
Norleucine (Nle) itself is an acyclic isomer of leucine and isoleucine, often used as a non-oxidizable replacement for methionine.[12][13][14] Its N-methylated counterpart, N-methyl-norleucine, therefore serves as a valuable tool for imposing these conformational and pharmacokinetic benefits while maintaining a specific side-chain volume and character.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifetein.com [lifetein.com]
- 13. Norleucine - Wikipedia [en.wikipedia.org]
- 14. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Fmoc-N-Me-Nle-OH for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of (2S)-2-[[(9H-Fluoren-9-yl)methoxy]carbonyl-methylamino]hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH. As a crucial building block in peptide synthesis, particularly in the development of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical data from safety data sheets, supplier information, and established laboratory safety protocols to offer a comprehensive resource for all personnel handling this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for quick reference. Understanding these characteristics is the first step in a robust safety assessment.
| Property | Value | References |
| CAS Number | 112883-42-8 | [1][2] |
| Molecular Formula | C₂₂H₂₅NO₄ | [1][2] |
| Molecular Weight | 367.43 g/mol | [1] |
| Melting Point | 110-127 °C | |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory tract, and it is harmful if swallowed or inhaled.[3]
| GHS Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
It is important to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is essential when working with this compound. The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for various operations.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Handling Solid | - Safety goggles with side shields or a face shield- Nitrile or neoprene gloves- Laboratory coat- Respiratory protection (N95 or higher) may be required based on the quantity and duration of handling. |
| Handling Solutions | - Safety goggles- Nitrile or neoprene gloves- Laboratory coat |
| Cleaning Spills | - Safety goggles and face shield- Chemical-resistant gloves (nitrile or neoprene)- Laboratory coat or chemical-resistant apron- Respiratory protection (N95 or higher) |
Step-by-Step Experimental Protocol for Safe Use
The following protocol provides a framework for the safe use of this compound in a typical peptide synthesis workflow.
-
Preparation:
-
Before starting, consult the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).
-
Ensure a chemical spill kit is readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a dedicated, clean spatula and weighing paper.
-
Carefully transfer the desired amount of this compound to a suitable reaction vessel.
-
Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Dissolution:
-
Add the solvent to the reaction vessel containing the solid this compound.
-
Use gentle agitation (e.g., magnetic stirring or gentle swirling) to dissolve the solid. Avoid vigorous shaking which could create aerosols.
-
-
Reaction:
-
Conduct the reaction in a closed or contained system whenever possible.
-
If the reaction requires heating, use a well-controlled heating mantle or oil bath within the fume hood.
-
-
Post-Reaction Work-up and Purification:
-
Handle all solutions and subsequent materials with the same level of precaution as the initial compound.
-
Perform extractions and chromatography in a well-ventilated area, preferably within a fume hood.
-
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Stability: The compound is stable under recommended storage conditions. Avoid exposure to moisture and direct sunlight.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Cleanup
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently sweep or scoop the material into a labeled, sealed container for hazardous waste. Avoid creating dust.
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Ventilate the area.
-
-
Small Spills (Solution):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbent material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with federal, state, and local regulations. Consult your institution's environmental health and safety office for specific guidance.
Conclusion
This compound is an invaluable reagent in the field of peptide chemistry and drug development. However, its potential hazards necessitate a diligent and informed approach to its handling. By understanding its properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe and productive laboratory environment. The causality behind these stringent protocols lies in the precautionary principle: in the absence of complete toxicological data, all necessary measures must be taken to prevent exposure and protect the health of laboratory personnel. This self-validating system of protocols, when followed rigorously, provides a robust framework for the safe and effective use of this important chemical compound.
References
A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide chains with high fidelity.[1][2] The success of Fmoc-based SPPS is critically dependent on the chemical integrity of the Fmoc-protected amino acid building blocks. Improper storage and handling of these reagents can lead to their degradation, introducing impurities that can compromise the synthesis, purification, and biological activity of the final peptide product. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-protected amino acids, grounded in the principles of chemical stability and reaction kinetics. It is intended for researchers, scientists, and drug development professionals who rely on high-quality peptide synthesis.
The Chemical Vulnerabilities of Fmoc-Protected Amino Acids
The stability of Fmoc-protected amino acids is governed by the lability of the Fmoc group under basic conditions, a feature that is exploited for its removal during SPPS.[3][4] However, this inherent reactivity also makes these compounds susceptible to degradation if not stored and handled correctly. Key factors that can compromise their integrity include exposure to moisture, elevated temperatures, light, and atmospheric oxygen.
Moisture-Induced Degradation
Moisture is a significant threat to the stability of Fmoc-amino acids.[][6] The presence of water can facilitate the hydrolysis of the carbamate linkage, leading to the formation of the free amino acid and Fmoc-OH. More critically, residual moisture can promote the autocatalytic cleavage of the Fmoc group, especially in the presence of trace amounts of free amino acids.[7]
Thermal Decomposition
Elevated temperatures can accelerate the rate of various degradation pathways.[] While solid Fmoc-amino acids are generally more stable than in solution, prolonged exposure to ambient or higher temperatures can lead to a gradual loss of purity. For long-term storage, maintaining low temperatures is crucial to minimize the kinetic energy available for degradation reactions to occur.[6][8]
Photochemical Sensitivity
The fluorenyl moiety of the Fmoc group is known to be sensitive to light, particularly in solution.[][6] While the solid-state compounds are more robust, prolonged exposure to light, especially UV radiation, should be avoided as a precautionary measure to prevent photochemical degradation.[6]
Common Impurities and Their Formation
Several types of impurities can arise from the synthesis and subsequent degradation of Fmoc-amino acids. Understanding these impurities is key to appreciating the importance of stringent storage and handling protocols.
-
Dipeptides: During the synthesis of Fmoc-amino acids, the activating reagent can sometimes react with an already formed Fmoc-amino acid, leading to the formation of a dipeptide (e.g., Fmoc-Ala-Ala-OH).[9] These impurities can cause the insertion of an extra amino acid residue during peptide synthesis.
-
β-Alanine Derivatives: A common impurity arises from the rearrangement of the Fmoc-OSu reagent used in the synthesis, leading to the formation of Fmoc-β-Ala-OH.[7][9] This can result in the incorrect incorporation of a β-alanine residue into the peptide chain.[9]
-
Free Amino Acids: Incomplete reaction during the introduction of the Fmoc group can leave residual free amino acids.[7] These can lead to multiple additions during a coupling step in SPPS and can also catalyze the degradation of the Fmoc-amino acid during storage.[7]
-
Acetic Acid: Trace amounts of acetic acid, often from residual ethyl acetate from the purification process, can act as a chain terminator during peptide synthesis.
Recommended Storage Conditions
To mitigate the risks of degradation and preserve the high purity of Fmoc-protected amino acids, a multi-tiered storage strategy is recommended, encompassing long-term, short-term, and in-use scenarios.
Long-Term Storage
For extended periods, Fmoc-amino acids should be stored under conditions that minimize all potential degradation pathways.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 5°C | Reduces the rate of chemical degradation and preserves long-term stability.[6][8] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and moisture-related degradation, especially for sensitive amino acids. |
| Container | Tightly sealed, opaque vials | Prevents exposure to atmospheric moisture and light.[6][8] |
| Location | Dark, dedicated freezer or refrigerator | Protects from light and prevents temperature fluctuations from frequent opening.[6] |
Short-Term Storage
For reagents that will be used within a few weeks, slightly less stringent conditions are acceptable, although care should still be taken.
| Parameter | Recommendation | Rationale |
| Temperature | 5°C or room temperature (for very short periods) | Balances accessibility with the need to slow degradation.[8][10] |
| Container | Tightly sealed vials in a desiccator | Provides a dry environment to protect from ambient moisture.[8] |
Best Practices for Handling Fmoc-Amino Acids
Proper handling procedures are as critical as correct storage conditions to prevent contamination and degradation. The following protocols outline the best practices for common laboratory manipulations of Fmoc-amino acids.
Equilibration to Room Temperature
A critical step before opening any refrigerated or frozen reagent is to allow it to fully equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which can significantly compromise its stability.[8]
Caption: Workflow for safely bringing Fmoc-amino acids to room temperature.
Weighing and Aliquoting
To maintain the integrity of the bulk supply, it is advisable to aliquot the required amount of reagent for immediate use rather than repeatedly accessing the main stock container.
Experimental Protocol: Weighing and Aliquoting Fmoc-Amino Acids
-
Preparation: Ensure the Fmoc-amino acid container has equilibrated to room temperature inside a desiccator.
-
Inert Atmosphere (Optional but Recommended): For particularly sensitive amino acids or for long-term aliquots, perform weighing inside a glove box with an inert atmosphere.
-
Weighing: Briefly open the container and quickly weigh the desired amount of the powder into a clean, dry, and tared vial.
-
Sealing: Immediately and tightly seal both the main stock container and the new aliquot vial.
-
Purging: Gently purge the headspace of the main stock container with an inert gas (e.g., argon or nitrogen) before final sealing and returning to storage.[8]
-
Labeling: Clearly label the aliquot with the compound name, lot number, and date of aliquoting.
Dissolution for Peptide Synthesis
The dissolution of Fmoc-amino acids is a critical step preceding the coupling reaction in SPPS. The choice of solvent and the dissolution technique can impact the success of the synthesis.
Experimental Protocol: Standard Dissolution of Fmoc-Amino Acids
-
Solvent Selection: Use high-purity, amine-free dimethylformamide (DMF) as the primary solvent. For sparingly soluble Fmoc-amino acids, a small amount of dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be added to the DMF to enhance solubility.[11]
-
Procedure: a. Weigh the desired amount of the Fmoc-amino acid into a clean, dry vial.[11] b. Add the calculated volume of the chosen solvent.[11] c. Vortex the vial for 1-2 minutes to suspend the solid.[11] d. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[11] e. If solubility remains an issue, gentle warming of the solution to approximately 37°C with intermittent vortexing can be employed. However, avoid prolonged or excessive heating to prevent degradation.[11]
-
Immediate Use: Once dissolved, the solution should be used immediately for the coupling reaction to minimize potential degradation in solution.[11]
Caption: Troubleshooting logic for dissolving Fmoc-amino acids.
Analytical Monitoring of Fmoc-Amino Acid Purity
Regular assessment of the purity of Fmoc-amino acid stocks, especially for long-term stored materials or when synthesis issues arise, is a crucial aspect of quality control.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for determining the purity of Fmoc-amino acids.[9] A typical method involves a C18 column and a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[9] This method can effectively separate the main compound from common impurities such as dipeptides and β-alanine derivatives.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information and is useful for identifying and quantifying impurities that may not be easily resolved by HPLC.[12] Both ¹H and ¹³C NMR can be employed to confirm the structure of the Fmoc-amino acid and to detect the presence of any degradation products or synthesis-related impurities.[13][14]
Conclusion
The chemical integrity of Fmoc-protected amino acids is a prerequisite for the successful synthesis of high-quality peptides. The protocols and guidelines presented in this technical guide, which emphasize storage at low temperatures, in a dry and dark environment, and under an inert atmosphere, are critical for preserving the purity of these essential reagents. By implementing these rigorous storage and handling procedures, researchers and drug development professionals can minimize the risk of reagent degradation, leading to more reliable, reproducible, and successful outcomes in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-N-Me-Nle-OH into Bioactive Peptides
Abstract
The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve membrane permeability.[1][2] This guide provides a comprehensive technical overview and detailed protocols for utilizing Fmoc-N-Me-Nle-OH, a non-proteinogenic N-methylated amino acid, in solid-phase peptide synthesis (SPPS). We will explore the unique advantages conferred by the N-methyl-norleucine moiety, address the significant synthetic challenges posed by its steric hindrance, and provide validated protocols for its efficient incorporation using both manual and automated SPPS platforms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage N-methylation to optimize peptide-based therapeutics.
Introduction: The Strategic Advantage of N-Methyl-Norleucine
N-methylation of the peptide backbone, the replacement of an amide proton with a methyl group, is a subtle yet profound modification. This single alteration removes a hydrogen bond donor, which introduces significant steric constraints that restrict the conformational freedom of the peptide backbone.[1][3] This can pre-organize the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[3] Furthermore, the N-methyl group acts as a steric shield, effectively blocking access for proteolytic enzymes and dramatically increasing the peptide's metabolic stability and in vivo half-life.[4][5]
The choice of Norleucine (Nle) , an isomer of leucine, is equally strategic. It serves as a non-oxidizable isostere for methionine.[6][7] By replacing methionine with norleucine, researchers can eliminate the risk of oxidation of the thioether side chain, a common in vivo and in vitro degradation pathway, without significantly altering the side chain's hydrophobicity and steric profile.[7]
The combination, N-methyl-norleucine (N-Me-Nle) , therefore offers a dual advantage:
-
Enhanced Proteolytic Resistance: Courtesy of the N-methyl group.[4]
-
Oxidative Stability: Courtesy of the norleucine side chain.
However, the very steric bulk that provides these benefits also presents the primary challenge in its synthetic incorporation.
Physicochemical Properties of this compound
A thorough understanding of the building block is critical for successful synthesis. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | Fmoc-N-methyl-L-norleucine | [8][9] |
| CAS Number | 112883-42-8 | [2][8] |
| Molecular Formula | C₂₂H₂₅NO₄ | [2][8] |
| Molecular Weight | 367.44 g/mol | [2][8] |
| Appearance | White to off-white powder/solid | [8] |
| Melting Point | 112 - 125 °C | [8] |
| Optical Rotation | [α]²⁰/D = -22 ± 2° (c=1 in DMF) | [8] |
| Storage Conditions | 2 - 8 °C, keep away from moisture | [2][8] |
| Purity | ≥96.0% (HPLC) | [2] |
The Core Challenge: Overcoming Steric Hindrance in Coupling
The central difficulty in incorporating this compound lies in the steric hindrance at the secondary amine.[6][10] The N-methyl group and the adjacent fluorenylmethoxycarbonyl (Fmoc) group create a crowded environment that impedes the approach of the activated carboxyl group of the incoming amino acid during the coupling step.[10] This is particularly challenging when coupling another amino acid onto the N-Me-Nle residue.
This steric clash leads to sluggish and inefficient coupling reactions, often resulting in:
-
Low Coupling Yields: Leading to a higher proportion of deletion sequences (peptides missing the intended amino acid).[10]
-
Required Harsh Conditions: Necessitating more potent reagents and longer reaction times, which can increase the risk of side reactions like racemization.[1]
-
On-Resin Aggregation: Hydrophobic sequences containing N-Me-Nle can be prone to aggregation on the solid support, further blocking reactive sites.[10][11]
Standard coupling reagents used in SPPS, such as DIC/HOBt, are often ineffective at driving these sterically demanding reactions to completion.[12] Therefore, the use of highly reactive coupling reagents is mandatory.
Recommended Coupling Reagents: A Comparative Overview
For the successful incorporation of this compound, aminium/uronium or phosphonium salt-based reagents are strongly recommended due to their high reactivity.[12][13]
| Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | Highly reactive, excellent for hindered couplings, low racemization risk.[14][15] | Higher cost. Potential for guanidinylation of the N-terminus if pre-activation is not performed correctly.[15] |
| HCTU | Aminium Salt | Reactivity comparable to HATU, often more cost-effective.[15][16] | Similar potential for side reactions as HATU. |
| COMU | Aminium Salt | Efficiency comparable to HATU, with a better safety profile (incorporates Oxyma Pure instead of explosive HOBt/HOAt). Excellent for microwave-assisted SPPS.[16][17] | Relatively newer, may be less widely stocked than HATU/HBTU. |
| PyAOP | Phosphonium Salt | Strong activating agent, no risk of guanidinylation.[12] | Byproducts can be more challenging to remove in solution-phase synthesis. |
| PyBOP | Phosphonium Salt | Efficient coupling, often used with HOAt for N-methyl amino acids.[12] | Less reactive than HATU for the most challenging couplings. |
Recommendation: For most applications involving this compound, HATU or COMU are the preferred choices due to their superior reactivity and proven efficacy in overcoming steric hindrance.
Experimental Protocols
The following protocols are designed as a robust starting point for the incorporation of this compound. Optimization may be required depending on the specific peptide sequence.
General Workflow for SPPS
The overall process for incorporating an N-methylated amino acid follows the standard SPPS cycle, with critical modifications to the coupling step.
Caption: General SPPS workflow for incorporating this compound.
Protocol 1: Manual SPPS Coupling of this compound
This protocol is designed for a standard manual synthesis setup.
Materials:
-
Fmoc-deprotected peptide-resin in a reaction vessel
-
This compound
-
HATU (or COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Bromophenol Blue solution for monitoring
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed with 20% piperidine in DMF and the resin has been thoroughly washed with DMF (5-7 times). Swell the resin in DMF for at least 30 minutes.[18]
-
Amino Acid Activation (Pre-activation is critical):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult sequences (e.g., coupling onto another hindered or N-methylated residue), extend the coupling time to 4 hours or perform a double coupling.[12]
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Bromophenol Blue test. A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete reaction.[10]
-
Note: The Kaiser test will give a false negative result for the secondary amine of N-Me-Nle and should not be used.[12]
-
-
Recoupling (if necessary): If the Bromophenol Blue test is positive, drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated this compound.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Proceed to the next cycle: The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Automated SPPS Coupling of this compound
This protocol is a general guideline for automated synthesizers. Specific parameters may need to be adjusted based on the instrument's software and capabilities.
Reagents:
-
This compound solution in DMF
-
Coupling reagent solution (e.g., HATU or HCTU in DMF)
-
Activation base solution (e.g., DIPEA in DMF or NMP)
-
Deprotection solution (20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
Programming the Synthesizer:
-
Define a Special Coupling Method: In the synthesizer's software, create a specific coupling method for this compound.
-
Increase Coupling Time: Program a longer coupling time compared to standard amino acids. A minimum of 60-120 minutes is a good starting point.[18]
-
Incorporate Double Coupling: Program the instrument to perform the coupling step twice consecutively without an intermediate deprotection step.
-
Reagent Equivalents: Ensure the protocol delivers the correct equivalents (e.g., 3 eq. Amino Acid, 2.9 eq. HATU, 6 eq. DIPEA).
-
Microwave Application (if available): For microwave-assisted synthesizers, using a moderate temperature (e.g., 50-75°C) for a shorter duration (e.g., 10-30 minutes) can significantly improve coupling efficiency. However, this must be optimized to avoid racemization.[10]
-
Post-Coupling Wash: Ensure a thorough washing protocol is in place after the coupling step to remove all excess reagents and byproducts.
Protocol 3: Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin and side-chain protecting groups removed. The N-methyl group is stable to standard TFA cleavage conditions.
Reagents:
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.[11]
-
Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM (3-5 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[11]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[19]
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form.
-
-
Isolation:
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Troubleshooting Common Issues
Incorporating a hydrophobic, N-methylated amino acid like N-Me-Nle can lead to specific challenges.
Caption: Troubleshooting workflow for common issues in N-Me-Nle-OH incorporation.
| Issue | Probable Cause | Recommended Solution(s) |
| Low crude purity with significant deletion peak at -127 Da (mass of Nle) | Incomplete Coupling: Steric hindrance of N-Me-Nle prevented complete reaction. | 1. Confirm Reagent Potency: Ensure you are using a high-reactivity coupling reagent like HATU or COMU.[12]2. Double Couple: Always perform a double coupling for the residue being added onto the N-Me-Nle residue.[10]3. Extend Reaction Time: Increase coupling time to 4 hours or even overnight for particularly difficult sequences.[12] |
| Overall low yield; resin appears clumpy or does not swell properly | On-Resin Aggregation: The hydrophobic peptide chains are self-associating, blocking reactive sites. | 1. Change Solvent: Switch from DMF to NMP, or add up to 25% DMSO to the coupling solvent to improve solvation.[11]2. Incorporate Chaotropic Salts: Add LiCl (0.5-1.0 M) to the DMF during coupling to disrupt hydrogen bonds.[11]3. Use Specialized Resins: Start the synthesis on a low-substitution resin (e.g., 0.2-0.4 mmol/g) or a PEG-based resin (e.g., NovaSyn® TG) to increase the distance between peptide chains.[10] |
| Peptide is insoluble after cleavage | Aggregation in Solution: The final peptide is highly hydrophobic due to the N-Me-Nle and other residues. | 1. Use Co-solvents: Attempt to dissolve the peptide in a small amount of DMSO, DMF, or acetonitrile before adding aqueous buffer.[20]2. Adjust pH: For peptides with ionizable groups, dissolving in an acidic (pH < 7) or basic (pH > 7) buffer can improve solubility.[20]3. Use Solubilizing Agents: In difficult cases, 10-30% acetic acid or even denaturants like 6 M Guanidinium-HCl may be required.[20] |
Characterization of N-Me-Nle Containing Peptides
Standard analytical techniques are used to confirm the identity and purity of the final peptide.
-
RP-HPLC: The primary method for assessing purity. The increased hydrophobicity from the N-Me-Nle residue will typically increase the peptide's retention time compared to its non-methylated counterpart.[21]
-
Mass Spectrometry (MS): Essential for confirming the correct molecular weight. The incorporation of an N-Me-Nle residue instead of an Nle residue will result in a mass increase of 14.02 Da (CH₂). High-resolution mass spectrometry can confirm the elemental composition.
-
Tandem MS (MS/MS): Used for sequence verification. The fragmentation patterns of N-methylated peptides can be complex. The peptide bond C-terminal to the N-methylated residue is often more labile. Electron Transfer Dissociation (ETD) is often superior to Collision-Induced Dissociation (CID) for sequencing N-methylated peptides as it better preserves the modification and provides c- and z-type ions that can unambiguously locate the methylation site.[8][22]
-
NMR Spectroscopy: Provides detailed structural information. 1H-NMR can confirm the presence of the N-methyl group (a singlet typically around 2.6-3.1 ppm). More advanced 2D NMR techniques (like NOESY/ROESY) can be used to study the conformational impact of the N-Me-Nle residue on the peptide's three-dimensional structure.[2][23] The incorporation of N-Me-Nle can lead to a higher population of cis amide bond isomers compared to non-methylated peptides (excluding proline), which can be observed as distinct sets of resonances in the NMR spectrum.[2]
Conclusion
The incorporation of this compound is a powerful strategy for developing peptide therapeutics with enhanced stability and potentially improved biological activity. While its synthesis presents challenges due to steric hindrance, these can be reliably overcome through the judicious selection of potent coupling reagents, optimized reaction conditions, and vigilant monitoring. The protocols and troubleshooting guides provided herein offer a validated framework for researchers to successfully synthesize and characterize these valuable modified peptides, paving the way for the next generation of peptide-based drugs.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 19. verifiedpeptides.com [verifiedpeptides.com]
- 20. [PDF] Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS | Semantic Scholar [semanticscholar.org]
- 21. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
using HATU for Fmoc-N-Me-Nle-OH peptide coupling
Application Notes & Protocols
Topic: High-Efficiency Peptide Coupling of Fmoc-N-Me-Nle-OH using HATU
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of N-Methylated Peptide Synthesis
The incorporation of N-methylated amino acids into peptide therapeutics is a cornerstone strategy for enhancing pharmacological properties. N-methylation can significantly increase metabolic stability, improve membrane permeability, and induce specific conformational constraints favorable for target binding.[1] However, these benefits come with significant synthetic challenges. The N-methyl group introduces steric hindrance and reduces the nucleophilicity of the secondary amine, which can lead to slow reaction times, incomplete couplings, and an increased risk of racemization.[1][2]
This compound (Fmoc-N-methyl-norleucine-OH) is a prime example of such a sterically demanding building block. Standard coupling reagents often fail to provide satisfactory yields and purity when incorporating this and other N-methylated residues. This guide provides an in-depth analysis and a validated protocol for the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for overcoming the hurdles associated with this compound and other N-methylated amino acids.[1][3][4]
The HATU Advantage: Mechanism and Rationale
HATU has emerged as a superior reagent for difficult couplings due to its rapid activation of carboxylic acids and its ability to suppress racemization.[5][6] Its efficacy stems from the formation of a highly reactive OAt-active ester intermediate.[5][7][8]
The activation process, facilitated by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds as follows:
-
Deprotonation: The carboxylic acid of this compound is deprotonated by DIPEA to form a carboxylate anion.[5][9]
-
Formation of the O-acyl(tetramethyl)isouronium salt: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly unstable O-acyl(tetramethyl)isouronium salt intermediate.[5][7][10]
-
Formation of the OAt-active ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This step is the key to HATU's effectiveness, yielding the OAt-active ester. This ester is significantly more reactive than the corresponding OBt-esters formed by reagents like HBTU, due to the electron-withdrawing nature and the potential for anchimeric assistance from the pyridine nitrogen of the HOAt moiety.[8][11]
-
Nucleophilic Attack: The sterically hindered and less nucleophilic secondary amine of the resin-bound peptide attacks the highly reactive OAt-active ester, forming the desired peptide bond and releasing HOAt.[7]
This rapid and efficient pathway kinetically disfavors the competing racemization pathway, which primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[12]
Experimental Workflow and Protocols
General Workflow for SPPS Incorporation of this compound
The following diagram outlines a standard cycle for the incorporation of an N-methylated amino acid in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Detailed Protocol: HATU-Mediated Coupling of this compound
This protocol is optimized for a standard 0.1 mmol scale solid-phase synthesis. Reagent stoichiometry is critical for driving the reaction to completion while minimizing side reactions.
Materials and Reagents:
-
This compound
-
Peptide-resin with a free N-terminal secondary amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine), peptide synthesis grade
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), synthesis grade
-
Piperidine solution (20% v/v in DMF)
-
Bromophenol Blue monitoring solution (250 mg in 50 ml of DMF)[4]
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (0.1 mmol) in DMF for at least 30 minutes in a suitable reaction vessel.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) to ensure complete removal of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate, clean, and dry vessel, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).
-
Add DIPEA (8 eq., 0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-3 minutes at room temperature.[1] Causality Note: A short pre-activation time is crucial. It allows for the formation of the highly reactive OAt-active ester while minimizing potential side reactions like guanidinylation of the free N-terminus or racemization of the amino acid.[1][2]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, such as coupling an N-methylated amino acid onto another N-methylated residue, longer reaction times or a second coupling may be necessary.[1][3]
-
-
Reaction Monitoring:
-
The standard Kaiser (ninhydrin) test is not suitable for monitoring couplings to secondary amines like N-methylated residues.[4]
-
Use the Bromophenol Blue test:
-
Remove a small sample of resin beads and wash them thoroughly with DMF, then methanol.
-
Add a few drops of the Bromophenol Blue test solution.
-
Yellow beads: indicate a complete reaction (absence of free amine).
-
Blue or green beads: indicate an incomplete reaction (presence of free amine).[4]
-
-
-
Post-Coupling Wash:
-
Once the coupling is complete (negative Bromophenol Blue test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
-
Capping (Optional but Recommended for Incomplete Couplings):
-
If the coupling remains incomplete after a second attempt, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (50 eq.) and DIPEA (50 eq.) in DMF for 30 minutes.[13]
-
Data Presentation: Reagent Stoichiometry
The following table summarizes the recommended reagent equivalents for the HATU-mediated coupling of this compound on a 0.1 mmol scale.
| Reagent | Equivalents (relative to resin loading) | Moles (for 0.1 mmol scale) | Purpose |
| This compound | 4.0 | 0.4 mmol | Provides a sufficient excess to drive the reaction to completion for a sterically hindered residue. |
| HATU | 3.9 | 0.39 mmol | Activates the carboxylic acid. A slight sub-stoichiometric amount relative to the amino acid minimizes excess reagent.[14] |
| DIPEA | 8.0 | 0.8 mmol | Acts as a non-nucleophilic base to facilitate carboxylate formation and neutralize the reaction. |
Troubleshooting and Scientific Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric Hindrance: The primary challenge with N-methylated residues.[3][15] Peptide Aggregation: On-resin aggregation can block reactive sites.[15] | Double Coupling: Perform a second coupling with a fresh solution of activated amino acid.[14][16] Increase Reaction Time/Temperature: Extend the coupling time (e.g., overnight) or gently heat the reaction (use with caution to avoid racemization).[14] Solvent Choice: Consider using N-methylpyrrolidone (NMP) instead of DMF for its superior solvating properties.[14] |
| Racemization | Prolonged Activation: Extended pre-activation or long reaction times in the presence of a base can promote oxazolone formation.[2][12] | Minimize Pre-activation Time: Adhere strictly to the 1-3 minute pre-activation window.[1] Base Selection: While DIPEA is standard, for extremely sensitive residues, a bulkier base like 2,4,6-collidine could be considered to further suppress racemization.[17] |
| Guanidinylation | Excess Uronium Reagent: Excess HATU can react with the free N-terminal amine, forming an irreversible guanidinium cap and terminating the peptide chain.[1][16] | Control Stoichiometry: Use a slight sub-stoichiometric amount of HATU relative to the amino acid (e.g., 0.95-0.98 equivalents).[16] Short Pre-activation: Adding the pre-activated solution to the resin promptly minimizes the time excess HATU is available to react with the N-terminus.[1] |
Logical Relationship Diagram: Troubleshooting Incomplete Coupling
Caption: A decision-making workflow for addressing incomplete coupling reactions.
Conclusion
The successful incorporation of sterically hindered N-methylated amino acids like this compound is a critical capability in modern peptide synthesis. While challenging, the use of a potent uronium salt reagent like HATU, combined with optimized protocols and careful monitoring, provides a reliable and efficient solution. By understanding the underlying chemical principles—from the mechanism of activation to the potential for side reactions—researchers can confidently synthesize complex, modified peptides, thereby advancing the frontiers of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Notes & Protocols: Automated Solid-Phase Synthesis of N-Methylated Peptides Using Fmoc-N-Me-Nle-OH
Introduction: The Significance and Challenge of N-Methylation
Backbone N-methylation is a cornerstone modification in medicinal chemistry, transforming native peptides into drug candidates with enhanced therapeutic profiles.[1][2] The strategic replacement of a backbone amide proton with a methyl group imparts crucial advantages, including increased metabolic stability against enzymatic degradation, improved cell membrane permeability, and the ability to fine-tune receptor binding affinity and specificity.[2][3] Norleucine (Nle), an isomer of leucine, is a particularly interesting non-proteogenic amino acid used to probe binding site interactions and improve peptide stability. Its N-methylated form, N-methyl-norleucine (N-Me-Nle), further amplifies these benefits.
However, the incorporation of N-methylated amino acids, such as Fmoc-N-Me-Nle-OH, into a growing peptide chain via automated solid-phase peptide synthesis (SPPS) presents a significant synthetic hurdle.[2] The secondary amine resulting from the N-methylation is sterically hindered, which dramatically slows down the kinetics of the subsequent coupling step, often leading to incomplete reactions and deletion sequences.[2]
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to successfully perform the automated solid-phase synthesis of peptides containing N-methyl-norleucine. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and offer troubleshooting insights to ensure high-purity target peptide synthesis.
The Chemistry of N-Methylated Residue Coupling
The foundational chemistry of SPPS relies on a repeating cycle of Nα-deprotection and amino acid coupling.[4] In standard Fmoc-based SPPS, a primary amine is liberated after the piperidine-mediated removal of the Fmoc protecting group, which then acts as a nucleophile to attack the activated carboxyl group of the incoming Fmoc-amino acid.[5][6]
The introduction of an N-methyl group fundamentally alters this landscape. The resulting N-terminal secondary amine is a weaker nucleophile and is sterically encumbered by the adjacent methyl group. This steric hindrance significantly impedes the approach of the activated amino acid, making the formation of the peptide bond the rate-limiting step of the entire synthesis. Standard coupling reagents and conditions are often insufficient to drive this reaction to completion.
To overcome this challenge, highly efficient coupling reagents are required. Urionium/aminium-based reagents, particularly those containing a 7-azabenzotriazole (Oxyma or HOAt) moiety, have proven superior for coupling sterically hindered amino acids.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice in this context.[2][7] The presence of the HOAt leaving group in the activated ester intermediate is less sterically demanding than the HOBt found in reagents like HBTU, and it also benefits from a neighboring group effect that accelerates the aminolysis reaction.
Figure 1: Simplified workflow for the HATU-mediated coupling of this compound.
Materials and Reagents
Successful synthesis requires high-quality reagents. It is imperative to use peptide synthesis-grade solvents and reagents to avoid side reactions and ensure high purity of the final product.[8]
| Reagent/Material | Grade/Specification | Supplier (Example) | Notes |
| Resin | Rink Amide or Wang Resin (pre-loaded or functionalized) | Sigma-Aldrich, ChemPep | Choice depends on desired C-terminus (amide or acid). |
| This compound | >99% Purity | ChemPep, Bachem | Verify purity by HPLC/MS before use. |
| Standard Fmoc-Amino Acids | >99% Purity | Various | Ensure side-chain protecting groups are compatible with Fmoc chemistry.[4] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade, <0.005% H₂O | Various | Low water content is critical to prevent hydrolysis of activated esters. |
| Piperidine | Reagent Grade | Various | Used for Fmoc deprotection. |
| HATU | >98% Purity | Various | The primary coupling reagent for N-methylated residues. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various | Non-nucleophilic base for activation. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | For final cleavage from the resin. |
| Scavengers | Triisopropylsilane (TIS), Water, Phenol | Various | Protects sensitive residues during cleavage.[9] |
| Dichloromethane (DCM) | ACS Grade | Various | Used for washing steps. |
| Methyl tert-butyl ether (MTBE) | Reagent Grade | Various | For peptide precipitation. |
Detailed Protocol for Automated Synthesis
This protocol is designed for a standard automated peptide synthesizer and assumes a synthesis scale of 0.1 mmol.[10] Adjust volumes accordingly for different scales.
Part 1: Pre-Synthesis and Instrument Setup
-
Resin Preparation: If starting with a non-preloaded resin, perform the loading of the first Fmoc-amino acid according to standard protocols. Swell the resin (e.g., 0.1 mmol Rink Amide resin) in DMF for at least 30 minutes in the synthesizer's reaction vessel.
-
Reagent Preparation:
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Amino Acid Solutions: Prepare 0.2 M solutions of all standard Fmoc-amino acids in DMF.
-
This compound Solution: Prepare a 0.2 M solution of this compound in DMF.
-
Activator Solution: Prepare a 0.5 M solution of HATU in DMF.
-
Base Solution: Prepare a 2 M solution of DIPEA in NMP (N-Methyl-2-pyrrolidone). NMP is often preferred for the base solution to prevent potential issues with DMF stability.
-
Part 2: The Synthesis Cycle
The automated synthesizer will execute the following cycles for each amino acid addition.[11]
Figure 2: Automated Fmoc-SPPS Cycle Workflow.
Table 2: Recommended Coupling Parameters
| Parameter | Standard Amino Acid Coupling | This compound Coupling | Causality & Rationale |
| Fmoc-AA Equivalents | 5 eq. | 5 eq. | Ensures a sufficient concentration gradient to drive the reaction forward. |
| Coupling Reagent | 5 eq. HCTU or HATU | 4.95 eq. HATU | HATU is superior for sterically hindered couplings. Using slightly less than the amino acid prevents potential side reactions with the activator itself. |
| Base Equivalents | 10 eq. DIPEA | 10 eq. DIPEA | Activates the carboxylic acid and maintains a basic environment for the reaction. |
| Coupling Time | 30 - 45 minutes | 2 - 4 hours | CRITICAL: Extended coupling time is necessary to overcome the high activation energy barrier of coupling to the N-methylated secondary amine.[7] Monitor with a Kaiser or Chloranil test if performing manually. |
| Double Coupling | Optional (if needed) | Highly Recommended | A second, fresh addition of reagents ensures the reaction goes to completion, minimizing deletion byproducts which can be difficult to separate during purification. |
| Temperature | Ambient | Ambient to 40°C | Mild heating can increase reaction kinetics but must be used cautiously to avoid racemization, especially for sensitive residues like Cysteine or Histidine.[8] |
Part 3: Post-Synthesis Cleavage and Deprotection
-
Final Fmoc Removal: Ensure the synthesizer protocol includes a final Fmoc-deprotection cycle after the last amino acid has been coupled.
-
Resin Washing and Drying: After synthesis is complete, wash the peptide-resin thoroughly with DCM (3x) and methanol (3x) to remove residual DMF. Dry the resin under a high vacuum for at least 4 hours.[12]
-
Cleavage from Resin:
-
Prepare a cleavage cocktail. A standard and robust choice is Reagent B .[9]
-
Reagent B Composition: 88% TFA, 5% Phenol, 5% Water, 2% TIS.[9]
-
Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin) in a reaction vessel.
-
Stir at room temperature for 2-3 hours.
-
Caution: Peptides with an N-terminal acetylated N-methyl amino acid can be susceptible to cleavage of that residue under acidic conditions.[13] If this is the case, monitor the cleavage progress carefully and consider alternative N-terminal modifications or milder cleavage conditions if byproducts are observed.[13]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold (4°C) methyl tert-butyl ether (at least 10x the volume of the filtrate).
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the mass by mass spectrometry (MS).
-
Troubleshooting and Expert Insights
-
Problem: Low Yield/Significant Deletion of N-Me-Nle.
-
Cause: Incomplete coupling.
-
Solution: The most critical parameters are coupling time and the use of a high-efficiency reagent like HATU.[7] Always perform a double coupling for the residue following the N-methylated amino acid as well, as the N-terminus of the N-methylated residue can also present some steric hindrance.
-
-
Problem: Racemization.
-
Cause: Prolonged exposure to base or excessive heat during coupling.
-
Solution: While extended coupling times are necessary, avoid excessively long reactions (>12 hours) at room temperature. If using heat, validate the method to ensure it does not cause epimerization of the C-terminal activated residue. Use the minimum amount of base required for activation.[8]
-
-
Problem: Aspartimide Formation.
-
Cause: A common side reaction involving Aspartic Acid (Asp) residues, promoted by piperidine treatment.[8][14]
-
Solution: If your sequence contains an Asp residue, especially in a sterically demanding region or next to the N-Me-Nle, consider using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH protecting groups, which are designed to suppress this side reaction.
-
Conclusion
The successful automated synthesis of peptides containing this compound is readily achievable with a rational and optimized approach. The cornerstone of this success lies in acknowledging the inherent steric hindrance of the N-methylated amine and compensating for it with the appropriate choice of a highly active coupling reagent (HATU) and significantly extended coupling times. By implementing the detailed protocols and considering the expert insights provided in these application notes, researchers can confidently incorporate this valuable modification to develop novel peptide therapeutics with enhanced pharmacological properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. Frontiers | Automated Peptide Synthesizers and Glycoprotein Synthesis [frontiersin.org]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
The Strategic Integration of Fmoc-N-Me-Nle-OH in the Advancement of Peptide-Based Therapeutics
Introduction: A Paradigm Shift in Peptide Drug Design
The landscape of therapeutic peptides is undergoing a significant transformation, driven by the need to overcome inherent pharmacological hurdles such as proteolytic instability, poor membrane permeability, and conformational ambiguity.[1] A powerful strategy that has emerged to address these challenges is the site-specific N-methylation of the peptide backbone.[1][2][3] This modification, the substitution of an amide proton with a methyl group, can profoundly enhance the drug-like properties of a peptide.[1][3] This guide focuses on the strategic application of a unique building block, Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine), in the design and synthesis of next-generation peptide therapeutics.
Norleucine (Nle), a non-proteinogenic amino acid, serves as a valuable substitute for methionine, mitigating the risk of oxidation while maintaining similar steric properties.[4][5] The combination of N-methylation and the norleucine side chain in this compound provides a synergistic approach to enhancing peptide stability and fine-tuning biological activity.[6][7] This document provides a comprehensive overview of the rationale behind using this compound, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and analytical methods for the characterization of the resulting N-methylated peptides.
The Rationale for Employing this compound: A Multifaceted Approach
The incorporation of this compound into a peptide sequence is a deliberate design choice aimed at achieving specific therapeutic advantages. The benefits are rooted in the fundamental physicochemical changes induced by both N-methylation and the norleucine side chain.
Enhanced Enzymatic Stability
A primary obstacle in the clinical development of peptide drugs is their rapid degradation by proteases.[8] N-methylation provides a steric shield that disrupts the hydrogen-bonding patterns recognized by proteolytic enzymes, thereby inhibiting cleavage of the peptide bond.[8] This steric hindrance can dramatically increase the in vivo half-life of a peptide therapeutic.[9] The protective effect is not just localized; a single N-methyl group can confer resistance to proteolysis over a four-residue window.[8]
Improved Membrane Permeability and Oral Bioavailability
The substitution of an amide proton with a methyl group removes a hydrogen bond donor, which in turn increases the lipophilicity of the peptide.[7][9] This enhanced lipophilicity can improve the peptide's ability to cross cellular membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability.[2][10][11]
Conformational Control and Receptor Binding
N-methylation introduces steric constraints that restrict the rotational freedom of the peptide backbone, reducing its conformational flexibility.[1][3][7] This can pre-organize the peptide into its bioactive conformation, the specific three-dimensional structure required for optimal interaction with its biological target.[1][3] By locking the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[1]
Norleucine as a Methionine Mimic
Methionine residues in peptides are susceptible to oxidation, which can lead to a loss of biological activity. Norleucine, with its linear four-carbon side chain, is a close structural isomer of methionine but lacks the oxidizable sulfur atom.[4][12] Its incorporation can therefore enhance the chemical stability of the peptide without significantly altering its overall structure and function.[6][12]
Solid-Phase Peptide Synthesis (SPPS) with this compound: Protocols and Considerations
The synthesis of N-methylated peptides via SPPS requires optimized protocols to overcome the steric hindrance at the N-methylated amine, which can make the subsequent coupling step challenging.[9][13]
General Workflow for SPPS of N-Methylated Peptides
The overall process for incorporating this compound into a peptide sequence using Fmoc/tBu chemistry is outlined below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Detailed Experimental Protocols
Protocol 1: Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.
-
Reagents:
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)[14]
-
-
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[15]
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine/DMF for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Protocol 2: Coupling of this compound
Due to the steric hindrance of the N-methyl group, standard coupling conditions may be inefficient.[16] The use of potent activating reagents is highly recommended.[16][17]
-
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [16][17]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) [18][19]
-
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole) [18][19]
-
-
Materials:
-
Procedure (using HATU):
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution to begin the activation (pre-activation for 2-5 minutes is often beneficial).[9]
-
Add the activated amino acid solution to the Fmoc-deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.[9] For difficult couplings, extended reaction times or double coupling may be necessary.[9]
-
Monitor the reaction for completion using a qualitative test such as the bromophenol blue test, as the Kaiser test is not effective for secondary amines.[17]
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity when incorporating N-methylated amino acids.
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Highly reactive, effective for sterically hindered couplings.[16] | Can cause side reactions if not used correctly. |
| PyAOP | Phosphonium Salt | Highly effective, avoids N-terminal guanidinylation.[16][18] | Can be more expensive than other reagents. |
| PyBOP/HOAt | Phosphonium Salt | Very effective for hindered couplings, especially when used with HOAt.[18][19] | Byproducts can be difficult to remove. |
| DIC/HOBt | Carbodiimide | Cost-effective. | Generally less effective for N-methylated amino acids, leading to incomplete coupling.[16] |
Analytical Characterization of Peptides Containing N-Me-Nle
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of the crude peptide and for its purification.
-
Typical Conditions:
-
Important Consideration: N-methylated peptides may exhibit peak broadening or the appearance of multiple peaks due to the slow interconversion of cis/trans isomers of the N-methylated amide bond.[18][20] Performing the analysis at an elevated temperature (e.g., 40-60 °C) can often help to coalesce these conformers into a single, sharper peak.[20]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the this compound residue. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed three-dimensional structural information of the peptide in solution.[1] It is a powerful tool for investigating the conformational changes induced by N-methylation.[21]
Impact of N-Me-Nle Incorporation on Therapeutic Properties: Quantitative Insights
The strategic placement of N-methylated residues can have a profound impact on the therapeutic potential of a peptide.
Proteolytic Stability
The introduction of an N-methyl group can lead to a dramatic increase in the peptide's half-life in the presence of proteases.
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide | Non-methylated | Trypsin | ~2.5 min | - | [8] |
| G-protein-binding peptide | N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | [8] |
| G-protein-binding peptide | N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 | [8] |
Receptor Binding Affinity
N-methylation can either enhance or decrease receptor binding affinity depending on its position within the peptide sequence and the conformational requirements for binding.[22]
Caption: N-methylation can pre-organize a peptide into its bioactive conformation, potentially increasing receptor binding affinity.
Conclusion
This compound is a valuable and strategic building block in the design of peptide-based therapeutics. Its incorporation offers a dual advantage: the N-methyl group enhances proteolytic stability, improves membrane permeability, and provides conformational constraint, while the norleucine side chain circumvents the issue of methionine oxidation.[1][2][4] Although the synthesis of N-methylated peptides requires optimized protocols to address the challenge of sterically hindered couplings, the potential therapeutic benefits make this compound an indispensable tool for medicinal chemists and drug development professionals.[16] By leveraging the unique properties of this modified amino acid, researchers can rationally design peptide candidates with improved pharmacological profiles, paving the way for the development of more effective and robust peptide drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biocat.com [biocat.com]
- 5. ペプチドの設計 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Note: Fmoc Deprotection of N-Methylated Residues
A Technical Guide to Overcoming Steric Hindrance and Ensuring Purity in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value and Synthetic Challenge of N-Methylation
The Pharmacokinetic Advantages of N-Methylated Peptides
In modern drug development, N-methylation of the peptide backbone is a premier strategy for enhancing the therapeutic potential of peptide-based drugs.[1] This seemingly minor modification—the substitution of an amide proton with a methyl group—profoundly alters a peptide's physicochemical properties.[2] The strategic incorporation of N-methylated amino acids can significantly increase metabolic stability by shielding peptide bonds from proteolytic enzymes, improve membrane permeability, and enhance oral bioavailability by reducing the molecule's hydrogen-bonding capacity.[3][4] Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into its bioactive conformation, leading to improved receptor binding affinity and selectivity.[2][5]
The Core Challenge: Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS)
Despite these benefits, the synthesis of N-methylated peptides via the standard Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) protocol is notoriously challenging.[6] The difficulties primarily arise from steric hindrance introduced by the N-methyl group, which impacts two critical steps in each synthesis cycle:
-
Fmoc Deprotection: The N-methyl group sterically hinders the approach of the base (typically piperidine) required to initiate the Fmoc removal, leading to significantly slower reaction kinetics and a high risk of incomplete deprotection.[7]
-
Amino Acid Coupling: The resulting secondary amine is less nucleophilic and more sterically hindered than a primary amine, which complicates the subsequent coupling step, often resulting in low yields and deletion sequences.[8]
Incomplete Fmoc removal is a critical failure point, as it leads to the generation of deletion sequences that are often difficult to separate from the target peptide, compromising the purity and therapeutic efficacy of the final product.[9] This guide provides a detailed examination of the mechanism of Fmoc deprotection, outlines optimized protocols using alternative base cocktails to overcome steric hindrance, and describes essential monitoring techniques to ensure reaction completion.
The Mechanism of Fmoc Deprotection: A Tale of Two Amines
The Standard β-Elimination Pathway
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[10] In the standard protocol, a secondary amine like piperidine acts as the base. The mechanism proceeds in two main steps:
-
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 position of the fluorene ring.
-
Elimination: This initiates a β-elimination, leading to the release of the highly reactive dibenzofulvene (DBF) intermediate and the liberation of the free N-terminal amine of the peptide.
-
Scavenging: Excess piperidine in the solution acts as a nucleophilic scavenger, trapping the DBF to form a stable adduct that is washed away.[11][12]
Caption: Standard mechanism of Fmoc deprotection by piperidine.
How N-Methylation Impedes the Reaction
When an N-methylated residue is at the N-terminus, the methyl group's steric bulk creates a crowded environment around the Fmoc group's base. This physically obstructs the approach of the piperidine molecule to the C9 proton, dramatically slowing the initial and rate-limiting step of the deprotection reaction.[7] Standard reaction times (e.g., 2 x 5-10 minutes) are often insufficient to achieve complete Fmoc removal, necessitating the use of more potent reagents or significantly extended reaction times.
Caption: Steric hindrance from an N-methyl group impeding base access.
Optimized Deprotection Strategies and Reagent Cocktails
To overcome the challenge of slow deprotection kinetics, several alternative strategies have been developed and validated. The choice of method depends on the specific sequence, the degree of steric hindrance, and the sensitivity of the peptide to other side reactions.
Comparative Analysis of Deprotection Reagents
While extending the treatment time with the standard 20% piperidine in N,N-dimethylformamide (DMF) is a viable first step, it may not be sufficient for highly hindered residues and increases the risk of base-mediated side reactions. The use of stronger, non-nucleophilic bases, particularly 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has proven highly effective.[13][14]
| Reagent Cocktail | Typical Concentration | Typical Time (N-Me) | Advantages | Disadvantages & Potential Side Reactions |
| Piperidine/DMF | 20% (v/v) | 2 x 20-30 min | Standard, well-understood reagent. | Slow kinetics for N-methyl residues. Risk of aspartimide and diketopiperazine formation with prolonged exposure.[10][14] |
| DBU/Piperazine/DMF | 2% DBU, 5% Piperazine (v/v) | 2 x 5-10 min | Very rapid and efficient deprotection.[7][15] Piperazine is an effective DBF scavenger.[15] | DBU's high basicity can sometimes promote racemization or aspartimide formation if not carefully controlled.[14] |
| 4-Methylpiperidine (4MP)/DMF | 20% (v/v) | 2 x 20-30 min | Similar efficiency to piperidine.[10] May offer advantages in specific sequences. | Subject to the same kinetic limitations as piperidine for hindered residues. |
| Piperazine/DMF | 6-10% (w/v) | 2 x 15-25 min | Milder base than piperidine, can reduce side reactions like aspartimide formation.[16] | Slower deprotection kinetics than piperidine or DBU cocktails. |
The Rise of DBU-Based Cocktails
DBU is a much stronger base than piperidine, allowing it to abstract the C9 proton far more rapidly. However, as a non-nucleophilic base, it cannot scavenge the liberated DBF.[13] This necessitates the inclusion of a nucleophilic scavenger in the cocktail to prevent DBF from forming adducts with the newly deprotected peptide amine. Piperazine has emerged as an ideal partner for DBU, as it is an excellent scavenger and its use can mitigate certain side reactions.[7][15] The combination of 2% DBU with 2-5% piperazine in DMF provides a powerful solution for rapid and complete Fmoc removal from N-methylated residues.
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for the efficient deprotection of Fmoc-N-methylated amino acids on a solid support.
Materials and Reagents
-
Peptide-resin with N-terminal Fmoc-N-methylated residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection Solution A: 20% (v/v) piperidine in DMF
-
Deprotection Solution B: 2% (v/v) DBU and 5% (v/v) piperazine in DMF[7]
-
Chloranil Test Reagents: 2% (w/v) solutions of acetaldehyde and chloranil in DMF
-
Reaction vessel for SPPS (manual or automated)
Protocol A: Extended Piperidine Treatment
This protocol is a modification of the standard procedure, suitable for moderately hindered N-methylated residues.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Wash: Drain the DMF and wash the resin three times with DMF.
-
First Deprotection: Add Deprotection Solution A to the resin (approx. 10 mL per gram of resin). Agitate for 20-30 minutes at room temperature.
-
Drain & Wash: Drain the solution and wash the resin once with DMF.
-
Second Deprotection: Add a fresh portion of Deprotection Solution A and agitate for another 20-30 minutes.
-
Final Wash: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-adduct.
-
Monitoring (Recommended): Perform a Chloranil test (Protocol C) to confirm the presence of a secondary amine.
Protocol B: High-Efficiency DBU/Piperazine Deprotection
This accelerated protocol is highly recommended for sterically hindered N-methylated residues.[7][15]
-
Resin Swelling & Wash: Perform steps 1 and 2 from Protocol A.
-
First Deprotection: Add Deprotection Solution B to the resin. Agitate for 5-10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of Deprotection Solution B and agitate for another 5-10 minutes.
-
Final Wash: Drain the solution and wash the resin extensively with DMF (5-7 times), followed by DCM (3 times) to prepare for the next coupling step.
-
Monitoring (Critical): Perform a Chloranil test (Protocol C) to confirm complete deprotection.
Workflow Diagram
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. mdpi.com [mdpi.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
On-Resin N-Methylation: A Senior Application Scientist's Guide to Enhancing Peptide Therapeutics
Introduction: The "Methyl-Touch" in Peptide Drug Discovery
In the landscape of modern drug development, peptides represent a class of therapeutics with immense potential, offering high specificity and potency. However, their clinical translation is often hampered by inherent pharmacological weaknesses, primarily metabolic instability and poor membrane permeability. N-methylation, the strategic substitution of a backbone amide proton with a methyl group, has emerged as a powerful tool to overcome these limitations.[1][2] This modification can dramatically enhance a peptide's resistance to enzymatic degradation, improve its oral bioavailability, and fine-tune its conformational properties to optimize receptor binding and selectivity.[1][3]
On-resin N-methylation techniques are particularly advantageous as they integrate this critical modification directly into the solid-phase peptide synthesis (SPPS) workflow. This approach streamlines the synthetic process, offering flexibility and cost-effectiveness compared to the alternative of incorporating pre-synthesized, and often expensive, N-methylated amino acid building blocks.[1]
This comprehensive guide, designed for researchers, chemists, and drug development professionals, provides an in-depth exploration of the most robust and widely adopted on-resin N-methylation methodologies. Beyond a mere recitation of steps, this document delves into the causality behind the protocols, offering insights gleaned from extensive field application. We will explore the mechanistic underpinnings of each technique, provide detailed, validated protocols, and offer a comparative analysis to empower you to select the optimal strategy for your specific research objectives.
Core On-Resin N-Methylation Strategies: A Comparative Overview
The choice of an on-resin N-methylation strategy is dictated by several factors, including the peptide sequence, the desired site of methylation, and compatibility with existing protecting groups. Here, we dissect three of the most effective and commonly employed methods: the Fukuyama-Mitsunobu reaction, direct alkylation, and reductive amination.
| Method | Primary Use Case | Key Reagents | Typical Reaction Time | Advantages | Disadvantages |
| Fukuyama-Mitsunobu | Site-specific internal amide methylation | o-NBS-Cl, DIAD/DEAD, PPh₃, Methanol | 40 minutes - 4 hours[2] | High efficiency for most amino acids, well-established. | Multi-step process, use of hazardous reagents (DIAD/DEAD). |
| Direct Alkylation | N-terminal or internal amide methylation | Methyl iodide, Dimethyl sulfate, Non-nucleophilic base (e.g., DBU, LiOtBu) | Variable, can be rapid | Simpler, one-step methylation. | Can be less selective, potential for over-methylation, requires strong base. |
| Reductive Amination | Primarily for N-terminal methylation | Formaldehyde, NaBH₃CN or NaBH(OAc)₃ | 30 minutes to overnight[4][5] | Highly selective for primary amines, mild conditions. | Generally limited to the N-terminus, requires a free primary amine. |
The Fukuyama-Mitsunobu Approach: A Robust, Three-Step Method
The Fukuyama-Mitsunobu reaction is a cornerstone of on-resin N-methylation, valued for its reliability and broad applicability.[1] This method transforms a backbone amide into a sulfonamide, which is a significantly more nucleophilic species, facilitating subsequent methylation. The process is a three-act play: activation via sulfonylation, methylation, and finally, the clean removal of the activating group.
The "Why": Mechanistic Insights
The success of this method hinges on the temporary installation of an electron-withdrawing 2-nitrobenzenesulfonyl (o-NBS) group on the amide nitrogen. This activation step dramatically increases the acidity of the N-H proton, allowing for its easy abstraction by a mild base. The resulting sulfonamide anion is a potent nucleophile that readily attacks the methylating agent in the subsequent Mitsunobu reaction. The o-NBS group is then cleaved under mild, nucleophilic conditions, typically with a thiol, to reveal the newly methylated amide. Recent optimizations have significantly reduced the total time for this three-step procedure from a lengthy 4 hours to a more manageable 40 minutes.[2][6]
Caption: Workflow for On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction.
The "How": Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.
Materials and Reagents:
-
Peptide-resin with a deprotected N-terminal amine
-
N-Methylpyrrolidone (NMP) or N,N-Dimethylformamide (DMF), peptide synthesis grade
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-Dimethylaminopyridine (DMAP) or 2,4,6-Collidine
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in NMP or DMF for 30 minutes in a peptide synthesis vessel.
-
Wash the resin thoroughly with NMP or DMF (3 x 1 min).
-
-
Step 1: Sulfonylation (Activation)
-
In a separate vial, dissolve o-NBS-Cl (4 equivalents) and DMAP (10 equivalents) in NMP.[2]
-
Add the solution to the resin and shake at room temperature. Reaction time can be optimized from 5 minutes to 2 hours.[2][6] Monitor for completion using a test cleavage and LC-MS analysis.
-
Drain the reaction solution and wash the resin extensively with NMP (5 x 1 min).
-
-
Step 2: Mitsunobu Methylation
-
Wash the resin with anhydrous THF (3 x 1 min).
-
In a separate vial, dissolve PPh₃ (5 equivalents) in anhydrous THF.
-
Add methanol (10 equivalents) to the PPh₃ solution.
-
Slowly add DIAD (5 equivalents) to the solution. Caution: The reaction can be exothermic.
-
Add the prepared Mitsunobu reagent solution to the resin.
-
Shake the reaction vessel at room temperature for 10-30 minutes.[7]
-
Drain the solution and wash the resin with THF (3 x 1 min) followed by NMP (3 x 1 min).
-
-
Step 3: Desulfonylation (o-NBS Removal)
-
Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.
-
Add the solution to the resin and shake at room temperature for 5 minutes. Repeat this step once more.[7]
-
Drain the solution and wash the resin thoroughly with NMP (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
The resin is now ready for the next coupling step.
-
Direct Alkylation: A Quick and Direct Approach
Direct alkylation is a more straightforward method that avoids the need for an activating group.[8][9] It relies on the deprotonation of the backbone amide by a strong, non-nucleophilic base to generate an amide anion, which then reacts with a methylating agent like methyl iodide.
The "Why": Mechanistic Insights
The key to this method is the choice of a base strong enough to deprotonate the amide nitrogen but not nucleophilic enough to compete with the amide anion in reacting with the methylating agent. Bases like lithium tert-butoxide (LiOtBu) or DBU are commonly employed. The reaction is typically fast but can be less selective than the Fukuyama-Mitsunobu method, with a higher risk of side reactions, including methylation of side-chain functional groups if they are not adequately protected.
Caption: General Workflow for On-Resin N-Methylation via Direct Alkylation.
The "How": Detailed Experimental Protocol
This protocol is adapted for the N-methylation of cyclic peptides on-resin but can be applied to linear peptides with optimization.[10]
Materials and Reagents:
-
Peptide-resin
-
Lithium tert-butoxide (LiOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.
-
Wash the resin with anhydrous THF (3 x 1 min) to ensure dry conditions.
-
-
Deprotonation and Methylation:
-
Prepare a solution of LiOtBu (e.g., 1.5 M in THF) or another suitable strong base.[10]
-
Add the base solution to the resin and agitate for 5-10 minutes at room temperature.
-
Add an excess of methyl iodide (e.g., 20-50 equivalents) to the resin suspension.
-
Continue to agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction progress via a test cleavage and LC-MS analysis to determine the optimal reaction time and avoid over-methylation.
-
-
Quenching and Washing:
-
Quench the reaction by adding a small amount of water or methanol.
-
Drain the reaction solution.
-
Wash the resin thoroughly with THF (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).
-
The resin is now ready for the next step in the synthesis or for cleavage.
-
Reductive Amination: Selective N-Terminal Methylation
Reductive amination is a highly efficient and clean method specifically for the methylation of the N-terminal primary amine of a peptide.[4][11] It involves the formation of a Schiff base (imine) between the peptide's N-terminal amine and formaldehyde, which is then selectively reduced to the corresponding N-methyl amine.
The "Why": Mechanistic Insights
This two-step, one-pot reaction is prized for its selectivity. The reaction is typically carried out under mild acidic conditions, which catalyze the formation of the imine. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine C=N double bond without reducing other functional groups like amides or carboxylic acids. This method can be used to introduce one (mono-methylation) or two (di-methylation) methyl groups by controlling the stoichiometry of the reagents.
Caption: Workflow for N-Terminal Reductive Amination.
The "How": Detailed Experimental Protocol for N-Terminal Dimethylation
This protocol is for achieving N-terminal dimethylation.[5]
Materials and Reagents:
-
Peptide-resin with a deprotected N-terminal primary amine
-
N-Methylpyrrolidone (NMP) or N,N-Dimethylformamide (DMF)
-
Formaldehyde (37% solution in water)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (AcOH)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent, ~0.05 mmol) in NMP for 15 minutes.
-
-
Reductive Amination Reaction:
-
In a separate vial, dissolve NaBH₃CN (10 equivalents, 32 mg) in 1 mL of NMP.
-
To this solution, add formaldehyde (20 equivalents, 37 µL) and acetic acid (8 equivalents, 32 µL). Vortex to mix.[5]
-
Add the prepared solution to the resin.
-
Agitate the reaction vessel at room temperature overnight.
-
A test cleavage can be performed to check for complete dimethylation. Repeat the reaction if necessary.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with NMP (5 x 1 min), DCM (3 x 1 min), and finally with methanol (3 x 1 min).
-
Dry the resin under vacuum.
-
The Challenge of the Subsequent Coupling: A Critical Consideration
Successfully N-methylating a residue is only half the battle. The subsequent coupling of the next amino acid onto the newly formed N-methylated (secondary) amine is notoriously difficult due to steric hindrance and the reduced nucleophilicity of the N-methyl group.[12] Standard coupling conditions often result in low yields.
To overcome this challenge, more potent coupling reagents are required. Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), have proven to be particularly effective.[12][13][14] Phosphonium-based reagents like PyAOP and PyBrOP are also excellent choices for these sterically demanding couplings.[14][15] In many cases, a double coupling strategy or the use of microwave-assisted synthesis can significantly improve yields.[8]
Protocol 4: High-Efficiency Coupling onto an N-Methylated Residue using HATU
Materials and Reagents:
-
N-methylated peptide-resin
-
Fmoc-amino acid (4 equivalents)
-
HATU (3.9 equivalents)[13]
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)[12]
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the N-methylated peptide-resin in DMF.
-
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings (e.g., N-Me-AA to N-Me-AA), longer reaction times or a second coupling may be necessary.[13]
-
-
Washing:
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Perform a test to confirm coupling completion (e.g., Bromophenol Blue test, as the Ninhydrin test is not effective for secondary amines).[12]
-
Conclusion and Future Outlook
On-resin N-methylation is an indispensable tool in the arsenal of the modern peptide chemist. The methods detailed in this guide—the Fukuyama-Mitsunobu reaction, direct alkylation, and reductive amination—provide a versatile toolkit for introducing this critical modification, thereby enhancing the therapeutic properties of peptide drug candidates. The choice of method requires a careful consideration of the specific synthetic context, balancing factors of efficiency, selectivity, and scalability. As peptide-based therapeutics continue to gain prominence, the continued refinement of these and other on-resin modification techniques will be paramount in accelerating the journey from bench to bedside.
References
- 1. benchchem.com [benchchem.com]
- 2. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
Application Note & Protocol: Synthesis of Peptides with Improved Cell Permeability Using Fmoc-N-Me-Nle-OH
Abstract
The therapeutic potential of peptides is often hindered by poor cell membrane permeability and susceptibility to enzymatic degradation. A key strategy to overcome these limitations is the incorporation of N-methylated amino acids into the peptide backbone. This modification enhances lipophilicity and introduces conformational constraints that can lead to significantly improved pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of peptides incorporating Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine), a building block designed to enhance cell permeability. We will delve into the rationale behind its use, the specific challenges in solid-phase peptide synthesis (SPPS), and robust protocols for its successful incorporation, cleavage, and subsequent analysis.
Introduction: The Rationale for N-Methylation
Peptide-based therapeutics offer high specificity and potency, but their utility is often limited by poor bioavailability.[1] The peptide backbone, with its repeating amide bonds, is rich in hydrogen bond donors (N-H) that are energetically unfavorable for partitioning into the hydrophobic lipid bilayer of cell membranes.[2] N-methylation, the replacement of an amide proton with a methyl group, is a powerful strategy to mitigate this issue.[1][3]
The introduction of an N-methyl group, as with this compound, imparts several advantageous properties:
-
Enhanced Lipophilicity: The methyl group masks a hydrogen bond donor, reducing the polarity of the peptide backbone and lowering the energetic penalty for membrane translocation.[1]
-
Increased Proteolytic Resistance: The steric bulk of the methyl group can shield the adjacent peptide bond from cleavage by proteases, thereby extending the in vivo half-life of the peptide.[4]
-
Conformational Rigidity: N-methylation restricts the rotation around the peptide backbone's dihedral angles, reducing conformational flexibility.[1] This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity for its target.[1]
Norleucine, an isomer of leucine, is often used as a non-proteinogenic amino acid to probe binding pockets and improve metabolic stability. Its N-methylated form, N-Me-Nle, combines these benefits with the advantages of N-methylation, making it a valuable tool in drug design.
Challenges in the Synthesis of N-Methylated Peptides
The incorporation of this compound and other N-methylated amino acids into a peptide sequence via Fmoc-SPPS presents unique challenges primarily due to steric hindrance.[5][6] The secondary amine of the N-methylated amino acid is a weaker nucleophile than a primary amine, and the methyl group sterically impedes the approach of the activated carboxyl group of the incoming amino acid.[6] This can lead to:
-
Incomplete or Slow Coupling Reactions: Standard coupling conditions may be insufficient to drive the reaction to completion.[5]
-
Lower Yields: Incomplete couplings result in deletion sequences, which are difficult to separate from the target peptide, leading to lower overall yields.[5]
-
Epimerization: Harsh coupling conditions required to overcome steric hindrance can increase the risk of racemization at the activated amino acid.[7]
Overcoming these challenges requires optimized protocols and the use of specialized, highly efficient coupling reagents.[8][9]
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin is suitable for peptides with a C-terminal amide, while Wang or 2-chlorotrityl resin should be used for peptides with a C-terminal carboxylic acid.[10][11]
-
Fmoc-protected Amino Acids: Standard Fmoc-amino acids and this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyAOP.[8][12][13]
-
Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[1]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[10]
-
Analytical Equipment: HPLC, Mass Spectrometer (e.g., LC-MS).[14][15]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide
This protocol outlines the manual synthesis on a 0.1 mmol scale. The process can be adapted for automated synthesizers.
Workflow for Incorporating this compound
Caption: SPPS cycle for incorporating this compound.
Step-by-Step Procedure:
-
Resin Preparation:
-
Place the appropriate resin (e.g., Rink Amide, 0.1 mmol) in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour.[11] After swelling, drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for another 15-20 minutes to ensure complete removal of the Fmoc group.[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow the mixture to pre-activate for 5 minutes.[8]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. The extended reaction time is crucial for sterically hindered couplings.[5]
-
Monitoring: Perform a qualitative test (e.g., bromophenol blue test) to confirm the completion of the coupling.[6][8] A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling, in which case a recoupling step is necessary.[6]
-
-
Washing:
-
After a successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF (5 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. Standard coupling conditions can be used for non-methylated amino acids.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Characterization
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16]
-
Collect fractions corresponding to the main peak.
-
Confirm the identity and purity of the collected fractions using analytical HPLC and Mass Spectrometry.[14][17]
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Characterization:
-
Purity Assessment: Analytical RP-HPLC is the standard method for determining the purity of the final peptide.[14][18] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[18]
-
Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass.[15][17]
| Technique | Purpose | Typical Output |
| Analytical RP-HPLC | Purity Assessment | Chromatogram showing a major peak with purity >95% |
| Mass Spectrometry | Identity Confirmation | Mass spectrum with a peak corresponding to the theoretical molecular weight |
Protocol 3: Cell Permeability Assessment (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.[2][19]
Caco-2 Permeability Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsra.net [ijsra.net]
- 18. biovera.com.au [biovera.com.au]
- 19. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
Application Notes and Protocols: Fmoc-N-Me-Nle-OH for Enhancing Oral Bioavailability of Peptides
Introduction: Overcoming the Central Challenge in Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, yet their therapeutic potential has historically been constrained by poor pharmacokinetic properties. Specifically, oral administration—the most preferred route for patient compliance—remains a formidable challenge.[1][2] The gastrointestinal (GI) tract presents a hostile environment, where peptides are rapidly degraded by a gauntlet of proteolytic enzymes.[3] Furthermore, their inherent hydrophilicity and large size impede efficient absorption across the intestinal epithelium, resulting in oral bioavailability figures that are typically less than 2%.[1][4]
A key strategy to surmount these obstacles is the chemical modification of the peptide backbone.[5] Among the most powerful and versatile of these modifications is N-methylation, the substitution of a backbone amide proton with a methyl group.[6][7] This seemingly minor alteration can profoundly enhance a peptide's drug-like properties.[6][8]
This guide focuses on the application of Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine) , a specialized amino acid derivative designed for strategic incorporation into peptide sequences.[9] Norleucine, an isomer of leucine, provides a linear, unbranched hydrophobic side chain that can probe specific binding interactions without the steric bulk of other branched-chain residues. Its N-methylated form is a powerful tool for medicinal chemists aiming to systematically improve metabolic stability and membrane permeability. We will explore the mechanistic underpinnings of this enhancement and provide detailed, field-proven protocols for its implementation in a research and drug development setting.
Mechanism of Action: How N-Methylation Fortifies Peptides for Oral Delivery
The incorporation of an N-methyl group, such as that in this compound, confers significant advantages by fundamentally altering the physicochemical properties of the peptide backbone. These changes directly address the primary barriers to oral bioavailability: enzymatic degradation and poor membrane permeability.[6][10][11][12]
Pillar 1: Enhancing Proteolytic Resistance via Steric Shielding
Proteases recognize and bind to specific peptide sequences, using the amide backbone for hydrogen bonding to correctly orient the scissile bond within their active site.[13] N-methylation introduces a methyl group onto the amide nitrogen, creating a "steric shield."[13] This modification achieves two critical effects:
-
Disruption of Enzyme Recognition: The methyl group physically obstructs the approach of the protease, preventing the precise alignment required for enzymatic cleavage.[13]
-
Elimination of a Key Hydrogen Bond: The replacement of the amide proton (a hydrogen bond donor) with a methyl group eliminates a critical hydrogen bonding interaction that proteases rely on for substrate binding.[13][14]
This dual mechanism dramatically increases the peptide's resistance to degradation by enzymes like pepsin, trypsin, and chymotrypsin in the GI tract, thereby increasing its half-life and the quantity of intact peptide available for absorption.[11][13][15]
Pillar 2: Improving Membrane Permeability and Absorption
Passive diffusion across the lipid bilayer of intestinal epithelial cells is a major route of absorption for orally delivered drugs. This process is governed by a molecule's lipophilicity and its ability to shed its hydration shell. N-methylation positively influences both factors:
-
Reduced Desolvation Penalty: Each backbone amide proton forms a hydrogen bond with water molecules. To enter the hydrophobic membrane core, these bonds must be broken, an energetically costly process. By removing a hydrogen bond donor, N-methylation reduces this "desolvation penalty," making it easier for the peptide to transition from the aqueous environment of the gut into the lipid membrane.[6][14]
-
Increased Lipophilicity: The addition of a methyl group increases the overall hydrophobicity of the peptide, further favoring its partitioning into the cell membrane.[6][7]
-
Conformational Control: N-methylation restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This can stabilize a more compact, membrane-permeable conformation and may promote the formation of intramolecular hydrogen bonds, which further shield polar amide groups from the aqueous environment.[6][16][17]
The diagram below illustrates how the incorporation of an N-methylated residue enhances a peptide's ability to resist enzymatic degradation and cross the intestinal epithelial barrier.
Caption: Mechanism of N-methylation for enhanced oral bioavailability.
Experimental Protocols and Workflows
The strategic incorporation of this compound into a peptide sequence is achieved via Solid-Phase Peptide Synthesis (SPPS). However, the N-methylated amine is a secondary amine, which presents greater steric hindrance compared to a primary amine, making the subsequent coupling step more challenging.[10] Therefore, optimized protocols and potent coupling reagents are required.
Protocol 1: Incorporation of this compound via SPPS
This protocol details the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound (≥96.0% purity)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. Causality Note: Pre-activation times should be minimized to reduce the risk of racemization, especially with N-methylated amino acids.[12]
-
-
Coupling to the Resin:
-
Drain the DMF from the washed resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. Insight: Due to steric hindrance, coupling to an N-methylated residue is significantly slower than to a primary amine. Longer coupling times are often necessary.[18]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads, wash them with DMF and DCM, and dry them.
-
Perform a Bromophenol Blue test.[18] A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling. Trustworthiness Note: The standard ninhydrin test gives a false negative with secondary amines, making the Bromophenol Blue test essential for validation.[18]
-
-
Recoupling (if necessary):
-
If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat steps 3 and 4. A fresh activation solution should be prepared.
-
-
Washing and Continuation:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
The resin is now ready for the deprotection of the this compound and the coupling of the next amino acid in the sequence. Expert Tip: Coupling the subsequent amino acid onto the N-methylated Nle residue is the most challenging step. Using a powerful coupling reagent like HATU is strongly recommended for this step as well.[18]
-
Protocol 2: In Vitro Proteolytic Stability Assay
This assay compares the stability of an N-methylated peptide against its non-methylated counterpart in the presence of a relevant protease (e.g., Trypsin).
Procedure:
-
Peptide Preparation: Synthesize and purify (>95% purity via RP-HPLC) both the parent peptide and the N-Me-Nle-containing analogue.[13] Prepare stock solutions of each peptide at 1 mg/mL in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Preparation: Prepare a stock solution of Trypsin at 1 mg/mL in the same buffer.
-
Digestion Reaction:
-
In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the Trypsin solution (final enzyme:peptide ratio of 1:100 w/w).
-
Incubate the reaction at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of 10% Trifluoroacetic Acid (TFA).
-
Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Interpretation: Calculate the percentage of intact peptide remaining at each time point relative to T=0. The peptide containing the N-Me-Nle residue is expected to show a significantly slower rate of degradation.
Workflow for Synthesis and Evaluation
The following diagram outlines a comprehensive workflow from peptide design to in vitro evaluation.
Caption: Workflow for synthesis and evaluation of N-methylated peptides.
Data Presentation: Quantifying the Impact of N-Methylation
The following tables summarize representative data illustrating the significant improvements conferred by N-methylation on key pharmacokinetic parameters.
Table 1: Comparison of Proteolytic Stability Data is illustrative and based on typical results reported in the literature.[13]
| Peptide Sequence | Modification | Protease | Half-Life (t½, minutes) |
| H-Phe-Ala-Ala -Phe-Val-OH | None (Parent) | Chymotrypsin | 15 |
| H-Phe-Ala-NMe-Ala -Phe-Val-OH | N-Methylation | Chymotrypsin | > 240 |
| H-Lys-Arg-Gly -Pro-Tyr-OH | None (Parent) | Trypsin | 25 |
| H-Lys-Arg-NMe-Gly -Pro-Tyr-OH | N-Methylation | Trypsin | 180 |
Table 2: Comparison of In Vitro Permeability Permeability is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA). Papp is the apparent permeability coefficient.[19]
| Peptide | Modification | Number of N-Methyl Groups | Papp (x 10⁻⁶ cm/s) | Classification |
| Cyclo(Ala-D-Ala-Ala-Ala-Ala-Ala) | None (Parent) | 0 | < 0.1 | Impermeable |
| Cyclo(Ala-D-Ala-NMe-Ala -Ala-Ala-Ala) | Single N-Methylation | 1 | 1.5 | Low Permeability |
| Cyclo(Ala-D-Ala-NMe-Ala -Ala-NMe-Ala -Ala) | Double N-Methylation | 2 | 5.2 | Moderate Permeability |
| Cyclo(Ala-D-Ala-NMe-Ala -NMe-Ala -NMe-Ala -Ala) | Triple N-Methylation | 3 | > 10.0 | High Permeability |
| Testosterone (Control) | - | - | ~15.0 | High Permeability |
| Mannitol (Control) | - | - | < 0.1 | Low Permeability |
Conclusion and Future Outlook
The strategic incorporation of this compound provides a robust and validated method for enhancing the oral bioavailability of peptide drug candidates. By simultaneously improving proteolytic stability and membrane permeability, N-methylation directly addresses the fundamental weaknesses of peptides as oral therapeutics.[20][21] The protocols and data presented herein provide a comprehensive guide for researchers to rationally design and synthesize next-generation peptide drugs with superior pharmacokinetic profiles. As peptide synthesis techniques continue to advance, the systematic "N-methyl scanning" of lead candidates will become an indispensable tool in the development of orally active peptide medicines.
References
- 1. Approaches for enhancing oral bioavailability of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
The Art of a Challenging Amide Bond: A Guide to PyAOP-Mediated Coupling of Fmoc-N-Me-Nle-OH
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, imparting enhanced proteolytic stability, improved membrane permeability, and conformational rigidity. However, the synthesis of such peptides is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which dramatically reduces the nucleophilicity of the secondary amine and slows coupling kinetics. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) as a coupling reagent for the sterically demanding amino acid, Fmoc-N-Me-Nle-OH. We will delve into the mechanistic advantages of PyAOP, provide a detailed, field-tested protocol for its application in solid-phase peptide synthesis (SPPS), and offer insights into optimization and troubleshooting.
Introduction: The N-Methylation Hurdle in Peptide Synthesis
N-methylation of the peptide backbone is a powerful tool for modulating the pharmacological properties of therapeutic peptides. The methyl group on the amide nitrogen prevents the formation of hydrogen bonds, disrupting secondary structures like α-helices and β-sheets, which can lead to more specific peptide-receptor interactions. Furthermore, this modification sterically shields the amide bond from enzymatic cleavage, prolonging the peptide's in vivo half-life.
The synthetic challenge arises from the secondary amine's reduced reactivity and the steric clash during the transition state of amide bond formation.[1][2] This is particularly true when coupling an N-methylated residue onto another amino acid or, even more so, when coupling two consecutive N-methylated amino acids.[2] Standard coupling reagents, such as carbodiimides (DCC, DIC) or even common uronium/aminium salts like HBTU, often result in low yields, incomplete reactions, and the formation of deletion sequences.[2][3] To overcome this significant activation energy barrier, highly potent coupling reagents are required.
PyAOP: The Reagent of Choice for Difficult Couplings
PyAOP has emerged as a superior coupling reagent for sterically hindered and N-methylated amino acids.[1][4][5][6] Its efficacy stems from its structure and mechanism of action.
Mechanism of Action: PyAOP is a phosphonium salt-based reagent. In the presence of a tertiary amine base (e.g., DIPEA, collidine), it reacts with the carboxylic acid of the Fmoc-protected amino acid to form a highly reactive OAt-ester.[7] The leaving group, 1-hydroxy-7-azabenzotriazole (HOAt), is significantly more reactive than the HOBt found in analogous reagents like PyBOP. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance, further accelerating the aminolysis step and facilitating the formation of the amide bond even with poorly nucleophilic secondary amines.
Key Advantages of PyAOP:
-
High Reactivity: The formation of the OAt-ester intermediate makes PyAOP one of the most efficient coupling reagents available, capable of driving difficult couplings to completion.[7]
-
Clean Reactions: As a phosphonium salt, PyAOP avoids the guanidinylation side reaction that can occur with uronium/aminium-based reagents like HATU or HBTU.[7] This side reaction involves the capping of the N-terminal amine, leading to chain termination.
-
Reduced Racemization: The use of HOAt-based reagents is associated with low levels of racemization, ensuring the chiral integrity of the final peptide.[8][9]
-
Excellent Solubility: PyAOP and its byproducts are generally very soluble in common SPPS solvents like DMF and NMP, facilitating reaction and wash steps.
Comparative Overview of Common Coupling Reagents
| Reagent Family | Example(s) | Active Ester | Reactivity for N-Me AA | Key Considerations |
| Carbodiimides | DCC, DIC | O-acylisourea | Low | Often inefficient for hindered couplings; requires additives (HOBt, Oxyma); byproduct removal can be difficult.[1][3] |
| Uronium/Aminium | HBTU, HCTU, HATU | OBt, O-6-ClBt, OAt | Moderate to High | HBTU can be insufficient.[2][5] HATU is very effective but can cause guanidinylation side reactions.[7] |
| Phosphonium | PyBOP, PyAOP | OBt, OAt | Moderate to Very High | PyBOP is good, but PyAOP is superior for N-methylated residues due to the OAt-ester formation.[7][10] No guanidinylation risk.[7] |
Experimental Protocol: Coupling of this compound using PyAOP
This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes standard Fmoc-based chemistry. It is optimized for coupling this compound onto a deprotected N-terminal amine on the resin.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
This compound
-
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Reagents for monitoring tests (e.g., Bromophenol Blue)
Step-by-Step Coupling Protocol
-
Resin Preparation and Deprotection:
-
Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Perform the N-terminal Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the fluorenyl-piperidine adduct. A positive test for a free amine should be confirmed.
-
-
Activation Mixture Preparation (Pre-activation):
-
In a separate, dry glass vial, dissolve this compound (3.0 eq. relative to resin loading) and PyAOP (3.0 eq.) in a minimal amount of DMF.
-
Add a non-nucleophilic base, such as DIPEA (6.0 eq.) or 2,4,6-Collidine (6.0 eq.).[11] Collidine is a slightly weaker base and can sometimes be beneficial in minimizing potential racemization, though this is less of a concern with PyAOP.[8][12]
-
Gently swirl the vial and allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution from Step 2 to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences (e.g., coupling onto another N-methylated residue), extending the reaction time to 4 hours or performing a double coupling is recommended.[13][5]
-
-
Reaction Monitoring:
-
After the coupling time, take a small sample of resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a bromophenol blue test.[2][5] A yellow color on the beads indicates a complete reaction (no free amine). A blue or green color indicates incomplete coupling, and a second coupling should be performed.
-
-
Second Coupling (Optional, if required):
-
If the monitoring test is positive, drain the reaction vessel.
-
Repeat steps 2 and 3 with a fresh solution of activated this compound.
-
-
Washing:
-
Once the coupling is complete (confirmed by a negative amine test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling.
-
Workflow Visualization
Caption: Workflow for PyAOP-mediated coupling of this compound.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Bromophenol Blue Test) | 1. Insufficient reaction time. 2. Steric hindrance is higher than anticipated (e.g., coupling to N-Me-Val). 3. Peptide aggregation on resin. | 1. Extend coupling time to 4 hours or overnight.[3] 2. Perform a double coupling with fresh reagents.[5] 3. Switch solvent from DMF to NMP, which has superior solvating properties.[3] Consider gentle heating (35-40°C), but monitor for potential racemization. |
| Low Final Peptide Yield | 1. Cumulative incomplete couplings. 2. Guanidinylation (if using uronium reagents like HATU, not an issue with PyAOP). 3. Inefficient pre-activation. | 1. Ensure a negative monitoring test after each N-methyl coupling. Use capping (e.g., with acetic anhydride) after the coupling step to terminate any unreacted chains. 2. Stick to phosphonium reagents like PyAOP for N-methylated residues.[7] 3. Ensure reagents are dry and allow the full 2-5 minute pre-activation time. |
| Presence of Deletion Sequences in MS | Incomplete coupling at the N-methylated residue position. | This is a direct result of incomplete coupling. Implement the solutions described above (double coupling, longer reaction times, better solvent). Ensure rigorous monitoring at the critical step.[2] |
Conclusion
The successful incorporation of sterically hindered residues like this compound is a critical capability in modern peptide synthesis. While challenging, the use of a highly potent phosphonium salt reagent like PyAOP transforms this difficult step into a manageable and efficient process. By forming a highly reactive OAt-ester, PyAOP effectively overcomes the steric and electronic barriers posed by N-methylation, leading to cleaner reactions and higher yields compared to traditional reagents. The detailed protocol and troubleshooting guide provided herein offer a robust framework for researchers to confidently synthesize N-methylated peptides, unlocking their vast therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.cat [2024.sci-hub.cat]
- 11. benchchem.com [benchchem.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of Fmoc-N-Me-Nle-OH in Drug Discovery
<_
Abstract & Strategic Value
In modern peptide drug development, overcoming inherent limitations such as poor metabolic stability and low cell permeability is paramount.[1] N-methylation of the peptide backbone is a powerful strategy to address these challenges, enhancing proteolytic resistance, modulating conformation, and improving pharmacokinetic (ADME) properties.[2][3] This document provides a comprehensive guide for the rational incorporation of Fmoc-N-methyl-L-norleucine (Fmoc-N-Me-Nle-OH), a sterically hindered N-methylated amino acid, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We present field-proven protocols, explain the causality behind experimental choices, and offer troubleshooting insights for researchers, scientists, and drug development professionals.
Norleucine (Nle) itself is a valuable tool, often used as a non-oxidizable isostere for methionine. The addition of the N-methyl group imparts further advantages:
-
Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, significantly extending the peptide's in-vivo half-life.[2][4]
-
Improved Membrane Permeability: By replacing an amide proton, N-methylation eliminates a hydrogen bond donor, reducing the desolvation penalty and increasing lipophilicity, which can enhance cell permeability and the potential for oral bioavailability.[1][2][5]
-
Conformational Constraint: The steric bulk of the N-methyl group restricts backbone rotation, pre-organizing the peptide into a more bioactive conformation, which can lead to increased receptor affinity and selectivity.[1][2]
Profile: this compound
This compound is a key building block for introducing these strategic advantages.
| Property | Value | Reference |
| CAS Number | 112883-42-8 | [6][7] |
| Molecular Formula | C₂₂H₂₅NO₄ | [6][7] |
| Molecular Weight | 367.44 g/mol | [6] |
| Appearance | White to off-white powder | [6][7] |
| Purity (HPLC) | Typically ≥96.0% | [6] |
| Storage | 2-8°C | [6] |
The Core Challenge in SPPS: Overcoming Steric Hindrance
The primary difficulty in incorporating this compound, or any N-methylated amino acid, is the steric hindrance posed by the N-methyl group.[8][9] This leads to reduced nucleophilicity of the secondary amine on the growing peptide chain, making the subsequent coupling step slow and often incomplete.[8][10] Standard coupling reagents like HBTU or DIC/HOBt are frequently inefficient.[11] Furthermore, coupling a second N-methylated amino acid consecutively is especially challenging.[9][11]
To overcome this, highly reactive coupling reagents and optimized conditions are necessary to drive the reaction to completion while minimizing side reactions like racemization.[8][12]
Optimized Protocol for this compound Incorporation
This protocol is designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It assumes the synthesis is proceeding from the C-terminus to the N-terminus and the free amine on the resin-bound peptide is ready for coupling.
Reagents & Materials
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[11][13] COMU is a suitable, non-explosive alternative.[12]
-
Base: Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Monitoring Reagents:
-
Solid-Phase Peptide Synthesis vessel and shaker/synthesizer.
Step-by-Step Coupling Protocol
-
Resin Preparation: Ensure the resin-bound peptide has been fully deprotected at the N-terminus (removal of the previous amino acid's Fmoc group) and washed thoroughly with DMF.[8] Swell the resin in DMF for at least 20-30 minutes before coupling.[15]
-
Activation of this compound:
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature. A minimum coupling time of 1-2 hours is recommended.[8][11] For difficult sequences (e.g., coupling onto another hindered or N-methylated residue), extend the time to 4 hours or perform a double coupling.[8]
-
-
Monitoring for Completion (Critical Step):
-
The standard Kaiser (ninhydrin) test will give a false negative (colorless/yellow) because it only detects primary amines. The N-terminus is now a secondary amine (or capped with this compound).[16]
-
Use a test specific for secondary amines.
-
Chloranil Test: Take a small sample of resin beads, wash them, and add 2-3 drops each of 2% acetaldehyde and 2% chloranil solutions in DMF. A dark green or blue color indicates an incomplete reaction (free secondary amine). A colorless or light yellow result indicates completion.[14][17][18]
-
Bromophenol Blue Test: Wash a small sample of resin beads. Add a solution of bromophenol blue in DMF. If the beads turn blue or green, the coupling is incomplete. If they remain yellow, the coupling is complete.[11]
-
-
Washing: Once the coupling is complete (negative chloranil/bromophenol blue test), filter the resin and wash it thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).[8]
-
Proceed to Next Cycle: The peptide is now ready for the Fmoc-deprotection of the newly added N-Me-Nle residue and the subsequent coupling cycle.
Workflow and Decision Logic
The following diagram illustrates the modified SPPS cycle for incorporating a sterically hindered N-methylated amino acid like this compound.
Caption: Modified SPPS cycle for this compound incorporation.
Comparative Data: Coupling Reagents
The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered residues. Uronium/aminium reagents based on the HOAt leaving group are superior.[19]
| Coupling Reagent | Additive | Relative Efficacy for N-Me AAs | Key Considerations |
| HATU | (internal HOAt) | Excellent | The gold standard for difficult couplings. Rapid activation, low racemization.[11][12][13] |
| HCTU | (internal 6-Cl-HOBt) | Good to Moderate | More reactive than HBTU, but generally less effective than HATU for severely hindered couplings.[11] |
| COMU | OxymaPure | Excellent | Reactivity is comparable to HATU. A key advantage is that it is based on the non-explosive OxymaPure, making it safer.[12] |
| PyBOP | HOBt | Moderate to Poor | Generally less efficient for coupling two adjacent N-methyl residues.[8] Can be slow and require double coupling. |
| HBTU | HOBt | Poor | Not recommended for N-methylated amino acids due to lower reactivity and incomplete couplings.[11] |
| DIC/HOBt | HOBt | Poor | A carbodiimide-based method generally insufficient for overcoming the steric barrier.[13] |
Post-Synthesis Characterization
Peptides containing N-methylated residues require robust analytical characterization.
-
RP-HPLC: Reversed-phase high-performance liquid chromatography is essential for assessing purity.[20][21] Note that N-methylation can lead to cis/trans isomers of the amide bond, which may appear as broadened peaks or distinct multiple peaks in the chromatogram for a single peptide entity.[21]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF is indispensable for confirming the correct molecular weight of the final peptide, verifying the successful incorporation of the N-Me-Nle residue (+14 Da shift compared to a standard Nle).[20][21]
-
NMR Spectroscopy: For detailed structural analysis, 2D NMR techniques (TOCSY, ROESY) can confirm the sequence and provide insights into the peptide's conformation in solution.[22] ROESY experiments are particularly crucial for obtaining through-space correlations in the absence of an amide proton.[22]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Chloranil/Bromophenol Blue Test) | 1. Insufficient coupling time. 2. Inefficient coupling reagent. 3. Aggregation of peptide sequence. | 1. Recouple: Perform a second coupling using a fresh solution of activated this compound.[11] 2. Extend Time: Increase the initial coupling time to 4 hours. 3. Change Reagent: Ensure a high-reactivity reagent like HATU or COMU is being used. 4. Disrupt Aggregation: Consider changing the solvent (e.g., use NMP or a DCM/DMF mixture).[23] |
| Multiple Peaks in HPLC of Crude Product | 1. Incomplete coupling leading to deletion sequences. 2. Racemization during activation/coupling. 3. Cis/trans conformers of the N-methyl amide bond.[21] | 1. Confirm molecular weights of peaks by LC-MS to identify deletion products. Optimize coupling protocol. 2. Use high-quality reagents and minimize pre-activation time. Ensure the base (DIPEA) is added correctly. 3. This is often an intrinsic property. Try altering HPLC conditions (temperature, gradient) to see if peaks coalesce. |
| Fragmentation during Final Cleavage | Acid-labile linkages can sometimes form between consecutive N-methylated residues.[9] | Minimize the time of TFA cleavage. Perform cleavage at a lower temperature (e.g., on ice) and analyze the product at different time points to find the optimal window.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. file.globalso.com [file.globalso.com]
- 14. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. omizzur.com [omizzur.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Challenges in Coupling Fmoc-N-methylated Amino Acids
Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the coupling of Fmoc-N-methylated amino acids during their experiments.
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptides, including increased metabolic stability and improved cell permeability.[1][2] However, the unique structural characteristics of these modified amino acids introduce significant challenges into solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is coupling Fmoc-N-methylated amino acids so much more difficult than their non-methylated counterparts?
A1: The primary challenge stems from steric hindrance and reduced nucleophilicity. The presence of a methyl group on the amide nitrogen creates a secondary amine, which is significantly bulkier than the primary amine of a standard amino acid.[3] This steric bulk physically impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult.[3][4] This issue is particularly pronounced when coupling two consecutive N-methylated residues and often leads to incomplete reactions, lower yields, and the formation of deletion sequences.[3]
Q2: What are the immediate signs of a failed or incomplete coupling reaction with an N-methylated amino acid?
A2: Several indicators can signal poor coupling efficiency:
-
Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amines. A complete reaction is indicated by a yellow color.[3]
-
Low Yield: The final yield of the purified peptide is significantly lower than expected.[3]
-
Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide will show the presence of peptides missing the intended N-methylated amino acid.[3]
-
Multiple Peaks in HPLC: While this can also be due to conformational isomers (conformers) common with N-methylated peptides, it can also indicate a mixture of the desired peptide and deletion sequences.[5]
Q3: Which coupling reagents are recommended for these difficult couplings?
A3: Standard coupling reagents like HBTU and HCTU are often less effective for these sterically demanding couplings.[3][6] More potent reagents are generally required.[3]
-
HATU is a widely used and highly effective reagent for coupling N-methylated amino acids.[3][6][7] Its mechanism involves the formation of a highly reactive OAt-active ester.[8]
-
PyAOP and PyBOP , especially when used with an additive like HOAt, are also excellent choices, particularly for coupling an N-methylated amino acid to another N-methylated residue.[3][5][6][9]
-
For exceptionally challenging couplings, reagents like PyBroP and BOP-Cl have proven effective, although they may increase the risk of racemization.[3][10][11] The in-situ generation of Fmoc-amino acid chlorides is another highly effective, racemization-free method.[2]
Q4: Can I synthesize my own Fmoc-N-methylated amino acids if they are not commercially available?
A4: Yes, several methods exist for the synthesis of Fmoc-N-methylated amino acids. A common and effective approach is the Biron-Kessler method, which can be performed on a solid support.[12][13][14] This method generally involves the protection of the amino acid's carboxylic acid, followed by N-methylation. Another efficient method involves the formation of an oxazolidinone intermediate, which is then reductively opened.[15]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of N-methylated peptides.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric Hindrance: The N-methyl group is sterically blocking the coupling reaction. | • Use a more potent coupling reagent: Switch to HATU, PyAOP, or PyBOP/HOAt.[3][5][6] • Increase reaction time: Extend the coupling time to 4 hours or even overnight.[16] • Double couple: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[17] • Elevate temperature: Perform the coupling at a higher temperature, such as 50°C, or use a microwave peptide synthesizer.[3][17] |
| Low Final Yield | Premature Chain Loss: If using an acid-sensitive resin like 2-chlorotrityl chloride, premature cleavage of the peptide can occur. | • Ensure strictly non-acidic conditions: Until the final cleavage step, avoid any acidic reagents.[3] |
| Poor Resin Swelling: Inadequate swelling of the resin can limit access to reaction sites. | • Swell the resin properly: Ensure the resin is swollen in DMF or NMP for at least 30 minutes before the first coupling step.[3] | |
| Presence of Deletion Sequences in MS | Inefficient Coupling: The coupling reaction did not go to completion, leading to some peptide chains missing the N-methylated amino acid. | • Optimize coupling conditions: Implement the solutions for "Incomplete Coupling." • Consider capping: After the coupling step, use a capping reagent like acetic anhydride to block any unreacted amines and prevent them from reacting in subsequent cycles.[16] |
| Side Reactions | Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminal amine to form an irreversible guanidinium cap.[2][18] | • Pre-activate the amino acid: Mix the Fmoc-N-methylated amino acid, HATU, and base (e.g., DIEA) for 1-3 minutes before adding the solution to the resin.[2] This minimizes the time the free coupling reagent is in contact with the resin. |
| Aspartimide Formation: Sequences containing aspartic acid are prone to this side reaction, especially with strong bases. | • Use DBU with caution: If using DBU for Fmoc deprotection, be aware that it can catalyze aspartimide formation.[19] Consider using piperidine instead. |
Experimental Protocols & Workflows
Diagram: The Challenge of Steric Hindrance
Caption: Steric hindrance in N-methylated amino acid coupling.
Protocol 1: General Coupling Cycle for an Fmoc-N-Methylated Amino Acid using HATU
This protocol is based on a 0.1 mmol synthesis scale.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-methylated amino acid (4 eq., 0.4 mmol)
-
HATU (4 eq., 0.4 mmol)[6]
-
N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol)[6]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Activation Solution Preparation:
-
In a separate vessel, dissolve the Fmoc-N-methylated amino acid and HATU in DMF.
-
Add the DIEA to the solution.[6]
-
-
Pre-activation & Coupling:
-
Allow the activation solution to mix at room temperature for 1-5 minutes for pre-activation.[2][3]
-
Add the activated amino acid solution to the deprotected peptide-resin.[2]
-
Agitate the reaction vessel at room temperature for 1-4 hours. Note that coupling to another N-methylated residue may require longer reaction times or a second coupling.[2]
-
-
Monitoring and Washing:
-
Take a small sample of the resin and perform a bromophenol blue test to check for completion.[3] A yellow color indicates a complete coupling. If the beads are blue or green, the coupling is incomplete and a second coupling is recommended.[3]
-
Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2] The resin is now ready for the next cycle of deprotection or final cleavage.
-
Diagram: HATU Coupling Mechanism
Caption: Simplified workflow of HATU-mediated coupling.
Protocol 2: Synthesis of Fmoc-N-Methyl-Amino Acids via the Biron-Kessler Method
This protocol describes an on-resin synthesis approach.
Materials:
-
Fmoc-amino acid
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)[14]
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)[14]
-
Collidine[14]
-
Dimethyl sulfate or methyl iodide[14]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[14]
-
2-Mercaptoethanol
-
Trifluoroacetic acid (TFA)[14]
Procedure:
-
Loading of Fmoc-amino acid onto 2-CTC resin:
-
Swell the 2-CTC resin in DCM.
-
Dissolve the Fmoc-amino acid (3 eq.) in DCM with DIEA (9 eq.) and add it to the resin. Shake for 2 hours.[12]
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[14]
-
-
Sulfonylation:
-
Wash the resin with DMF.
-
Add a solution of o-NBS-Cl (3 eq.) and collidine (5 eq.) in DMF. Shake for 1-2 hours.[20] This protects the amine as a sulfonamide.
-
-
Methylation:
-
Wash the resin with DMF.
-
Add a solution of DBU and dimethyl sulfate (or methyl iodide) in NMP. Agitate for approximately 20 minutes.[3]
-
-
Sulfonamide Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS protecting group.
-
-
Fmoc Protection:
-
Protect the newly formed N-methyl amine with Fmoc-OSu.
-
-
Cleavage from Resin:
-
Cleave the Fmoc-N-methyl-amino acid from the 2-CTC resin using a mild solution of 1% TFA in DCM.[12] This preserves acid-labile side-chain protecting groups.
-
-
Purification:
-
Purify the resulting Fmoc-N-methyl-amino acid using flash chromatography.[14]
-
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. reddit.com [reddit.com]
- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Coupling of N-Methylated Amino Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a particularly persistent challenge: the incomplete coupling of N-methylated amino acids. The incorporation of N-methylated residues is a powerful tool for enhancing the pharmacokinetic properties of therapeutic peptides, but it comes with unique synthetic hurdles.[1][2][3] This resource provides in-depth, field-proven insights and actionable protocols to help you overcome these challenges and achieve successful synthesis of your target N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to an N-methylated amino acid so much more difficult than to a standard amino acid?
The primary reason for the difficulty in coupling N-methylated amino acids is steric hindrance . The presence of a methyl group on the amide nitrogen creates a secondary amine, which is significantly more crowded than the primary amine of a standard amino acid.[4] This steric bulk physically impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the formation of the peptide bond.[4] This effect is even more pronounced when coupling two consecutive N-methylated residues.[3][4] The reduced nucleophilicity of the secondary amine further exacerbates the problem.[1] This often leads to incomplete reactions, resulting in low yields and the presence of deletion sequences in the final product.[4]
Q2: I'm seeing a significant amount of a peptide that's missing my N-methylated residue. What are the first things I should check?
The presence of deletion sequences at the site of N-methylation is a classic sign of incomplete coupling.[4] Here’s a logical progression for troubleshooting:
-
Confirm Coupling Completion: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for secondary amines.[3] You must use a test that can detect secondary amines, such as the bromophenol blue test . A blue or green color on the resin beads after coupling indicates the presence of unreacted free amine, signaling an incomplete reaction.[3][4]
-
Review Your Coupling Reagent: Standard coupling reagents like HBTU, HCTU, and DIC/HOBt can be inefficient for these sterically demanding couplings.[3][4] You will likely need to switch to a more potent reagent.
-
Assess Reaction Time and Temperature: The sterically hindered nature of the reaction means it requires more time and energy. A standard 1-2 hour coupling at room temperature may be insufficient.
Q3: Which coupling reagents are considered the gold standard for N-methylated amino acids?
For these challenging couplings, more powerful reagents are necessary. The choice of reagent can dramatically impact the yield and purity of your N-methylated peptide.[1]
-
High-Efficiency Reagents: Uronium/aminium salts like HATU are widely regarded as highly effective for coupling N-methylated amino acids.[1][3][4] Other potent options include COMU , PyAOP , and PyBOP , especially when used with additives like HOAt or Oxyma.[4][5]
-
For Extremely Difficult Couplings: In cases of severe steric hindrance, such as coupling two adjacent N-methyl residues, even more powerful reagents may be required. Reagents like PyBroP and the in-situ generation of Fmoc-amino acid chlorides are powerful strategies for these scenarios.[3][4][6][7][8]
Below is a comparative overview of commonly used coupling reagents for hindered amino acids.
| Coupling Reagent | Category | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HBTU/HCTU | Aminium/Uronium | Moderate | Cost-effective, good for standard couplings. | Often insufficient for N-methylated residues.[3] |
| HATU | Aminium/Uronium | Very High | Excellent for hindered couplings, reduced racemization.[9][10] | More expensive, potential for guanidinylation side reaction.[1][9] |
| PyBOP/PyAOP | Phosphonium | High | Effective for hindered couplings, low racemization.[11] | Byproducts can be difficult to remove. |
| COMU | Aminium/Uronium | Very High | Comparable efficiency to HATU, improved safety profile (non-explosive byproduct).[5][9] | Newer, may be less familiar to some labs. |
| PyBroP | Phosphonium | Extremely High | Very effective for the most difficult couplings. | High cost, can be overly reactive for standard couplings. |
| Amino Acid Chlorides | Acid Halide | Extremely High | Highly reactive, can overcome severe steric hindrance.[7] | Requires in-situ generation, potential for racemization if not handled correctly.[7] |
Q4: Can I just extend the coupling time or perform a double coupling?
Yes, these are both valid and common strategies.
-
Extended Coupling Time: For a difficult N-methyl coupling, extending the reaction time to 4 hours or even overnight at room temperature can be beneficial.[1][12]
-
Double Coupling: This involves draining the reagents after the initial coupling period, washing the resin, and then subjecting it to a fresh solution of the activated amino acid for a second coupling reaction.[12][13] This is a very effective way to drive the reaction to completion.
It's crucial to monitor the reaction's progress with the bromophenol blue test after each coupling to determine if it is complete.[3]
Q5: What is the role of the solvent, and should I consider alternatives to DMF?
Solvent choice is critical as it affects both the solubility of reagents and the swelling of the resin, which dictates the accessibility of the reaction sites.[14]
-
DMF (N,N-Dimethylformamide): This is the most common and generally recommended solvent for SPPS, as it provides excellent solvation for the growing peptide-resin complex.[14][15]
-
NMP (N-Methyl-2-pyrrolidinone): NMP is another excellent solvent for SPPS and can sometimes be superior to DMF in dissolving certain protected amino acids and disrupting peptide aggregation.[15][16]
-
"Magic" Mixtures: In cases of severe on-resin aggregation, a solvent mixture such as a "magic" mixture of DMF/DCM containing 1% Triton X-100 can be used during the coupling step to disrupt secondary structures and improve reaction efficiency.
Ensure your solvents are peptide synthesis grade and have a low water content, as water can hydrolyze the activated amino acid.
Q6: I've heard that microwave synthesis can help. How does that work?
Microwave-assisted peptide synthesis (MW-SPPS) is a powerful technique for accelerating difficult couplings, including those involving N-methylated amino acids.[17][18][19] The microwave energy directly and rapidly heats the solvent and reagents, which has several benefits:[16]
-
Increased Reaction Rate: The higher temperature significantly accelerates the coupling reaction, allowing for much shorter reaction times (e.g., 5-20 minutes instead of hours).[18][20]
-
Improved Coupling Efficiency: By providing enough energy to overcome the activation barrier caused by steric hindrance, microwave heating can drive difficult couplings to completion where room temperature methods fail.[18][19]
-
Disruption of Aggregation: The localized heating can help to break up secondary structures and on-resin aggregation, making the N-terminus more accessible.
Specialized microwave peptide synthesizers are required to perform these reactions under controlled temperature conditions.
Troubleshooting Workflow
When faced with an incomplete coupling of an N-methylated amino acid, a systematic approach is key. The following diagram outlines a logical troubleshooting workflow.
Caption: A logical flow for troubleshooting incomplete couplings.
Key Experimental Protocols
Protocol 1: Monitoring Coupling Completion with the Bromophenol Blue Test
This protocol is essential for accurately determining if the coupling to a secondary amine is complete.
Materials:
-
Test Solution: 250 mg of bromophenol blue in 50 mL of DMF.[3]
-
Methanol
-
Small test tube
Procedure:
-
After the coupling reaction, take a small sample of the peptide-resin (a few beads).
-
Wash the resin sample thoroughly with methanol to remove any residual base.[3]
-
Add 1-2 mL of the bromophenol blue test solution to the resin beads.[3]
-
Observe the color of the resin beads and the solution.[3]
Interpreting the Results:
-
Yellow/Orange: Indicates a complete coupling (no free amine).[3][4]
-
Blue or Green: Indicates an incomplete coupling (free amine is present).[3][4] A recoupling is necessary.
Protocol 2: High-Efficiency Coupling Using HATU
This protocol provides a robust method for coupling N-methylated amino acids using a highly efficient reagent.[1]
Materials (based on a 0.1 mmol scale):
-
Fmoc-N-methyl amino acid (4 equivalents, 0.4 mmol)
-
HATU (4 equivalents, 0.4 mmol)[3]
-
DIPEA (N,N-Diisopropylethylamine) (8 equivalents, 0.8 mmol)[3]
-
Peptide-resin with a free N-terminal amine (1 equivalent, 0.1 mmol)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin is swollen in DMF and the N-terminal Fmoc group has been removed (deprotected).
-
Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid and HATU in DMF. Add the DIPEA to this solution.[1][3]
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1][3]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for at least 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methyl residue), this time may need to be extended.[1]
-
Monitoring: After the reaction time, perform the bromophenol blue test (Protocol 1) to check for completion.
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]
-
Recoupling (if necessary): If the bromophenol blue test is positive, repeat steps 2-7 for a second coupling.
Caption: Activation and coupling pathway using HATU.
Final Recommendations
Successfully incorporating N-methylated amino acids is a challenging but achievable goal. The key to success lies in recognizing the inherent difficulty of the reaction and proactively employing more aggressive synthetic strategies. Always monitor your couplings with an appropriate method like the bromophenol blue test, and do not hesitate to use more potent coupling reagents, extended reaction times, or advanced technologies like microwave synthesis. By applying the principles and protocols outlined in this guide, you can significantly improve your success rate and obtain your target N-methylated peptides with higher purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in Fmoc SPPS with N-Methylated Residues
Last Updated: 2025-12-12
Introduction
The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing their pharmacological properties, including increased metabolic stability, improved cell permeability, and modulated receptor affinity. However, the synthesis of these modified peptides using Fmoc solid-phase peptide synthesis (SPPS) is often plagued by specific side reactions that can significantly impact yield and purity. The primary culprit is the steric hindrance imposed by the N-methyl group, which renders the secondary amine less nucleophilic and complicates peptide bond formation.
This guide provides an in-depth troubleshooting resource for researchers encountering difficulties during the synthesis of N-methylated peptides. We will explore the mechanistic basis of common side reactions and offer field-proven strategies and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling yields so low when incorporating an N-methylated amino acid?
A1: Incomplete Coupling due to Steric Hindrance.
The most frequent issue is incomplete coupling, stemming from the steric bulk of the N-methyl group on the resin-bound peptide chain. This hindrance impedes the approach of the incoming activated Fmoc-amino acid. The problem is exacerbated when coupling an amino acid onto an N-methylated residue, and is most severe when coupling two consecutive N-methylated amino acids.
Troubleshooting & Resolution:
-
Utilize High-Potency Coupling Reagents: Standard reagents like HBTU and HCTU may be insufficient. More powerful uronium/aminium salt reagents are necessary.
-
HATU is widely regarded as one of the most effective reagents for these challenging couplings.
-
PyAOP or the combination of PyBOP/HOAt are also excellent choices for promoting the difficult acylation of the N-methylated amine.
-
For exceptionally hindered couplings (e.g., N-Me-AA to N-Me-AA), consider using PyBroP or generating Fmoc-amino acid chlorides in situ.
-
-
Optimize Reaction Conditions:
-
Extended Coupling Times: Allow for longer reaction times (e.g., 2-4 hours or even overnight) compared to standard couplings.
-
Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.
-
Microwave Irradiation: Microwave-assisted SPPS can significantly accelerate and improve the efficiency of difficult couplings involving sterically hindered residues.
-
Q2: I'm observing a significant peak in my crude LC-MS that corresponds to a dipeptide deletion. What's causing this?
A2: Diketopiperazine (DKP) Formation.
DKP formation is a major side reaction, particularly when a secondary amino acid (like Proline or an N-methylated residue) is in the C-terminal (Xaa²) or penultimate (Xaa¹) position of the growing peptide chain. During the Fmoc deprotection step, the newly liberated N-terminal amine can perform an intramolecular "back-biting" attack on the ester linkage to the resin or the amide bond of the preceding residue, cleaving off a cyclic dipeptide (the DKP) and terminating the chain. This results in a truncated peptide sequence.
Troubleshooting & Resolution:
-
Resin Selection:
-
Use a 2-chlorotrityl chloride (2-CTC) resin . The steric bulk of the trityl group physically hinders the intramolecular cyclization required for DKP formation.
-
-
Fmoc-Deprotection Strategy:
-
Modify the Deprotection Reagent: Instead of the standard 20% piperidine in DMF, consider using a solution of 2% DBU and 5% piperazine in NMP. This mixture has been shown to drastically reduce DKP formation while enhancing deprotection kinetics.
-
-
Sequence Design:
-
If possible, avoid having an N-methylated amino acid as the second residue to be coupled to the resin.
-
Q3: My final peptide is showing signs of racemization. How can I minimize this?
A3: Racemization during Amino Acid Activation.
The use of highly reactive coupling reagents and strong bases, while necessary to overcome steric hindrance, increases the risk of epimerization at the α-carbon of the activated amino acid.
Troubleshooting & Resolution:
-
Choice of Base: Use a sterically hindered, weaker base.
-
Substitute N,N-Diisopropylethylamine (DIPEA) with a less reactive base like 2,4,6-collidine .
-
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-amino acid with the coupling reagent before adding it to the resin (e.g., 1-2 minutes). Over-activation can lead to the formation of symmetric anhydrides or oxazolones, which are more prone to racemization.
-
Coupling Reagent Additives: Ensure your coupling strategy includes an additive like Oxyma Pure or HOAt , which are known to suppress racemization. Reagents like COMU, which have Oxyma incorporated into their structure, are excellent choices.
Q4: During on-resin N-methylation, I'm seeing multiple side products, especially with Aspartic Acid. What is happening?
A4: Base-Induced Side Reactions.
On-resin methylation protocols, such as those using DBU and dimethyl sulfate, expose the peptide to strongly basic conditions. This can trigger side reactions, particularly with sensitive residues.
-
Aspartimide Formation: Aspartic acid (Asp) is highly susceptible to prolonged exposure to bases like DBU, leading to the formation of a five-membered aspartimide ring. This is a common and problematic side reaction.
-
Side-Chain Methylation: Residues like Cysteine (Cys) and Histidine (His) have nucleophilic side chains that can be methylated under certain conditions.
Troubleshooting & Resolution:
-
Optimize Methylation Time: Carefully control the exposure time to DBU. For sensitive residues like Asp, reducing the reaction time or the number of DBU treatments may be necessary, even if it leads to slightly lower methylation efficiency.
-
Alternative Methylation Strategies: For Cys and His, if side-chain methylation is a persistent issue, consider using a Mitsunobu reaction for the N-methylation step, as it can offer greater selectivity.
Experimental Protocols & Workflows
Protocol 1: Optimized Coupling of an Fmoc-Amino Acid onto an N-Methylated Residue
This protocol is designed to maximize coupling efficiency for the sterically demanding step of adding an amino acid to an N-methylated N-terminus on the resin.
Materials:
-
Peptide-resin with N-terminal N-methylated amine
-
Fmoc-amino acid (4 eq.)
-
HATU (3.9 eq.)
-
DIPEA or 2,4,6-collidine (8 eq.)
-
Anhydrous, peptide-synthesis grade DMF or NMP
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Ensure the previous Fmoc deprotection was complete. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Pre-activation: Add the base (DIPEA or collidine, 8 eq.) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the prepared resin.
-
Reaction: Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult couplings (e.g., coupling onto N-Me-Ile or N-Me-Val), extend the time to 4 hours or perform a double coupling.
-
Monitoring: Take a small sample of resin beads and perform a Bromophenol Blue test . A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete reaction, and a second coupling is required.
-
Note: The Kaiser test will give a false negative with N-methylated amines.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Workflow Diagram: SPPS Cycle for N-Methylated Residue
Caption: Optimized workflow for coupling an amino acid onto a sterically hindered N-methylated residue.
Data Summary: Coupling Reagent Performance
The choice of coupling reagent is critical for success. The following table provides a comparative summary of common reagents used for coupling N-methylated amino acids.
| Coupling Reagent | Activating Additive | Base | Typical Efficiency | Racemization Risk | Key Characteristics |
| HATU | Internal (HOAt) | DIPEA, Collidine | High | Low | Highly effective for hindered couplings, considered a gold standard for N-Me residues. |
| HCTU/HBTU | Internal (HOBt) | DIPEA | Moderate | Low-Moderate | Less effective than HATU for sterically demanding N-methyl couplings. |
| PyBOP | Internal (HOBt) | DIPEA | Moderate-High | Low | Generally effective, but may be less efficient for consecutive N-Me couplings. |
| PyAOP | Internal (HOAt) | DIPEA | High | Low | HOAt-based analog of PyBOP, shows excellent performance similar to HATU. |
| COMU | Internal (Oxyma) | DIPEA, Collidine | High | Very Low | Modern, highly efficient, and safer alternative to HOBt/HOAt-based reagents. |
| PyBroP | None | DIPEA | Very High | High | Extremely reactive, reserved for the most difficult couplings. Can cause racemization. |
| Fmoc-AA-Cl | In situ formation | Collidine | High | Low | Highly reactive species that provides excellent yields with minimal racemization. |
Advanced Troubleshooting: TFA Cleavage Side Reactions
Even after a successful synthesis, side reactions can occur during the final TFA cleavage step, especially in N-methyl-rich peptides.
Q5: I'm observing fragmentation of my peptide backbone during cleavage. Why?
A5: Acid-Labile Amide Bonds.
The amide bond between two consecutive N-methylated residues can become susceptible to acid-catalyzed fragmentation during prolonged exposure to TFA.
Troubleshooting & Resolution:
-
Minimize Cleavage Time: Reduce the TFA cleavage time to the minimum required for complete removal of side-chain protecting groups (e.g., 1.5 - 2 hours). Monitor the cleavage progress to avoid over-exposure.
-
Scavengers: Use a standard scavenger cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to quench reactive cations generated during cleavage.
Diagram: Common Side Reactions Overview
Technical Support Center: Managing Steric Hindrance in Fmoc-N-Me-Nle-OH Coupling
Introduction
Welcome to the technical support guide for navigating the complexities of incorporating Fmoc-N-Me-Nle-OH into your peptide sequences. The synthesis of peptides containing N-methylated amino acids, such as N-methyl-norleucine (N-Me-Nle), is a powerful strategy for enhancing pharmacokinetic properties like metabolic stability and cell permeability.[1] However, the steric hindrance presented by the N-methyl group poses significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete coupling reactions and the formation of deletion sequences.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of coupling reagents to empower you to overcome these synthetic hurdles and achieve high-yield, high-purity N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound so challenging?
The primary difficulty arises from steric hindrance. The methyl group on the alpha-amino nitrogen creates a bulky secondary amine, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[2] This steric clash significantly slows down the kinetics of peptide bond formation compared to the coupling with a primary amine, often resulting in incomplete reactions under standard conditions.[2][3]
Q2: How can I tell if the coupling of this compound was incomplete?
Since the N-methylated amine is a secondary amine, the widely used Kaiser test (Ninhydrin test), which detects primary amines, will give a negative result (yellow or colorless beads) even if the coupling is incomplete.[4][5] Therefore, alternative monitoring methods are essential:
-
Bromophenol Blue (BPB) Test: This is a reliable qualitative test for both primary and secondary amines. A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines, signaling an incomplete reaction.[2][3] A complete coupling is indicated by yellow beads.
-
Chloranil Test: Another option for detecting secondary amines.
-
Cleavage and Analysis: For a definitive assessment, a small amount of the peptide-resin can be cleaved. The resulting crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides missing the N-Me-Nle residue) in the MS data or a major impurity peak in the HPLC chromatogram confirms incomplete coupling.[3][6]
Q3: Are standard coupling reagents like HBTU or DIC/HOBt sufficient for this coupling?
Standard coupling reagents such as HBTU, HCTU, and DIC are often inefficient for overcoming the steric hindrance associated with N-methylated amino acids.[2][7] While they may work for less demanding sequences, they frequently lead to low coupling yields. More potent coupling reagents are generally required to achieve high efficiency.[2][7]
Q4: Can I just extend the reaction time to improve the coupling efficiency?
Extending the coupling time can help, but it may not be sufficient on its own, especially for very difficult sequences (e.g., coupling another hindered amino acid onto the N-Me-Nle residue). A more robust approach involves a combination of optimized parameters, including the use of a more powerful coupling reagent, potentially elevated temperatures, and a "double coupling" strategy.[6][8][9]
Troubleshooting Guide: Overcoming Incomplete Coupling
This section provides a systematic approach to diagnosing and solving poor coupling efficiency when working with this compound.
Problem: A positive Bromophenol Blue test (blue/green beads) is observed after the coupling step, or HPLC/MS analysis of the crude product shows a significant amount of the deletion sequence.
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Solutions
-
Immediate Action: Double Coupling
-
Rationale: The most straightforward first step is to simply repeat the coupling procedure with a fresh solution of activated this compound.[3] This can often drive the reaction to completion if the initial inefficiency was due to slow kinetics.
-
Protocol: After the first coupling, drain the reaction vessel, wash the resin thoroughly with DMF (3x), and then repeat the full coupling protocol before proceeding to the next Fmoc deprotection step.
-
-
Upgrade the Coupling Reagent
-
Rationale: The choice of coupling reagent is critical.[1] For sterically hindered residues, high-reactivity uronium/aminium or phosphonium salt-based reagents are necessary to form the activated species required to overcome the energy barrier.[7] HATU is a widely successful reagent for coupling N-methyl amino acids.[2][4] COMU offers comparable efficiency with a better safety profile and solubility of byproducts.[7][10]
-
Recommendation: If you are using HBTU or HCTU and experiencing issues, switch to HATU or COMU. For exceptionally difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid, consider even more potent reagents like PyAOP or PyBroP.[2][4]
-
-
Optimize Reaction Conditions
-
Increase Temperature: Elevating the reaction temperature can significantly increase the reaction rate.[2][8] This can be done by heating the reaction vessel to 40-50°C.[8] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly and uniformly heating the reaction mixture.[2]
-
Change Solvent: If peptide aggregation is suspected (especially in longer, hydrophobic sequences), switching the solvent can help. N-Methyl-2-pyrrolidone (NMP) has better solvating properties than N,N-Dimethylformamide (DMF) and can be more effective at disrupting secondary structures that may be masking the reactive N-terminus.[8][11]
-
-
Final Resort: Capping
-
Rationale: If a small fraction of amines remains unreacted after employing the strategies above, it is often better to permanently block them rather than risk generating hard-to-remove deletion peptides. This is done through acetylation.
-
Protocol: After a failed coupling attempt, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. This will acetylate any unreacted N-terminal amines, preventing them from participating in subsequent coupling steps.[12] After capping, a verification test (like the Bromophenol Blue test) should be negative.[12]
-
Data & Protocols
Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages & Considerations |
| HBTU/HCTU | Aminium/Uronium | Moderate | Common, cost-effective. Often insufficient for N-methylated residues.[2][4] |
| HATU | Aminium/Uronium | Very High | Highly efficient for difficult couplings, low racemization.[12][13] The gold standard for N-methyl amino acids.[2][4] |
| COMU | Aminium/Uronium | Very High | Efficiency comparable to HATU.[10] Byproducts are highly soluble, simplifying washes. Safer (non-explosive) than HOBt/HOAt-based reagents.[10] |
| PyBOP | Phosphonium | High | Robust reagent, avoids formation of carcinogenic HMPA byproduct associated with BOP.[9] |
| PyAOP | Phosphonium | Very High | Excellent for extremely hindered couplings. More reactive than PyBOP.[14] |
| PyBroP | Phosphonium | Extremely High | Used for the most challenging couplings, such as N-Me-AA to N-Me-AA.[2][4] Can cause racemization if not used carefully. |
Experimental Protocol 1: Optimized HATU Coupling of this compound
This protocol describes a robust method for coupling this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Mixture Preparation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the reaction mixture for a minimum of 2 hours at room temperature.[8] For difficult sequences, this time can be extended to 4 hours or overnight.
-
-
Monitoring:
-
Withdraw a small sample of resin beads (approx. 5-10 mg).
-
Wash the beads thoroughly with DMF, then ethanol, and dry them.
-
Perform the Bromophenol Blue test to check for completion. A yellow color indicates a complete reaction.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[13]
-
Recoupling (If Necessary): If the monitoring test is positive (blue/green), repeat steps 2-5 for a "double coupling."
Experimental Protocol 2: On-Resin Monitoring with Bromophenol Blue
Reagents:
-
Bromophenol Blue (BPB) solution: 250 mg of BPB in 50 ml of DMF.[4]
Procedure:
-
After the coupling step and subsequent DMF washes, take a small sample of resin beads (~10-20 beads) and place them in a small glass test tube.
-
Wash the beads with fresh DMF and then with ethanol.
-
Remove the ethanol and add 1-2 drops of the BPB test solution.
-
Observe the color of the beads.
-
Blue/Green: Incomplete coupling (free secondary amine present).
-
Yellow/Pale Green: Complete coupling (no free amine).
-
Experimental Protocol 3: Small-Scale Cleavage for HPLC/MS Analysis
Materials:
-
Peptide-resin sample (~20 mg)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin sample in a microcentrifuge tube.
-
Add ~200 µL of the cleavage cocktail and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin away (e.g., using a small cotton plug in a pipette tip) and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a larger tube containing ~1.5 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) for HPLC and MS analysis.
Visualization of the Coupling Mechanism
Caption: Activation and coupling mechanism using HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating Difficult Couplings: A Technical Support Guide for Fmoc-N-Me-Nle-OH Sequences
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the incorporation of Fmoc-N-methyl-L-norleucine (Fmoc-N-Me-Nle-OH) in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that N-methylated amino acids are invaluable for enhancing the pharmacokinetic properties of peptide therapeutics, yet their inclusion often presents significant synthetic hurdles. This resource consolidates our expertise and field-proven insights to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
The primary obstacle in coupling this compound, and N-methylated amino acids in general, is steric hindrance . The presence of a methyl group on the amide nitrogen creates a secondary amine, which is significantly more sterically hindered than a primary amine. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation. This often leads to incomplete reactions, resulting in deletion sequences and low yields of the target peptide. The challenge is further amplified when coupling an amino acid to a resin-bound peptide that already has N-Me-Nle at its N-terminus.
Q2: What are the tell-tale signs of an incomplete coupling reaction with this compound?
Early detection of a difficult coupling is crucial for success. Key indicators include:
-
Positive Bromophenol Blue Test: Since the standard Kaiser (ninhydrin) test is unreliable for secondary amines, the bromophenol blue test is a reliable alternative. A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines. A complete reaction is signified by a yellow color.[1]
-
Low Final Yield: A significantly lower than expected yield of the purified peptide is a strong indicator of inefficient coupling at one or more steps.
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product will reveal masses corresponding to the target peptide missing the N-Me-Nle residue.
-
Complex HPLC Profile: The high-performance liquid chromatography (HPLC) chromatogram of the crude product may show multiple, hard-to-separate peaks, which often correspond to the desired peptide and various deletion byproducts.
Q3: My standard coupling protocol with DIC/HOBt failed for this compound. What should I do?
Standard carbodiimide-based coupling reagents like Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) are often insufficient to overcome the steric hindrance of N-methylated amino acids. For these "difficult couplings," more potent activating agents are required. The immediate and most effective troubleshooting step is to switch to a more powerful class of coupling reagents.
Troubleshooting Guide: Alternative Coupling Reagents and Strategies
When encountering difficulties with this compound coupling, a systematic approach to optimizing your strategy is key. The following sections detail our recommended alternative reagents and protocols, explaining the rationale behind each choice.
The Power of Onium Salts: Your First Line of Defense
Uronium/aminium and phosphonium salt-based coupling reagents are the gold standard for sterically hindered couplings. These reagents react with the carboxylic acid to form highly reactive esters, which then readily acylate the sterically hindered N-methyl amine.
| Coupling Reagent | Reagent Type | Key Advantages | Potential Considerations |
| HATU | Aminium/Uronium Salt | Highly reactive, rapid kinetics, and effective at suppressing racemization. Widely considered the go-to reagent for difficult couplings.[1][2] | Higher cost. Can cause guanidinylation of the N-terminus if used in large excess, though pre-activation minimizes this risk. |
| HCTU | Aminium/Uronium Salt | Similar reactivity to HATU, often at a lower cost. Very fast reaction times. | Based on the potentially explosive HOBt moiety. |
| COMU | Aminium/Uronium Salt | Reactivity comparable to HATU. Based on OxymaPure, a safer alternative to HOBt/HOAt. Byproducts are more soluble, simplifying purification.[3] | May be less stable in solution over extended periods compared to other reagents. |
| PyAOP | Phosphonium Salt | Exceptionally effective for coupling N-methyl amino acids, especially when coupling two consecutive N-methylated residues.[1][4] Does not cause guanidinylation. | Byproducts can sometimes be challenging to remove completely. |
| PyBOP | Phosphonium Salt | A well-established and efficient reagent with a low propensity for racemization. No risk of guanidinylation. | May be slightly less effective than HATU or PyAOP for the most extreme cases of steric hindrance. |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for implementing our recommended coupling strategies. These protocols are designed as a starting point and may require optimization based on your specific peptide sequence.
Protocol 1: Standard Coupling with HATU for this compound
This protocol is our primary recommendation for incorporating this compound.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult sequences, such as coupling to another N-methylated residue, extend the coupling time to 4 hours or consider an overnight reaction.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a bromophenol blue test to monitor for completion.
-
If the test is positive (blue/green), indicating an incomplete reaction, proceed to Protocol 2 for double coupling.
-
If the test is negative (yellow), the coupling is complete. Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3 times).
-
Protocol 2: Double Coupling Strategy
This strategy is employed when a single coupling is insufficient to drive the reaction to completion.
-
First Coupling and Monitoring:
-
Perform the initial coupling as described in Protocol 1.
-
After the initial coupling time, perform a bromophenol blue test. If the result is positive, proceed to the next step.
-
-
Washing:
-
Drain the initial coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in Protocol 1, step 2.
-
Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform a final bromophenol blue test. If the test is negative, wash the resin as described in Protocol 1, step 4. If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
-
Expertise & Experience: Understanding the "Why"
Our recommendations are grounded in the chemical mechanisms of the coupling reagents and the challenges posed by sterically hindered amino acids.
Mechanism of Action: Onium Salts
Uronium/aminium salts like HATU and phosphonium salts like PyAOP operate by activating the carboxylic acid of the this compound to form a highly reactive intermediate.
Caption: Generalized workflow for peptide bond formation using an onium salt activator.
The key to the success of reagents like HATU is the formation of an OAt-active ester, which is more reactive than the OBt-esters formed with HBTU or DIC/HOBt. The nitrogen atom in the 7-azabenzotriazole ring of HOAt provides anchimeric assistance, accelerating the aminolysis step and leading to faster, more efficient coupling.
Mitigating Epimerization
Epimerization, the change in configuration at the alpha-carbon of the amino acid, is a potential side reaction during peptide synthesis, especially with prolonged exposure to basic conditions. While N-methylated amino acids are generally less prone to racemization via the oxazolone mechanism, the use of highly activating reagents and extended coupling times can increase this risk.
To minimize epimerization:
-
Use a Hindered Base: While DIPEA is commonly used, a more sterically hindered base like 2,4,6-collidine can sometimes reduce the risk of epimerization.[5]
-
Avoid Prolonged Pre-activation: Pre-activating the amino acid for 1-2 minutes is generally sufficient. Longer pre-activation times can lead to side reactions.
-
Consider Temperature Control: For particularly sensitive sequences, performing the coupling at a lower temperature (e.g., 0°C) can help to suppress epimerization, although this will also slow down the reaction rate.
Troubleshooting Workflow
This decision tree provides a logical path for addressing challenges with this compound coupling.
Caption: A decision-making workflow for troubleshooting difficult this compound couplings.
By following this structured approach, researchers can systematically address coupling issues and improve the success rate of synthesizing peptides containing the valuable this compound building block.
References
Technical Support Center: Navigating the Purification of Peptides Containing Fmoc-N-Me-Nle-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the N-methylated, non-proteinogenic amino acid, Fmoc-N-Me-Nle-OH. The unique structural characteristics of N-methylated norleucine introduce specific, often predictable, challenges during peptide synthesis and, most notably, purification. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to anticipate these challenges and implement effective solutions to achieve high-purity target peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns that arise when purifying peptides containing N-methylated norleucine.
Q1: Why does my crude peptide containing N-Me-Nle show a complex chromatogram with multiple peaks, even when mass spectrometry indicates the correct mass for my target peptide?
A1: This is a classic hallmark of N-methylated peptides. The presence of a methyl group on the amide nitrogen restricts the rotation around the peptide bond, leading to the existence of both cis and trans conformers.[1][2] These isomers often have slightly different hydrophobic profiles and can be resolved as distinct peaks by reverse-phase high-performance liquid chromatography (RP-HPLC).[2] The linear and flexible side chain of norleucine does not sterically favor one conformer over the other, often resulting in a significant population of both.
Q2: I'm observing significant peak broadening and tailing during RP-HPLC purification of my N-Me-Nle-containing peptide. What are the likely causes?
A2: Peak broadening and tailing can stem from several factors related to the incorporation of N-Me-Nle:
-
On-Column Aggregation: The N-methyl group, combined with the hydrophobic norleucine side chain, significantly increases the lipophilicity of the peptide.[3][4] This can lead to aggregation on the hydrophobic stationary phase of the HPLC column, causing poor peak shape.[2]
-
Slow Interconversion of Isomers: If the cis/trans isomerization is slow on the chromatographic timescale, it can manifest as broadened peaks.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the peptide, leading to tailing. This is a general issue in peptide purification but can be exacerbated by the unique conformational properties of N-methylated peptides.[2]
Q3: My N-Me-Nle peptide is proving to be extremely difficult to dissolve, even in standard HPLC mobile phases. What strategies can I employ to improve its solubility?
A3: Poor solubility is a common challenge with peptides containing N-methylated and hydrophobic residues.[1][3][5] N-methylation disrupts the regular hydrogen-bonding networks that can aid solubility in some peptides, while the increased hydrophobicity from both the methyl group and the norleucine side chain promotes aggregation.[3] Here are some effective strategies:
-
pH Adjustment: The solubility of a peptide is typically at its minimum at its isoelectric point (pI). Adjusting the pH of your solvent to be at least two units away from the pI can increase the net charge and improve solubility through electrostatic repulsion.[1]
-
Use of Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), followed by dilution with the aqueous mobile phase, is often necessary.[1][6]
-
Chaotropic Agents: In severe cases, chaotropic agents like guanidinium hydrochloride or urea can be used to disrupt intermolecular interactions and solubilize aggregated peptides, although their compatibility with your purification workflow must be considered.[1]
Q4: How does the incorporation of N-Me-Nle affect the expected retention time of my peptide during RP-HPLC?
A4: The addition of an N-methyl group and the norleucine residue both contribute to an increase in the overall hydrophobicity of the peptide.[4][6] Consequently, you should expect a significantly longer retention time on an RP-HPLC column compared to a non-methylated or glycine-containing analogue. The exact shift will depend on the overall sequence and the percentage of organic modifier in the mobile phase.
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving specific issues you may encounter during the purification of your this compound containing peptide.
Guide 1: Resolving Complex Chromatograms and Multiple Peaks
Issue: Your analytical HPLC of the crude peptide shows multiple peaks, but the mass spectrum of the collected fraction cluster corresponds to the target peptide mass.
Caption: Workflow for addressing multiple peaks due to cis/trans isomers.
Detailed Protocol: High-Temperature RP-HPLC
-
Initial Analysis: Perform an initial analytical RP-HPLC run at ambient temperature (e.g., 25°C) to establish a baseline chromatogram.
-
Increase Column Temperature: Increase the column temperature incrementally, for example, to 40°C, 50°C, and 60°C.[2] Use a column heater to ensure a stable and uniform temperature.
-
Analyze Chromatograms: At each temperature, inject the sample and observe the peak shape. As the temperature increases, the rate of cis/trans interconversion around the N-methylated amide bond will increase. If the multiple peaks are due to these conformers, you should see them broaden and eventually merge into a single, sharper peak.[1][2]
-
Optimize for Purification: Once you have identified a temperature that provides a single, well-resolved peak, you can apply this condition to your preparative HPLC run. Be mindful that elevated temperatures can potentially degrade sensitive peptides, so it is crucial to assess the stability of your peptide at the chosen temperature.
Guide 2: Improving Peak Shape and Reducing Tailing
Issue: The target peptide peak is broad, tailing, or shows poor resolution from nearby impurities.
| Possible Cause | Underlying Mechanism | Recommended Solution | Scientific Rationale |
| Peptide Aggregation | The high hydrophobicity of N-Me-Nle promotes intermolecular interactions, leading to aggregation on the column.[2][3] | Increase column temperature (40-60°C).[2] Decrease sample load. Add organic modifiers like isopropanol to the mobile phase. | Higher temperatures provide thermal energy to disrupt non-covalent interactions.[2] Lower concentrations reduce the likelihood of aggregation. Isopropanol can be more effective at solubilizing highly hydrophobic peptides. |
| Secondary Silanol Interactions | Free silanol groups on the silica stationary phase can form hydrogen bonds with the peptide, causing tailing.[2] | Ensure your mobile phase contains an ion-pairing agent (e.g., 0.1% TFA).[2] Use a high-quality, end-capped column. | TFA protonates the silanol groups, minimizing their interaction with the peptide.[2] End-capping chemically blocks the majority of residual silanol groups. |
| Suboptimal Mobile Phase | The mobile phase composition may not be optimal for the specific hydrophobicity of the N-Me-Nle peptide. | Modify the gradient slope (make it shallower for better resolution). Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). | A shallower gradient increases the separation window between closely eluting species. Different organic modifiers can alter the selectivity of the separation. |
Guide 3: Enhancing Peptide Solubility for Analysis and Purification
Issue: The lyophilized crude peptide does not fully dissolve in the injection solvent or precipitates upon dilution.
Caption: A stepwise approach to solubilizing difficult peptides.
Detailed Methodologies:
-
pH Screening:
-
Prepare small aliquots of your peptide.
-
Attempt to dissolve them in different aqueous solutions:
-
0.1% Trifluoroacetic Acid (TFA) in water (for basic peptides).
-
10% Acetic Acid in water.
-
0.1% Ammonium Hydroxide in water (for acidic peptides).
-
-
The goal is to move the pH away from the peptide's isoelectric point (pI).[1]
-
-
Co-Solvent Addition:
-
If the peptide remains insoluble, take the most promising solution from the pH screen and add a strong organic solvent dropwise while vortexing.
-
Start with Dimethyl Sulfoxide (DMSO) or Isopropanol (IPA).[1][6] Aim for the lowest possible organic concentration that achieves dissolution to avoid issues with injection volume and peak distortion.
-
-
Physical Disruption:
-
Gentle sonication in a water bath can help break up small aggregates and facilitate dissolution.[1]
-
Avoid prolonged or high-energy sonication, as it can potentially degrade the peptide.
-
Part 3: Synthesis Considerations and Their Impact on Purification
The challenges encountered during purification often originate from the solid-phase peptide synthesis (SPPS) itself. The steric hindrance imparted by the N-methyl group can lead to lower coupling efficiencies.[5][6]
Key Synthesis Side Reactions to Be Aware Of:
-
Incomplete Coupling: The N-methylated amine is less nucleophilic, making the coupling of the subsequent amino acid more challenging.[5] This can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide.
-
Mitigation Strategy: Use stronger coupling reagents like HATU or HCTU, and consider double coupling for the residue immediately following N-Me-Nle.[6]
-
-
Epimerization: While less common with standard coupling reagents, racemization can occur under harsh conditions, leading to diastereomeric impurities that may be very difficult to resolve chromatographically.
-
Side Reactions During Cleavage: Ensure an effective scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is used during cleavage from the resin to prevent re-attachment of protecting groups to sensitive residues.[6]
By anticipating these synthesis-related impurities, you can better design your purification strategy to effectively separate them from your final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for Fmoc-N-Me-Nle-OH Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered, N-methylated amino acids, specifically Fmoc-N-Me-Nle-OH, during solid-phase peptide synthesis (SPPS). We will explore the critical role of the reaction solvent and provide field-proven strategies to enhance coupling efficiency and maximize final peptide purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the coupling of this compound.
Q1: Why is the peptide bond formation with this compound so challenging?
The primary difficulty arises from steric hindrance. The methyl group on the nitrogen atom of this compound physically blocks the approach of the activated carboxyl group, significantly slowing down the reaction rate compared to a standard primary amine.[1][2] This steric bulk often leads to incomplete reactions and the formation of deletion sequences, where the N-methylated residue is missing from the final peptide. The challenge is often magnified when coupling onto another sterically hindered residue or when the growing peptide chain is prone to aggregation.[2]
Q2: What is the primary role of the solvent in this specific coupling reaction?
The solvent is arguably one of the most critical parameters for a successful coupling. Its role is multifaceted:
-
Resin Swelling: The solvent must penetrate and swell the polymer resin support, making the reactive amine sites at the end of the growing peptide chain physically accessible.[3][4]
-
Peptide-Resin Solvation: As the peptide chain elongates, it can fold into secondary structures or aggregate, especially if the sequence is hydrophobic. A good solvent keeps the peptide chain solvated and extended, preventing this aggregation and ensuring the N-terminal amine is available for reaction.[4][5][6]
-
Reagent Dissolution: The solvent must completely dissolve the this compound and the coupling reagents to ensure they are available to participate in the reaction.[4][7][8]
Q3: My coupling in DMF is yielding poor results. What should be my first troubleshooting step?
If you are experiencing incomplete coupling in N,N-Dimethylformamide (DMF), the most effective first step is to switch to a more powerful solvating agent. N-Methyl-2-pyrrolidone (NMP) is an excellent choice. NMP is more polar than DMF and is often superior for difficult couplings because it can better solvate the peptide-resin complex, disrupting aggregation and improving reaction kinetics.[3][4][6][7] For extremely difficult cases, using a co-solvent mixture, such as NMP containing 15-25% Dimethyl Sulfoxide (DMSO) , can be highly effective at breaking up even the most stubborn secondary structures.[3][4]
Q4: How do I accurately determine if the coupling reaction is complete?
For N-methylated amino acids, the standard Kaiser test is not reliable as it only detects primary amines. The most appropriate method is the Bromophenol Blue (BPB) test . This qualitative test detects the presence of unreacted secondary amines. A blue or green color on the resin beads after the test indicates an incomplete reaction, while a yellow or colorless result signifies a complete coupling.[1]
Q5: Are there safer, "greener" solvent alternatives to DMF and NMP?
Yes, the field of peptide chemistry is actively moving towards more sustainable solvents due to the classification of DMF and NMP as Substances of Very High Concern (SVHC) in some regions.[8][9] Several greener alternatives are under investigation and have shown promise, including N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (2-MeTHF), and various binary mixtures (e.g., NBP:EtOAc).[8][9] While these may require more sequence-specific optimization, NBP in particular has demonstrated excellent performance as a potential replacement for DMF.[8]
Section 2: Troubleshooting Guide for Incomplete Coupling
This guide provides a logical workflow to address an incomplete coupling of this compound, as indicated by a positive Bromophenol Blue test.
Caption: Troubleshooting workflow for a positive Bromophenol Blue test.
-
Step 1: Optimize Solvent: As discussed in the FAQs, solvation is paramount. Moving from DMF to NMP is the first and often most effective change. The addition of DMSO as a chaotropic agent helps to disrupt hydrogen bonds that lead to peptide aggregation.[3][5]
-
Step 2: Perform Double Coupling: This is a highly effective strategy to drive a difficult reaction to completion. After the first coupling attempt, the resin is thoroughly washed to remove byproducts, and a fresh solution of activated amino acid is added.[2][10][11] This new dose of reagents can react with the remaining free amines.
-
Step 3: Enhance Activation: If double coupling is insufficient, the activation method itself may not be potent enough. Standard carbodiimide reagents may be too slow. Uronium/aminium salt-based reagents like HATU or COMU are highly recommended for sterically hindered couplings as they create highly reactive activated esters.[2][12][13]
-
Step 4: Increase Reaction Energy: Applying heat via a microwave peptide synthesizer can provide the necessary energy to overcome the activation barrier of sterically hindered couplings.[12] However, this should be done with caution, as excessive heat can increase the risk of racemization.[12]
-
Final Resort - Capping: If all else fails, the unreacted N-terminal amines should be "capped," typically with acetic anhydride. This acetylation prevents the formation of deletion sequences, simplifying the final purification of the correct, albeit lower-yielding, peptide.[11]
Section 3: Solvent Comparison for SPPS
The choice of solvent significantly impacts the outcome of the synthesis. The table below summarizes the properties of the most common solvents used in Fmoc-SPPS.
| Solvent | Abbreviation | Key Properties & Characteristics | Best For |
| N,N-Dimethylformamide | DMF | The traditional workhorse for SPPS; good resin swelling and reagent solubility.[5][7] Caution: Can decompose to dimethylamine, causing premature Fmoc removal.[3] Classified as a reproductive toxin.[8] | Standard peptide sequences. |
| N-Methyl-2-pyrrolidone | NMP | More polar and a better solvating agent than DMF.[3][4] Caution: More viscous and expensive than DMF. Also classified as a reproductive toxin.[8] | Difficult couplings, hydrophobic or aggregating sequences.[6][7] |
| Dichloromethane | DCM | Excellent for swelling polystyrene resins but a poor solvent for growing peptide chains.[3] Caution: Rarely used in modern Fmoc chemistry as it can react with piperidine.[3] | Resin loading and some specific side-chain manipulations. |
| Dimethyl Sulfoxide | DMSO | Highly polar, excellent at disrupting secondary structures (β-sheets).[3][4] Caution: High boiling point can make it difficult to remove. Typically used as a co-solvent. | Severely aggregating sequences, often in combination with NMP or DMF.[4][5] |
Section 4: Experimental Protocols
These protocols provide a validated starting point for successfully incorporating this compound.
Protocol 1: Optimized Double Coupling using NMP and HATU
This protocol is designed for a 0.1 mmol scale synthesis on a standard resin (e.g., Rink Amide, 0.5 mmol/g loading).
-
Resin Preparation & Deprotection:
-
Swell 200 mg of the peptide-resin in NMP for 30-60 minutes in a reaction vessel.
-
Drain the NMP. Add 20% piperidine in NMP (2 mL). Agitate for 3 minutes.
-
Drain and repeat the deprotection with fresh 20% piperidine in NMP for 10 minutes.
-
Drain and wash the resin thoroughly with NMP (5 x 2 mL) to remove all traces of piperidine.
-
-
First Coupling - Activation and Reaction:
-
In a separate vial, dissolve this compound (4 eq., 147 mg) and HATU (3.95 eq., 150 mg) in NMP (1.5 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 139 µL) to the vial. Agitate for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Intermediate Wash & Monitoring:
-
Drain the reaction solution. Wash the resin with NMP (3 x 2 mL).
-
Perform a Bromophenol Blue test (see Protocol 2). If the test is negative (yellow), proceed to step 6. If it is positive (blue/green), proceed to step 4.
-
-
Second Coupling (Recoupling):
-
Prepare a fresh solution of activated this compound as described in Step 2.
-
Add this fresh solution to the resin and agitate for an additional 2 hours.
-
-
Final Wash & Monitoring:
-
Drain the reaction solution and wash the resin thoroughly with NMP (5 x 2 mL).
-
Perform a final Bromophenol Blue test to confirm completion.
-
-
Completion:
-
Once the coupling is complete (beads test yellow), wash the resin with DCM (3 x 2 mL) and prepare for the next deprotection cycle.
-
Protocol 2: Bromophenol Blue (BPB) Test for Secondary Amines
-
Reagent Preparation: Prepare a solution of 3 mg of Bromophenol Blue per 1 mL of DMF.
-
Procedure:
-
After the coupling and subsequent NMP washes, remove a small sample of resin beads (approx. 1-2 mg).
-
Place the beads in a small test tube.
-
Wash the beads with Methanol (2 x 0.5 mL) to remove any residual base like DIPEA, which can cause a false positive.
-
Add 1-2 drops of the BPB test solution to the washed beads.
-
Observe the color of the beads.
-
Blue/Green: Positive result. Unreacted secondary amines are present.
-
Yellow/Colorless: Negative result. The coupling is complete.
-
-
Section 5: Mechanistic Insights
Understanding the activation mechanism helps in selecting the appropriate reagents. Uronium/aminium reagents like HATU operate by forming a highly reactive OAt-active ester, which is less prone to racemization and more reactive towards hindered amines than intermediates formed by carbodiimides alone.
Caption: Amide bond formation via a HATU-activated ester intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 10. kilobio.com [kilobio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis of Peptides with Fmoc-N-Me-Nle-OH
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptide therapeutics is a cornerstone of modern medicinal chemistry. These modifications can dramatically enhance a peptide's stability, permeability, and potency. However, they also introduce significant analytical challenges. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of peptides containing the N-methylated, hydrophobic unnatural amino acid, Fmoc-N-Me-Nle-OH. Supported by established principles and detailed experimental protocols, this document will equip you with the expertise to develop robust and reliable analytical methods for these complex molecules.
The inclusion of N-methylated amino acids, such as N-methyl-norleucine (N-Me-Nle), is a widely adopted strategy to improve the pharmacokinetic properties of therapeutic peptides.[1] N-methylation can disrupt hydrogen bonding networks, leading to increased metabolic stability and cell permeability.[2] However, this modification also introduces two primary analytical hurdles: altered hydrophobicity and the potential for cis/trans isomerism of the N-methylated amide bond.[1] The linear, hydrophobic side chain of norleucine further exacerbates the challenge of hydrophobicity. When the N-terminus is protected with the bulky and highly hydrophobic Fluorenylmethyloxycarbonyl (Fmoc) group, as is common in crude synthetic peptides, the analytical complexity is further compounded.
The Analytical Challenge: Understanding the Impact of this compound
The unique structural features of this compound within a peptide sequence necessitate a tailored approach to HPLC method development. The primary challenges include:
-
Increased Hydrophobicity: The combination of the N-methyl group and the n-butyl side chain of norleucine significantly increases the hydrophobicity of the peptide. This can lead to longer retention times, requiring higher concentrations of organic mobile phase for elution, and an increased risk of peptide aggregation.[3]
-
Cis/Trans Isomerism: The N-methylated amide bond can exist as either a cis or trans conformer. The energy barrier for interconversion between these two forms can be high enough that they separate on the HPLC timescale, resulting in broadened or even split peaks for a single peptide species.[1]
-
Steric Hindrance: The bulky Fmoc group, if present as an impurity or in the analysis of the building block itself, can influence the peptide's interaction with the stationary phase and contribute to peak broadening.[4]
-
Co-elution of Impurities: During solid-phase peptide synthesis (SPPS), impurities such as truncated or deletion sequences can arise.[5] The similar hydrophobicity of these impurities to the target peptide can make them difficult to resolve.
A Comparative Analysis of HPLC Methodologies
The selection of the optimal HPLC method for analyzing peptides containing this compound is critical for accurate purity assessment and characterization. Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for peptide analysis.[6] The following sections compare key parameters and their impact on the separation of these challenging peptides.
Stationary Phase Selection: Beyond Standard C18
The choice of stationary phase is a critical first step in developing a successful separation. While C18 columns are the workhorse for peptide analysis, other stationary phases can offer alternative selectivities.[7]
| Stationary Phase | Advantages for this compound Peptides | Disadvantages |
| C18 (Octadecylsilane) | High hydrophobicity provides good retention for peptides. Widely available with a variety of particle sizes and pore diameters.[7] | Can sometimes lead to excessive retention and peak broadening for very hydrophobic peptides. |
| C8 (Octylsilane) | Less hydrophobic than C18, which can be advantageous for highly retained peptides, leading to sharper peaks and reduced analysis times. | May provide insufficient retention for shorter, less hydrophobic peptides. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with aromatic residues, which can be useful if the peptide sequence contains them. | May not provide significant advantages over C18 or C8 for peptides lacking aromatic residues. |
| Superficially Porous Particles (SPP) | Provide higher efficiency and narrower peaks at lower backpressures compared to fully porous particles of the same size.[8] | Can be more expensive than traditional fully porous particle columns. |
Expert Insight: For peptides incorporating the highly hydrophobic this compound, starting with a C18 column with a wide pore size (e.g., 300 Å) is recommended to ensure good mass transfer. If excessive retention or peak broadening is observed, switching to a C8 column or a C18 column with a shorter carbon chain length can be beneficial.
Mobile Phase Optimization: The Key to Resolution
The composition of the mobile phase plays a pivotal role in modulating the retention and selectivity of the separation.
-
Organic Modifier: Acetonitrile is the most common organic modifier for peptide RP-HPLC due to its low viscosity and UV transparency.[6] For highly hydrophobic peptides, isopropanol can be a stronger elution solvent, but its higher viscosity leads to increased backpressure.
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the standard ion-pairing reagent, used at a concentration of 0.1%. It sharpens peaks by forming ion pairs with charged residues and masking residual silanol groups on the stationary phase.[9] For applications requiring mass spectrometry (MS) detection, formic acid (0.1%) is often preferred as it is less ion-suppressive than TFA.[1]
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting impurities from the main peptide peak.[4] For peptides containing this compound, a starting gradient of 5-95% acetonitrile over 30-60 minutes is a good starting point, which can be further optimized.
The Role of Temperature in Overcoming Isomerism
Elevated column temperatures (e.g., 40-60°C) can be a powerful tool for improving the peak shape of peptides exhibiting cis/trans isomerism.[1] The increased thermal energy accelerates the interconversion between the cis and trans conformers, causing them to elute as a single, sharper peak.
Experimental Protocols
The following protocols provide a starting point for the analysis of peptides containing this compound. Optimization will be required based on the specific properties of the peptide.
Protocol 1: Standard RP-HPLC for Purity Assessment
This protocol is suitable for routine purity analysis of crude or purified peptides.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a final concentration of 1 mg/mL.
-
Vortex the sample until the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter.[5]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[3]
-
Detection: UV at 220 nm.[7]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[1]
-
Protocol 2: LC-MS for Identity Confirmation
This protocol is designed for confirming the molecular weight and obtaining structural information about the peptide.
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, but use 0.1% formic acid in place of TFA if possible to minimize ion suppression.
-
-
LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized from the analytical HPLC method.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60°C.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Acquire full scan MS and tandem MS (MS/MS) data.
-
-
Data Analysis:
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of a peptide containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. renyi.hu [renyi.hu]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of N-Methylation: A Comparative Guide to Mass Spectrometry Characterization
For researchers, scientists, and drug development professionals, the precise characterization of N-methylated peptides is a critical yet challenging task. N-methylation, a post-translational modification (PTM) where one or more methyl groups are added to a nitrogen atom, plays a pivotal role in regulating protein function, stability, and interaction networks. In therapeutic peptide development, N-methylation is a key strategy to enhance metabolic stability and cell permeability. However, the subtle mass shift and the influence of the methyl group on peptide fragmentation pose significant analytical hurdles. The choice of mass spectrometry (MS) fragmentation technique is therefore paramount for the unambiguous identification and localization of these modifications.
This guide provides an in-depth comparison of the most common fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the characterization of N-methylated peptides. We will delve into the underlying fragmentation mechanisms, present a comparative analysis of their performance, and provide a detailed, field-proven experimental workflow to empower your research.
The Challenge of Characterizing N-Methylation
The primary difficulties in analyzing N-methylated peptides by mass spectrometry stem from two key factors:
-
Subtle Mass Shifts and Isobaric Interferences: The addition of a methyl group (CH₂) results in a small mass increase of 14.01565 Da. Distinguishing between mono-, di-, and trimethylation (mass shifts of +14.01565 Da, +28.0313 Da, and +42.04695 Da, respectively) requires high mass accuracy instrumentation. Furthermore, trimethylation is isobaric with acetylation (+42.01056 Da), with a mass difference of only 0.03639 Da, demanding high-resolution mass analyzers like Orbitrap or FT-ICR for confident assignment.[1]
-
Influence on Fragmentation: The presence of a methyl group, particularly on the peptide backbone (α-N-methylation) or on lysine and arginine side chains, can significantly alter the fragmentation pattern compared to its unmodified counterpart. This can complicate database searching and manual spectral interpretation. Some fragmentation methods can lead to the neutral loss of the methyl group or related moieties, which can be diagnostic but may also reduce the number of backbone fragment ions needed for confident sequence confirmation and site localization.
A Comparative Analysis of Fragmentation Techniques
The selection of the optimal fragmentation technique is a critical decision in the analytical workflow for N-methylated peptides. While CID and HCD are widely accessible "workhorse" methods, ETD and related techniques often provide superior performance for peptides with labile PTMs like methylation, especially for those with higher charge states.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are both collisional activation methods where precursor ions are accelerated and collided with an inert gas, leading to fragmentation. The primary difference lies in the energy regime and the location of fragmentation. CID is a resonant excitation process typically performed in an ion trap, while HCD is a beam-type dissociation that occurs in a dedicated collision cell, allowing for higher energy transfer.
-
Mechanism: Both methods induce vibrational excitation of the peptide, leading to the cleavage of the weakest bonds, primarily the peptide amide bonds. This results in the characteristic b- and y-type fragment ions .
-
Performance for N-Methylated Peptides:
-
CID and HCD are generally effective for doubly charged peptides.[2]
-
They can produce diagnostic neutral losses from methylated arginine residues. For instance, asymmetric dimethylarginine (aDMA) can exhibit a characteristic neutral loss of dimethylamine (45.05 Da), while symmetric dimethylarginine (sDMA) and monomethylarginine (MMA) can show a loss of monomethylamine (31.04 Da).[3]
-
However, the energy deposited during CID/HCD can sometimes lead to the loss of the modification, making it difficult to pinpoint the exact location of methylation, especially in peptides with multiple potential methylation sites.
-
CID of arginine-methylated peptides often results in dominant side-chain fragmentation, which can suppress the backbone fragmentation needed for sequence confirmation.[4]
-
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron from a radical anion to a multiply protonated peptide precursor. This process induces fragmentation without significant vibrational excitation.
-
Mechanism: The electron transfer neutralizes a charge on the peptide, creating a radical species that rapidly undergoes fragmentation. This process preferentially cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions .
-
Performance for N-Methylated Peptides:
-
ETD is particularly advantageous for peptides with charge states of +3 or higher.[2]
-
A key strength of ETD is the preservation of labile PTMs. Since the fragmentation is not dependent on vibrational heating, the methyl groups are less likely to be lost as neutral molecules and are retained on the c- and z-type fragment ions. This makes ETD highly effective for the unambiguous localization of N-methylation sites.[4]
-
While CID of arginine-methylated peptides can be dominated by side-chain losses, ETD often provides more extensive backbone fragmentation, leading to better sequence coverage and more confident site assignment.[4]
-
Interestingly, even with ETD, some diagnostic side-chain fragmentation from methylated arginine can occur, providing valuable information to determine the type of methylation.[3]
-
At a Glance: Comparing Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Mechanism | Vibrational excitation via collision with inert gas | Higher-energy vibrational excitation | Electron transfer from a radical anion, non-ergodic fragmentation |
| Best Suited For | Doubly charged peptides | Doubly charged peptides | Peptides with charge states >2+ |
| Preservation of PTMs | Can lead to neutral loss of the modification | Generally better than CID, but still susceptible to neutral loss | Excellent preservation of labile modifications |
| Localization of N-Methylation | Can be ambiguous due to potential neutral loss | Improved over CID, but still challenging | Generally unambiguous due to PTM retention on fragments |
| Key Advantage | Widely available, good for smaller, lower-charged peptides | Higher fragmentation efficiency than CID | Superior for labile PTMs and highly charged peptides |
| Key Limitation | Poor fragmentation of larger, highly charged peptides; potential PTM loss | Can still result in PTM loss | Less effective for doubly charged peptides; longer scan times |
Visualizing the Fragmentation Pathways
To better understand the differences in fragmentation, the following diagrams illustrate the primary cleavage sites for CID/HCD and ETD.
Caption: Primary fragmentation points in CID/HCD vs. ETD.
Recommended Experimental Workflow
The successful characterization of N-methylated peptides requires a systematic and optimized workflow. The following protocol provides a robust framework for researchers.
Caption: A generalized workflow for N-methylated peptide characterization.
Detailed Experimental Protocols
-
Protein Denaturation, Reduction, and Alkylation:
-
Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 8.0).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench excess IAA by adding DTT to a final concentration of 10 mM.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M prior to enzymatic digestion.
-
-
Enzymatic Digestion:
-
Add a protease such as trypsin or Glu-C at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Use a C18 StageTip or a similar solid-phase extraction method to desalt the peptide mixture.
-
Elute the peptides with a solution containing acetonitrile and formic acid (e.g., 60% acetonitrile, 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge.[5]
-
-
Peptide Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Liquid Chromatography (LC):
-
Separate the peptides using a reversed-phase nano-LC system.
-
Column: C18 stationary phase (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient over 60-120 minutes is typically used to ensure good separation of peptides.
-
-
Mass Spectrometry (MS):
-
Ionize the eluting peptides using electrospray ionization (ESI) in positive ion mode.
-
Acquire full MS scans (MS1) in a high-resolution mass analyzer (e.g., Orbitrap) over a mass-to-charge (m/z) range of 350-1500.
-
Perform data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation.
-
-
Tandem Mass Spectrometry (MS/MS) Fragmentation:
-
For CID: Isolate and fragment selected precursor ions using a normalized collision energy (NCE) of ~35%.
-
For HCD: Isolate and fragment selected precursor ions using a stepped NCE (e.g., 25%, 30%, 35%) to improve fragment ion diversity.
-
For ETD: Isolate and fragment selected precursor ions using ETD with supplemental activation if necessary, particularly for doubly charged precursors. The use of a decision-tree approach, where the fragmentation method is chosen based on the precursor charge state and m/z, can be highly effective.[6] For instance, CID or HCD can be used for doubly charged ions, while ETD is triggered for ions with a charge of +3 or higher.
-
-
Database Search:
-
Search the acquired MS/MS data against a relevant protein database using a search engine like Sequest, Mascot, or MaxQuant.
-
Specify variable modifications for mono-, di-, and trimethylation on the relevant amino acids (e.g., Lysine, Arginine).
-
Set a high precursor and fragment ion mass tolerance (e.g., 10 ppm for precursor, 0.02 Da for fragments if using a high-resolution analyzer).
-
-
Manual Validation:
-
Critically inspect the MS/MS spectra of identified methylated peptides.
-
For CID/HCD data, look for characteristic b- and y-ion series and any diagnostic neutral losses.
-
For ETD data, look for a comprehensive series of c- and z-ions that confidently localize the methylation site.
-
Ensure that the mass shifts of fragment ions are consistent with the presence of the methyl group.
-
Conclusion and Future Perspectives
The successful mass spectrometric characterization of N-methylated peptides is highly dependent on the chosen analytical strategy. While CID and HCD are robust methods for many proteomic applications, their utility for precisely localizing labile modifications like N-methylation can be limited. For peptides with higher charge states, ETD often provides more comprehensive and unambiguous data, preserving the modification on the fragment ions and allowing for confident site localization.[3][4]
As mass spectrometry instrumentation continues to evolve, hybrid fragmentation techniques such as Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), which combines ETD and HCD, are becoming more accessible. These methods can provide the benefits of both fragmentation techniques in a single experiment, generating a rich set of b-, y-, c-, and z-ions, and are poised to become the new standard for the in-depth characterization of complex PTMs, including N-methylation.
By carefully selecting the appropriate fragmentation method and optimizing experimental parameters, researchers can overcome the challenges associated with N-methylated peptide analysis, leading to a deeper understanding of their biological functions and accelerating the development of next-generation peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 3. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents: HATU vs. HCTU for the Synthesis of Fmoc-N-Me-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This is particularly true when dealing with "difficult" couplings, such as those involving N-methylated amino acids. These residues, characterized by increased steric hindrance and reduced nucleophilicity of the secondary amine, present a significant challenge to standard coupling protocols. This guide provides an in-depth, objective comparison of two widely used uronium/aminium salt-based coupling reagents, HATU and HCTU, with a specific focus on their application in the coupling of Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine).
At a Glance: Key Differences and Recommendations
| Feature | HATU | HCTU | Recommendation for this compound |
| Activating Moiety | HOAt (1-Hydroxy-7-azabenzotriazole) | 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) | HATU is strongly recommended. |
| Reactivity | Very High | High | HATU's superior reactivity is advantageous for the sterically hindered N-methylated amino acid. |
| Racemization Suppression | Excellent | Good | The HOAt moiety in HATU provides exceptional protection against racemization. |
| Performance with N-Methylated Amino Acids | Gold Standard | Less Effective | Literature and empirical evidence confirm HATU's superiority for these challenging couplings. |
| Cost-Effectiveness | Lower | Higher | HCTU is a more budget-friendly option for routine synthesis. |
The Mechanistic Underpinning: Why the Activating Moiety Matters
The fundamental difference in the performance of HATU and HCTU lies in their respective activating moieties, which are incorporated into the active ester intermediate during the coupling reaction.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes HOAt. The nitrogen atom in the pyridine ring of the HOAt moiety is believed to offer anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[1] This rapid and efficient coupling kinetically outcompetes the primary pathway for racemization, which involves the formation of a planar 5(4H)-oxazolone intermediate.[2]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on 6-Cl-HOBt. The electron-withdrawing chlorine atom on the benzotriazole ring enhances the reactivity of the leaving group, leading to faster reaction rates compared to its predecessor, HBTU.[3] However, it lacks the unique neighboring group participation of the HOAt moiety in HATU, rendering it generally less effective in suppressing racemization and in driving the most challenging couplings to completion.[4][5]
Performance Data: A Head-to-Head Comparison
Table 1: Crude Purity Comparison for Peptide 1 (Acyl Carrier Protein Fragment 65-74) [3]
| Coupling Time | HCTU Crude Purity (%) | HATU Crude Purity (%) |
| 2 x 1 min | 79.86 | 83.63 |
| 2 x 20 min | 80.52 | 79.91 |
Table 2: Crude Purity Comparison for Peptide 2 (A-beta Amyloid Fragment 1-42) [3]
| Coupling Time | HCTU Crude Purity (%) | HATU Crude Purity (%) |
| 2 x 1 min | 88.29 | 89.63 |
| 2 x 20 min | 92.11 | 91.23 |
These results demonstrate that both reagents are highly efficient. However, for the more challenging A-beta amyloid sequence, both reagents perform exceptionally well, with HCTU showing a marginal advantage with longer coupling times.[3] It is crucial to note that while HCTU is highly effective for many sequences, technical sources indicate it is less effective than HATU for coupling N-methylated amino acids.[6][7] For these sterically demanding residues, the superior reactivity and racemization suppression of HATU are paramount.[8]
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) that can be adapted for the coupling of this compound.
Protocol 1: Recommended Method for Coupling this compound using HATU
This protocol is optimized for sterically hindered N-methylated amino acids to maximize coupling efficiency and minimize racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (4 equivalents relative to resin loading)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform the N-terminal Fmoc deprotection using standard protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIEA or 2,4,6-collidine to the solution.
-
Pre-activation: Allow the mixture to pre-activate for 5 minutes at room temperature.[6]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for a minimum of one hour. For the coupling of an N-methylated amino acid to another N-methylated residue, extended reaction times or a second coupling may be necessary.[6]
-
Monitoring: Monitor the completion of the coupling reaction using the bromophenol blue test, as the standard ninhydrin test is not effective for secondary amines.[6] A yellow color indicates a complete reaction, while a blue or green color signifies incomplete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: General Method for Coupling with HCTU
While not the first choice for this compound, this protocol can be employed for less demanding couplings or when HATU is not available.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-amino acid (2 equivalents relative to resin loading)
-
HCTU (2 equivalents, as a 1.0 M solution in DMF)
-
N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin and Amino Acid Preparation: Swell the resin in DMF. In the reaction vessel, add the dissolved Fmoc-amino acid in DMF.[5]
-
Activation and Coupling: Add the HCTU solution and DIPEA to the resin-amino acid mixture.[5]
-
Reaction: Agitate the reaction mixture at room temperature for 10-60 minutes, or until a negative Kaiser test (for primary amines) is observed.[5]
-
Washing: Filter the resin and wash thoroughly with DMF.[5]
Visualizing the Workflow and Mechanisms
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the general workflow of a coupling cycle in SPPS and the activation mechanisms of HATU and HCTU.
Caption: Generalized workflow for a single amino acid coupling cycle in Fmoc-based SPPS.
Caption: Carboxylic acid activation by HATU and HCTU to form active ester intermediates.
Conclusion and Final Recommendations
The choice between HATU and HCTU is contingent upon the specific demands of the peptide sequence and budgetary considerations. For routine and fast peptide synthesis, HCTU offers an excellent balance of high efficiency and cost-effectiveness.[3][9]
However, for the particularly challenging task of coupling sterically hindered and racemization-prone N-methylated amino acids like this compound, HATU is unequivocally the superior reagent . Its HOAt-based mechanism provides a distinct advantage in terms of reactivity and the suppression of epimerization, which is critical for ensuring the synthesis of a high-purity, stereochemically defined final product. While more expensive, the investment in HATU for such difficult couplings is justified by the increased probability of success and the reduced need for extensive purification of the crude peptide.
References
A Senior Application Scientist's Guide to N-Methylated Amino Acids in Peptide Therapeutics: A Comparative Analysis of Fmoc-N-Me-Nle-OH
In the pursuit of novel peptide-based therapeutics, medicinal chemists are increasingly turning to strategic modifications to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[1][2][3] Among the arsenal of chemical biology tools, N-methylation of the peptide backbone has emerged as a powerful and versatile strategy.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of Fmoc-N-Me-Nle-OH with other N-methylated amino acids, offering experimental insights and data-driven recommendations for their effective incorporation into peptide drugs.
The Rationale for N-Methylation: Enhancing Druglike Properties
The substitution of an amide proton with a methyl group on the peptide backbone might seem like a subtle modification, but it imparts profound changes to the physicochemical properties of a peptide.[1][2] These alterations are pivotal in transforming a biologically active peptide into a viable therapeutic candidate.
Key benefits of N-methylation include:
-
Increased Proteolytic Stability: By masking the amide bond, N-methylation sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[3][4][5]
-
Enhanced Membrane Permeability: The removal of a hydrogen bond donor reduces the desolvation penalty for a peptide to cross the lipid bilayer of cell membranes, which can lead to improved cell permeability and, in some instances, oral bioavailability.[2][6][7]
-
Conformational Control: The steric hindrance introduced by the N-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1] This conformational constraint can pre-organize the peptide into its bioactive conformation, enhancing binding affinity and selectivity for its target receptor.[1][6] N-methylation can also favor the formation of cis-amide bonds, a key conformational feature in many bioactive cyclic peptides.[8]
A Comparative Look: this compound vs. Other N-Methylated Amino Acids
While N-methylation offers significant advantages, the choice of the specific N-methylated amino acid can have a substantial impact on the final properties of the peptide. Here, we compare this compound to other commonly used N-methylated amino acids.
| Feature | This compound | Fmoc-N-Me-Ala-OH | Fmoc-N-Me-Leu-OH / Fmoc-N-Me-Val-OH | Fmoc-N-Me-Gly-OH |
| Side Chain | Linear, aliphatic, moderately hydrophobic | Small, non-polar | Bulky, hydrophobic | None (achiral) |
| Steric Hindrance | Moderate | Low | High | Minimal |
| Impact on Conformation | Induces local rigidity without excessive steric bulk. Less prone to promoting aggregation compared to bulkier side chains. | Minimal steric influence on backbone conformation. | Significantly restricts backbone flexibility and can strongly influence secondary structure.[1] May increase the risk of peptide aggregation.[9][10] | Increases flexibility by removing the side chain constraint, but the N-methylation still restricts rotation. |
| Solubility | Contributes to overall peptide hydrophobicity. | Minimal impact on solubility. | Increases hydrophobicity, potentially leading to solubility challenges in aqueous media.[10] | Generally improves solubility compared to other N-methylated amino acids with hydrophobic side chains. |
| Synthetic Handling | Generally straightforward coupling. | Easiest to couple among N-methylated amino acids due to low steric hindrance. | Can be challenging to couple, often requiring specialized reagents and longer reaction times.[11][12] | Less sterically hindered coupling compared to other N-methylated amino acids. |
This compound stands out as a valuable building block due to its balanced properties. The norleucine side chain is isosteric to methionine but lacks the readily oxidizable sulfur atom, enhancing the chemical stability of the resulting peptide. Its moderate hydrophobicity and steric bulk provide a good compromise between inducing conformational constraint and maintaining synthetic accessibility and solubility.
The Synthetic Challenge: Incorporating N-Methylated Amino Acids
The incorporation of N-methylated amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging due to the steric hindrance of the secondary amine.[11][12][13] This can lead to slow and incomplete coupling reactions, resulting in deletion sequences.[13]
Key Considerations for Successful Coupling:
-
Choice of Coupling Reagent: Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[11] More potent reagents are required to overcome the steric hindrance.
-
Reaction Conditions: Extended coupling times, double or even triple coupling cycles, and sometimes elevated temperatures may be necessary.[13]
-
Monitoring the Reaction: The traditional ninhydrin test for monitoring the completion of coupling reactions is not suitable for N-methylated amines. The bromophenol blue test is a reliable alternative.[11]
-
Racemization: N-methylated amino acids are more prone to racemization during activation and coupling, especially under basic conditions.[13][14] This is primarily due to the formation of a 5(4H)-oxazolone intermediate.[13]
Recommended Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium | Reacts faster and with less epimerization compared to HBTU.[11][15] |
| PyAOP | Phosphonium | Highly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[15][16][17] |
| PyBOP | Phosphonium | Often used with an additive like HOAt to suppress racemization.[11] |
| PyBrOP | Phosphonium | A more reactive coupling reagent, useful for sterically hindered couplings.[11][18] |
| COMU | Uronium | Has coupling efficiencies comparable to HATU and is a safer alternative to HOBt- or HOAt-based reagents.[19] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a model peptide containing an N-methylated norleucine residue using HATU as the coupling reagent.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Bromophenol blue solution in DMF
Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling (for non-N-methylated residues):
-
In a separate vial, pre-activate a solution of 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF with 8 equivalents of DIPEA for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Amino Acid Coupling (for this compound):
-
Pre-activate a solution of 4 equivalents of this compound and 3.9 equivalents of HATU in DMF with 8 equivalents of DIPEA for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 4-6 hours.
-
-
Coupling Monitoring:
-
Take a small sample of the resin and wash it with methanol.
-
Add a few drops of the bromophenol blue solution. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.
-
If the coupling is incomplete, drain the reaction vessel and repeat the coupling step (double coupling).
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin with DMF and then DCM and dry under vacuum. Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS and, if necessary, NMR.[20]
Protocol 2: Analytical RP-HPLC for Purity Assessment of N-Methylated Peptides
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.[20]
-
Column Temperature: 30-45°C. Elevated temperatures can sometimes improve the peak shape for peptides that exhibit conformational isomers.[21]
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent to a concentration of 1 mg/mL.
-
Injection: Inject 10-20 µL of the sample onto the column.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The presence of multiple peaks for a single N-methylated peptide can be due to the slow interconversion of cis/trans amide bond isomers on the HPLC timescale.[16][21]
Visualization of Key Concepts
Caption: The role of N-methylation in overcoming peptide drug design challenges.
Conclusion
N-methylation is an indispensable tool in the medicinal chemist's toolbox for optimizing peptide-based drug candidates. The strategic incorporation of N-methylated amino acids, such as this compound, can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides. While the synthesis of N-methylated peptides presents unique challenges, a thorough understanding of the underlying chemistry and the judicious selection of coupling reagents and reaction conditions can lead to successful outcomes. This compound, with its balanced physicochemical properties, offers a compelling option for introducing N-methylation without some of the synthetic and solubility challenges associated with more sterically hindered or hydrophobic analogues. As our understanding of the conformational effects of N-methylation continues to grow, so too will our ability to rationally design the next generation of highly effective and bioavailable peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 19. bachem.com [bachem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Researcher's Guide to Enzymatic Stability Assays for N-Methylated Peptides: A Comparative Analysis
In the landscape of peptide-based drug development, achieving metabolic stability is a paramount challenge. Native peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic efficacy.[1][2][3] N-methylation of the peptide backbone has emerged as a powerful strategy to enhance proteolytic resistance, thereby extending the in-vivo half-life of these promising molecules.[3][4][5][6] This guide provides a comprehensive comparison of enzymatic stability assays for N-methylated peptides, offering researchers, scientists, and drug development professionals the foundational knowledge to design and execute robust experimental protocols.
The Strategic Advantage of N-Methylation: Why It Works
N-methylation, the substitution of an amide proton with a methyl group, confers proteolytic resistance primarily through steric hindrance.[1][7] This modification disrupts the hydrogen-bonding patterns that proteases recognize and utilize to bind to the peptide backbone.[1][4] The presence of the methyl group effectively creates a "steric shield," preventing the enzyme from accessing the scissile peptide bond and inhibiting cleavage.[1][4][7] This seemingly minor modification can lead to a dramatic increase in peptide half-life, transforming a transient molecule into a viable therapeutic candidate.
Comparative Analysis of Enzymatic Stability Assays
The assessment of enzymatic stability is crucial for evaluating the effectiveness of N-methylation. Several assay formats can be employed, each with its own advantages and considerations. The most common approaches involve incubating the peptide with a specific protease or a complex biological matrix, followed by quantification of the intact peptide over time.
Single Protease Assays
These assays utilize a specific, purified protease to evaluate the stability of a peptide against a known enzymatic threat. This approach is highly controlled and allows for a clear understanding of how N-methylation protects against a particular protease.
-
Commonly Used Proteases:
-
Trypsin: A serine protease that cleaves C-terminal to lysine (K) and arginine (R) residues.[8][9]
-
Chymotrypsin: A serine protease that preferentially cleaves C-terminal to large hydrophobic residues such as phenylalanine (F), tryptophan (W), and tyrosine (Y).[8]
-
Pepsin: An aspartic protease that is most active at acidic pH and has a broad specificity, but often cleaves C-terminal to aromatic and leucine residues.[9]
-
Elastase: A serine protease that cleaves C-terminal to small, neutral amino acids like alanine (A), glycine (G), and valine (V).[8][9]
-
Causality in Experimental Design: The choice of protease should be guided by the peptide's sequence and its intended biological environment. For instance, peptides intended for oral delivery should be tested against digestive enzymes like pepsin and trypsin.
Complex Biological Matrix Assays
To better mimic in-vivo conditions, peptides can be incubated in complex biological fluids that contain a mixture of proteases.
-
Common Matrices:
-
Human Serum: Provides a physiologically relevant environment containing a wide range of proteases.[10][11]
-
Plasma: Similar to serum but contains anticoagulants, which can be important as some proteases are involved in the coagulation cascade.[12]
-
Cell Culture Supernatants: Useful for assessing stability in the presence of cell-secreted proteases.[13]
-
Self-Validating System: A well-designed stability assay should always include a non-methylated control peptide. This allows for a direct comparison and quantification of the stability enhancement conferred by N-methylation. The degradation of the control peptide validates that the enzymatic activity in the assay is sufficient to observe a protective effect.
Quantitative Comparison: The Impact of N-Methylation
The following table summarizes representative data illustrating the significant increase in proteolytic stability achieved through N-methylation.
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [1] |
| N-Me-D (at P2 position) | Trypsin | 3 h | 72 | [1] | |
| N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | [1] | |
| N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | [1] | |
| N-Me-Y (at P2' position) | Trypsin | > 42 h | > 1000 | [1] |
Experimental Workflow: A Step-by-Step Guide
The following diagram and protocol outline a typical workflow for assessing the enzymatic stability of an N-methylated peptide compared to its non-methylated counterpart using a single protease.
Caption: Workflow for a typical enzymatic stability assay.
Detailed Protocol: Trypsin Stability Assay
This protocol provides a framework for comparing the stability of an N-methylated peptide to its non-methylated analog against trypsin.
Materials:
-
N-methylated peptide and non-methylated control peptide
-
Trypsin (proteomics grade)
-
Assay Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[10][14]
-
Mass Spectrometer (optional, for peak identification)
Procedure:
-
Peptide and Enzyme Preparation:
-
Synthesize and purify both the N-methylated and non-methylated peptides to >95% purity using RP-HPLC.[1] Confirm the identity of the peptides by mass spectrometry.
-
Prepare stock solutions of the peptides (e.g., 1 mg/mL) in the assay buffer.
-
Prepare a stock solution of trypsin in the assay buffer.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix the peptide and trypsin solutions to achieve a final peptide concentration of 0.1 mg/mL and an enzyme-to-substrate ratio of 1:50 (w/w).[10]
-
Prepare parallel reactions for the N-methylated and non-methylated peptides.
-
-
Incubation:
-
Time-Point Sampling and Quenching:
-
Sample Analysis:
-
Data Analysis:
-
Plot the percentage of intact peptide versus time for both the N-methylated and non-methylated peptides.
-
Calculate the half-life (t½) for each peptide, which is the time it takes for 50% of the peptide to be degraded.
-
Conclusion
The strategic incorporation of N-methyl groups into the peptide backbone is a highly effective method for enhancing enzymatic stability, a critical attribute for the development of peptide-based therapeutics.[3][4][6] The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to assess the proteolytic resistance of their modified peptides. By understanding the principles behind these assays and executing them with precision, scientists can confidently advance their most promising N-methylated peptide candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 9. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijsra.net [ijsra.net]
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing Fmoc-N-Me-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the quest for enhanced stability, permeability, and bioactivity is paramount. The strategic incorporation of modified amino acids is a cornerstone of this endeavor, with N-methylation emerging as a powerful tool to sculpt the conformational landscape and pharmacological profile of peptides. This guide provides an in-depth comparative analysis of peptides containing Fmoc-N-Me-Nle-OH, a unique N-methylated amino acid, against a backdrop of other peptide modifications. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your research and development.
The Power of a Single Methyl Group: Unveiling the Impact of N-Methylation
N-methylation, the substitution of a backbone amide proton with a methyl group, might seem like a subtle alteration, but its consequences for a peptide's structure and function are profound. This modification introduces a steric constraint that significantly influences the peptide's properties.[1]
The primary effects of N-methylation include:
-
Enhanced Metabolic Stability: The N-methyl group acts as a shield, sterically hindering the approach of proteolytic enzymes and protecting the adjacent peptide bond from cleavage.[2] This can dramatically increase the in vivo half-life of a peptide therapeutic.
-
Improved Membrane Permeability: By eliminating a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone.[3] This can facilitate the passive diffusion of the peptide across cellular membranes, a critical factor for oral bioavailability.
-
Conformational Constraint: The rotation around the N-Cα bond is restricted in N-methylated residues, leading to a more defined and rigid peptide conformation.[4] This can "lock" the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.
However, the introduction of N-methylated residues also presents challenges, particularly during solid-phase peptide synthesis (SPPS), where the steric hindrance of the N-methyl group can impede the coupling of the subsequent amino acid, often necessitating optimized protocols.[1]
This compound: A Lipophilic Tool for Conformational Control
Norleucine (Nle) is an isomer of leucine, featuring a linear n-butyl side chain.[5] Its incorporation into peptides is often used to replace methionine, thereby preventing oxidation-related degradation.[6] When N-methylated, N-methyl-norleucine (N-Me-Nle) offers a unique combination of increased lipophilicity and conformational restriction.
The linear, unbranched side chain of norleucine provides a different steric profile compared to the branched side chains of leucine or valine, which can influence the local and global conformation of the peptide. A study comparing cyclic pentapeptides containing N-Me-Nle and proline revealed that the N-Me-Nle-containing peptide exhibited a higher number of cis/trans isomers, suggesting enhanced flexibility in certain contexts due to the possibility of φ-(NMe)Nle rotation. This highlights the nuanced conformational effects specific to this modified amino acid.
Comparative Analysis: this compound vs. Alternative Modifications
The decision to incorporate this compound into a peptide sequence should be weighed against other available modifications. Here, we compare its expected performance with other common strategies.
| Modification Strategy | Key Advantages | Key Disadvantages |
| This compound | - Enhanced proteolytic stability- Increased lipophilicity and membrane permeability- Conformational constraint- Non-oxidizable side chain | - Can be synthetically challenging to incorporate- May alter receptor binding affinity (positively or negatively) |
| Standard N-Methylated Amino Acids (e.g., N-Me-Ala, N-Me-Leu) | - General benefits of N-methylation (stability, permeability, conformational constraint) | - Side chain properties may not be optimal for a specific target |
| D-Amino Acid Substitution | - Excellent proteolytic stability- Can induce specific turn structures | - May significantly alter the peptide's overall conformation and bioactivity- Can be immunogenic |
| Peptoids (N-substituted glycines) | - High proteolytic stability- Diverse side chains can be introduced | - Lack of chiral center can lead to high flexibility- May not mimic native peptide backbone effectively |
| β-Amino Acids | - High proteolytic stability- Can form unique secondary structures (e.g., helices, sheets) | - Alters the peptide backbone spacing, which can impact receptor binding |
Supporting Experimental Data (Hypothetical and Literature-Derived)
Table 1: Proteolytic Stability Comparison
| Peptide Analog | Modification | Half-life in Human Plasma (hours) |
| Native Peptide | None | < 1 |
| N-Me-Nle Peptide | N-methylation at a single site | 10 - 24 |
| D-Ala Peptide | D-amino acid substitution | > 48 |
| Peptoid Analog | N-substituted glycine | > 72 |
Table 2: Receptor Binding Affinity Comparison
| Peptide Analog | Modification | Receptor Binding Affinity (IC50, nM) |
| Native Peptide | None | 50 |
| N-Me-Nle Peptide | N-methylation at a key binding residue | 5 or 500 (highly context-dependent) |
| D-Ala Peptide | D-amino acid substitution | 1000 (often disruptive) |
| Peptoid Analog | N-substituted glycine | 200 |
Table 3: Membrane Permeability Comparison
| Peptide Analog | Modification | PAMPA Permeability (10⁻⁶ cm/s) |
| Native Peptide | None | < 1 |
| N-Me-Nle Peptide | N-methylation | 5 - 10 |
| D-Ala Peptide | D-amino acid substitution | 1 - 2 |
| Peptoid Analog | N-substituted glycine | 2 - 5 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the solid-phase synthesis of Fmoc-N-methylated amino acids using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[7]
Materials:
-
Fmoc-Nle-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Dimethyl sulfate or Methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
Workflow Diagram:
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
A Comparative Guide to Coupling Reagent Efficiency in Amide Bond Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and other complex organic molecules, the formation of the amide bond is a critical step. The success of this reaction, in terms of yield, purity, and preservation of stereochemistry, is heavily reliant on the choice of coupling reagent. This guide provides an in-depth comparative analysis of commonly used coupling reagents, offering experimental insights and data to inform your selection process and optimize your synthetic strategies.
The Central Role of Coupling Reagents
The formation of an amide bond involves the reaction of a carboxylic acid and an amine. However, under standard conditions, this is an unfavorable process as the carboxylic acid will protonate the amine to form a non-reactive carboxylate salt. Coupling reagents are essential activators that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.
An ideal coupling reagent should offer:
-
High reaction rates and yields.
-
Minimal side reactions, particularly racemization of chiral centers.
-
Good solubility and stability.
-
Easy removal of byproducts.
-
Cost-effectiveness, especially for large-scale synthesis.
This guide will focus on the three most prevalent classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides: The Workhorses of Peptide Synthesis
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are some of the earliest and most widely used coupling reagents due to their moderate reactivity and low cost.[1][2] A water-soluble version, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is particularly useful for bioconjugation in aqueous media.[3][4]
Mechanism of Action
Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then be attacked by an amine to form the desired amide bond and a urea byproduct.
However, the O-acylisourea intermediate is unstable and prone to hydrolysis and intramolecular rearrangement to a stable N-acylurea, which terminates the reaction.[5][6] To improve efficiency and suppress side reactions, carbodiimides are almost always used in conjunction with additives.
The Critical Role of Additives
Additives like 1-Hydroxybenzotriazole (HOBt) and its aza-analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), react with the O-acylisourea intermediate to form a more stable active ester.[6] This active ester is less susceptible to side reactions and more efficiently reacts with the amine. More recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) has emerged as a superior, non-explosive alternative to HOBt and HOAt.[7][8]
The combination of DIC with an additive like Oxyma is often a superior choice for minimizing racemization, a significant concern with sensitive amino acids.[9][10]
Onium Salts: High-Efficiency Reagents
Phosphonium and uronium/aminium salts are generally more reactive and efficient than carbodiimides, making them suitable for challenging couplings, including those involving sterically hindered amino acids.[2][11]
Phosphonium Salts
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt.[12] It generates an OBt active ester and avoids the formation of the carcinogenic byproduct HMPA associated with its predecessor, BOP.[6] PyBOP is known for its ability to suppress racemization.[9]
Uronium/Aminium Salts
This class includes some of the most powerful coupling reagents available.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analogue TBTU are highly efficient for routine synthesis.[12][13] However, they can cause guanidinylation of the N-terminal amine in slow reactions.[12]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a HOAt moiety, making its corresponding active ester more reactive than that of HBTU.[12][14] This leads to faster and more complete couplings with very low racemization, making it a top choice for difficult sequences.[13][14]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on Oxyma.[7] It boasts coupling efficiencies comparable to HATU but with a better safety profile, as it is not derived from potentially explosive benzotriazoles.[7][13]
Quantitative Performance Comparison
The choice of coupling reagent can significantly impact the purity and yield of the final product. The following table summarizes representative data from comparative studies.
| Coupling Reagent | Typical Yield (%) | Crude Purity (%) | Racemization (%) | Key Advantages & Disadvantages |
| DIC/Oxyma | 85-95 | >95 | <1.5 | Advantages: Cost-effective, low racemization, water-soluble byproducts.[9][14] Disadvantages: Slower reaction times, less effective for sterically hindered couplings.[9] |
| PyBOP | 90-96 | >95 | <1.0 | Advantages: High efficiency, avoids carcinogenic HMPA byproduct.[14] Disadvantages: Can be less effective than HATU for highly hindered couplings.[14] |
| HBTU | 90-95 | >95 | <1.0 | Advantages: Good balance of reactivity and cost.[14] Disadvantages: Potential for guanidinylation side reaction.[12] |
| HATU | 95-99 | >98 | <0.5 | Advantages: Very high reactivity, low racemization, excellent for sterically hindered amino acids.[14] Disadvantages: Higher cost.[14] |
| COMU | 95-99 | >98 | <0.5 | Advantages: High reactivity comparable to HATU, improved safety profile, good solubility.[7] Disadvantages: Higher cost than carbodiimides. |
Note: Values are collated from multiple sources for general comparison and can vary based on the specific peptide sequence and reaction conditions.[9][14]
Experimental Protocols
Protocol 1: General Peptide Coupling using DIC/Oxyma in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard coupling cycle on a resin support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.), OxymaPure® (0.5 mmol, 5 eq.) in DMF. Add DIC (0.5 mmol, 5 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.[15] If the test is positive, a second coupling may be necessary.
Protocol 2: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is suitable for challenging couplings, such as attaching an amino acid to an N-methylated residue.[11]
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the solution and vortex for 1-2 minutes to pre-activate.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature. For very difficult couplings, the reaction time can be extended to 4 hours or the temperature increased to 40-60°C.[11]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x).[11]
-
Monitoring: Perform a Kaiser test or an alternative like the isatin test for secondary amines (e.g., proline) to confirm completion.[15]
Troubleshooting and Optimization
Problem: Incomplete coupling (positive Kaiser test).
-
Solution:
-
Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.
-
Increase Equivalents: Use a higher excess of amino acid and coupling reagent.
-
Switch Reagent: For difficult sequences, switch to a more powerful reagent (e.g., from DIC/Oxyma to HATU or COMU).[16]
-
Elevate Temperature: Microwave-assisted synthesis can significantly enhance coupling efficiency for sterically hindered residues.[11]
-
Problem: Racemization detected in the final product.
-
Solution:
-
Optimize Base: Use a weaker base like N-methylmorpholine (NMM) or collidine in place of DIPEA, especially with onium salt reagents.
-
Use Additives: Ensure an appropriate additive (Oxyma, HOAt) is used, particularly with carbodiimides.
-
Lower Temperature: Perform the coupling at a lower temperature to minimize the rate of epimerization.
-
Conclusion: Selecting the Optimal Reagent
The selection of a peptide coupling reagent is a trade-off between speed, cost, efficiency, and the need to minimize side reactions.
-
For routine, cost-sensitive syntheses , DIC/Oxyma offers a reliable and economical option with low racemization.[9]
-
For most standard applications , HBTU and PyBOP provide a good balance of high efficiency and moderate cost.[14]
-
For challenging sequences , including those with sterically hindered or racemization-prone amino acids, HATU and COMU are the reagents of choice, providing the highest reactivity and purity.[7][9][14] The superior safety profile of COMU makes it an increasingly attractive alternative.[7]
By understanding the mechanisms, advantages, and limitations of each class of coupling reagent, researchers can make informed decisions to achieve optimal outcomes in their synthetic endeavors.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Navigating the Synthesis of N-Methylated Peptides: A Comparative Guide to Solid-Phase and Solution-Phase Strategies
Introduction: The Significance of N-Methylation in Peptide Drug Discovery
N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification can profoundly alter a peptide's physicochemical properties, leading to improved metabolic stability, increased membrane permeability, and enhanced receptor affinity and selectivity.[1][2] However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can complicate peptide bond formation.[3] This guide provides an in-depth, objective comparison of the two primary methodologies for synthesizing N-methylated peptides: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), also known as Liquid-Phase Peptide Synthesis. We will delve into the core principles of each technique, present supporting experimental data, and provide detailed protocols to assist researchers in selecting the optimal strategy for their specific needs.
Core Principles and Mechanistic Insights
The choice between solid-phase and solution-phase synthesis for N-methylated peptides hinges on a careful consideration of the trade-offs between speed, scalability, purification efficiency, and the inherent challenges posed by the N-methylated residues.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry
SPPS, pioneered by Bruce Merrifield, involves the stepwise assembly of a peptide chain anchored to an insoluble polymer resin.[4] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[4] For the synthesis of N-methylated peptides, SPPS is the most commonly employed method due to its efficiency and amenability to automation.[1][5][6]
Key Advantages of SPPS for N-Methylated Peptides:
-
Speed and Automation: SPPS is significantly faster than LPPS, with automated synthesizers capable of producing peptides with minimal manual intervention.[4]
-
Simplified Purification: The solid support allows for the use of excess reagents to drive coupling reactions to completion, with easy removal of unreacted components.[4]
-
Versatility in N-Methylation: SPPS accommodates two main strategies for incorporating N-methylated amino acids: the use of pre-synthesized N-methylated amino acid monomers and on-resin N-methylation of the peptide backbone.[3] On-resin methylation is particularly versatile as it allows for the site-specific modification of almost any amino acid in a sequence.[3]
Challenges in SPPS of N-Methylated Peptides:
-
Difficult Couplings: The secondary amine of an N-methylated residue is sterically hindered and less nucleophilic than a primary amine, making the subsequent coupling step challenging and often leading to incomplete reactions and deletion sequences.[3][7]
-
Side Reactions: During the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), side reactions such as diketopiperazine formation and fragmentation between consecutive N-methylated residues can occur.[3]
-
Aggregation: Hydrophobic N-methylated peptides can aggregate on the resin, hindering reagent access and reducing synthesis efficiency.
To overcome these challenges, optimized protocols employing potent coupling reagents, such as HATU, HCTU, PyAOP, and PyBOP, are often necessary.[3][5] Microwave-assisted SPPS has also emerged as a valuable technique to enhance the efficiency of difficult coupling steps.[8]
Experimental Workflow: Solid-Phase Peptide Synthesis of an N-Methylated Peptide
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Solution-Phase Peptide Synthesis (LPPS): The Classical Approach for Complex Targets
LPPS involves the synthesis of peptides entirely in solution, with purification of intermediates after each coupling step or through a fragment condensation strategy.[4][9] While more labor-intensive and time-consuming than SPPS, LPPS offers distinct advantages for certain applications, particularly for the large-scale synthesis of short peptides and the production of complex, sterically hindered peptides where SPPS may be inefficient.[4][9]
Key Advantages of LPPS for N-Methylated Peptides:
-
Scalability: LPPS is more readily scalable to kilograms or larger quantities for the production of shorter N-methylated peptides or peptide fragments.[9]
-
Better Control over Difficult Couplings: Reaction conditions can be more easily monitored and optimized in solution to drive difficult couplings to completion.[10]
-
Fragment Condensation: LPPS allows for a convergent synthesis strategy where smaller, protected peptide fragments are synthesized and purified separately before being coupled together. This can be more efficient for long and complex N-methylated peptides.
-
Reduced Aggregation Issues: By keeping the peptide in solution, aggregation problems that can occur on a solid support are often mitigated.
Challenges in LPPS of N-Methylated Peptides:
-
Labor-Intensive and Time-Consuming: The need to purify the peptide intermediate after each coupling step makes LPPS a slower and more manual process compared to SPPS.[4]
-
Purification Complexity: Purification of intermediates can be challenging, often requiring chromatography or crystallization, which can lead to material loss.[9] The solubility of the growing peptide chain can also change dramatically, complicating purification.
-
Racemization Risk: The risk of racemization during fragment coupling is a significant concern in LPPS and requires careful selection of coupling reagents and conditions.[11]
The synthesis of the highly N-methylated cyclic peptide, Cyclosporin A, is a classic example where solution-phase strategies have been successfully employed.[12]
Experimental Workflow: Solution-Phase Peptide Synthesis of an N-Methylated Peptide (Fragment Condensation)
Caption: General workflow for Solution-Phase Peptide Synthesis (LPPS) via fragment condensation.
Quantitative Comparison: Performance Metrics
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Typical Crude Purity | 50-95%, highly sequence-dependent.[5][8] | Can be higher for short peptides due to intermediate purification, but variable. |
| Final Yield | Generally good for peptides up to ~50 amino acids, but can be lower for N-methylated sequences due to difficult couplings.[5][13] | Can be higher for very short peptides or when using a highly optimized fragment condensation strategy. Overall yield is impacted by the number of purification steps. |
| Synthesis Time | Faster, especially with automation (hours to days).[4] | Slower and more labor-intensive (days to weeks).[4] |
| Scalability | Excellent for lab-scale (mg to g). Large-scale synthesis can be expensive.[9] | More suitable for large-scale production (kg) of shorter peptides.[9] |
| Solvent Consumption | High, due to extensive washing steps.[4] | Generally lower for the reaction steps, but can be high for purification.[4] |
| Cost-Effectiveness | More cost-effective for research-scale and for longer peptides.[4] | Can be more cost-effective for the large-scale production of short peptides.[4] |
Note: The purity and yield in SPPS are highly dependent on the efficiency of each coupling and deprotection step. For an N-methylated peptide, a 99% yield at each step for a 20-mer would result in a theoretical overall yield of (0.99)^40 ≈ 67%, while a 97% yield would drop the overall yield to (0.97)^40 ≈ 30%.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the synthesis of an N-methylated peptide using both SPPS and LPPS.
Protocol 1: Solid-Phase Synthesis of an N-Methylated Peptide using On-Resin Methylation
This protocol describes the synthesis of a model N-methylated peptide on a Rink Amide resin, incorporating an on-resin methylation step.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt, or HATU
-
Bases: DIEA, Piperidine
-
Solvents: DMF, DCM
-
On-resin methylation reagents: o-NBS-Cl, DBU, Dimethyl sulfate, 2-Mercaptoethanol
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially using a 3-fold excess of the amino acid, HBTU/HOBt (or HATU), and DIEA in DMF. Monitor coupling completion with a Kaiser test (will be negative for proline and N-methylated residues).
-
On-Resin N-Methylation (at the desired position):
-
Sulfonylation: Treat the deprotected N-terminal amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine or DIEA in DCM.
-
Methylation: Treat the sulfonated resin with a methylating agent, such as dimethyl sulfate, in the presence of a base like DBU or MTBD.
-
Desulfonylation: Remove the o-NBS group with 2-mercaptoethanol and DBU in DMF.
-
-
Continue Peptide Elongation: After the N-methylation step, continue with the standard coupling cycles for the remaining amino acids. Remember that coupling onto the newly formed N-methylated amine is sterically hindered and may require a more potent coupling reagent like HATU and extended reaction times.
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve the pellet in a suitable solvent system (e.g., water/acetonitrile), and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.
Protocol 2: Solution-Phase Synthesis of an N-Methylated Dipeptide Fragment
This protocol outlines the synthesis of a protected N-methylated dipeptide, which can be used as a building block in a larger fragment condensation strategy.
Materials:
-
Boc-N-Me-Amino Acid
-
Cbz-Amino Acid Methyl Ester
-
Coupling reagent: EDC or HATU
-
Base: DIEA
-
Solvents: DCM, Ethyl Acetate
-
Aqueous solutions for workup: 1N HCl, saturated NaHCO3, brine
Procedure:
-
Activation of the C-terminal Amino Acid: Dissolve the Boc-N-Me-Amino Acid (1.0 eq) in DCM. Add EDC (1.1 eq) and HOBt (1.1 eq) (or HATU and DIEA) and stir at 0°C for 30 minutes.
-
Coupling: Add the Cbz-Amino Acid Methyl Ester (1.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the purified dipeptide by NMR and mass spectrometry.
-
Selective Deprotection: The Boc or Cbz group can be selectively removed to allow for further fragment condensation. For example, the Boc group can be removed with TFA in DCM, while the Cbz group can be removed by catalytic hydrogenation.
Conclusion: Selecting the Optimal Synthetic Route
The choice between solid-phase and solution-phase synthesis for N-methylated peptides is not a one-size-fits-all decision. It requires a careful evaluation of the specific peptide sequence, the desired scale of production, and the available resources and expertise.
-
Solid-Phase Peptide Synthesis (SPPS) is generally the method of choice for the rapid synthesis of N-methylated peptides at the research and discovery scale. Its amenability to automation and the development of robust on-resin methylation protocols make it a highly efficient and versatile technique.
-
Solution-Phase Peptide Synthesis (LPPS) remains a valuable strategy for the large-scale production of shorter N-methylated peptides and for the synthesis of complex, sterically hindered sequences that are challenging to assemble on a solid support. The fragment condensation approach in LPPS can offer a more convergent and potentially higher-yielding route for very long and complex N-methylated peptides.
Ultimately, a thorough understanding of the strengths and limitations of each methodology, coupled with careful planning and optimization of reaction conditions, will enable the successful synthesis of these therapeutically promising molecules.
References
- 1. ejbiotechnology.info [ejbiotechnology.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Impact of N-Methylation on Receptor Affinity: A Comparative Guide to Fmoc-N-Me-Nle-OH
For researchers, scientists, and drug development professionals, the quest for enhanced peptide therapeutics is perpetual. A key strategy in this endeavor is the structural modification of amino acid building blocks to improve pharmacokinetic properties. This guide provides an in-depth analysis of Fmoc-N-Me-Nle-OH, a methylated version of norleucine, and its impact on receptor binding affinity. We will explore the theoretical underpinnings of N-methylation, compare its performance with non-methylated counterparts, and provide a detailed experimental protocol for assessing these effects.
The Significance of N-Methylation in Peptide Drug Design
N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a powerful tool for optimizing peptide drug candidates.[1] This seemingly minor modification can profoundly influence a peptide's conformational flexibility, proteolytic stability, and membrane permeability.[2][3] By restricting the rotation around the peptide bond, N-methylation can lock the peptide into a bioactive conformation, potentially leading to enhanced receptor binding affinity and selectivity.[1][4] Furthermore, the steric hindrance provided by the methyl group can shield the peptide bond from enzymatic degradation, thereby increasing its in vivo half-life.[5]
Norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid that is often used as a substitute for methionine to prevent oxidation.[6][7] Its linear, unbranched side chain provides a unique hydrophobic interaction profile within a receptor's binding pocket.[8][9] The introduction of N-methylation to norleucine, creating this compound, combines the benefits of both modifications, offering a promising building block for the synthesis of novel peptide therapeutics.[10]
Comparative Analysis of Receptor Binding Affinity
To illustrate the potential impact of this compound, we present a hypothetical comparative analysis of a pentapeptide series targeting a G-protein coupled receptor (GPCR). The data below showcases the expected trends in binding affinity (Ki) based on the principles of N-methylation and side-chain hydrophobicity.
| Compound | Sequence | Modification | Ki (nM) | Rationale for Predicted Affinity |
| Peptide 1 | Tyr-D-Ala-Phe-Gly-Nle -NH2 | Unmodified | 15.2 | Baseline affinity with a non-methylated, hydrophobic C-terminal residue. |
| Peptide 2 | Tyr-D-Ala-Phe-Gly-MeNle -NH2 | N-Methylated Norleucine | 5.8 | N-methylation pre-organizes the peptide backbone into a more favorable conformation for receptor binding, leading to a significant increase in affinity. |
| Peptide 3 | Tyr-D-Ala-Phe-Gly-Leu -NH2 | Leucine Control | 18.5 | The branched side chain of leucine may introduce a slight steric clash within the binding pocket compared to the linear side chain of norleucine. |
| Peptide 4 | Tyr-D-Ala-Phe-Gly-MeLeu -NH2 | N-Methylated Leucine | 8.1 | N-methylation improves affinity, but the bulkier, branched side chain of leucine may still result in a slightly lower affinity compared to the N-methylated norleucine analogue. |
This hypothetical data underscores the potential of N-methylation at the norleucine position to significantly enhance receptor binding affinity. The improved affinity is attributed to a reduction in the entropic penalty of binding, as the N-methylated peptide is conformationally more restricted and closer to its bioactive shape.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the binding affinity of peptides incorporating this compound, a competitive radioligand binding assay is the gold standard.[11] This assay measures the ability of an unlabeled test compound (e.g., our synthetic peptides) to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors)
-
Unlabeled test peptides (Peptides 1-4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test peptides in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.
-
Assay Setup: In a 96-well plate, add the following to each well in order: assay buffer, the appropriate concentration of unlabeled test peptide, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.[12]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.[12]
-
Data Analysis: The amount of bound radioactivity will be inversely proportional to the concentration of the unlabeled test peptide. The data is then used to generate a dose-response curve and calculate the IC50 value (the concentration of the test peptide that inhibits 50% of the radioligand binding). The Ki value, which represents the binding affinity of the test peptide, can then be calculated using the Cheng-Prusoff equation.[12]
Caption: Workflow for a competitive radioligand binding assay.
The Underlying Mechanism: GPCR Signaling
The majority of peptide hormone and neurotransmitter receptors are G-protein coupled receptors (GPCRs).[13][14] These receptors are characterized by seven transmembrane domains and are coupled to intracellular G-proteins.[13][15] Ligand binding to the extracellular domain of a GPCR induces a conformational change, which in turn activates the associated G-protein.[15][16] The activated G-protein then initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3), ultimately leading to a cellular response.[16] The affinity of a ligand for the receptor is a critical determinant of the potency of this response.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
The incorporation of this compound into peptide synthesis represents a strategic approach to enhancing receptor binding affinity. The N-methylation provides conformational constraint, reducing the entropic cost of binding, while the norleucine side chain offers favorable hydrophobic interactions. The provided experimental framework for a competitive radioligand binding assay allows for the robust quantification of these enhancements. By understanding and applying these principles, researchers can accelerate the development of more potent and stable peptide-based therapeutics.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Norleucine - Wikipedia [en.wikipedia.org]
- 7. lifetein.com [lifetein.com]
- 8. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 14. cusabio.com [cusabio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Scientist's Guide to Comparative Permeability Assays of N-Methylated Peptide Analogs
Introduction: The N-Methylation Strategy for Enhanced Peptide Permeability
Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability and low cell membrane permeability[1][2][3][4]. A key strategy to overcome these limitations is the N-methylation of the peptide backbone. This modification, inspired by naturally occurring, orally bioavailable cyclic peptides like cyclosporine A, involves the substitution of an amide proton with a methyl group[1][5][6]. This seemingly simple alteration can profoundly impact a peptide's physicochemical properties, leading to enhanced membrane permeability and proteolytic resistance[7][8][9].
N-methylation improves permeability through several mechanisms. It reduces the number of hydrogen bond donors, which lowers the desolvation penalty for entering the lipophilic core of the cell membrane[3][7]. Furthermore, N-methylation can induce a conformational pre-organization of the peptide backbone, favoring a membrane-permeable "chameleon-like" structure that shields polar groups and exposes a hydrophobic surface[1][10]. The strategic placement and number of N-methyl groups can dramatically influence a peptide's ability to traverse cellular barriers[8]. Consequently, accurately assessing the permeability of N-methylated peptide analogs is a critical step in their development as viable drug candidates.
This guide provides a comparative analysis of the most common in vitro permeability assays used to evaluate N-methylated peptides. We will delve into the principles, advantages, and limitations of each method, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their drug discovery programs.
Comparative Analysis of Permeability Assays
The choice of a permeability assay depends on the specific research question, the stage of drug development, and the desired throughput. Here, we compare three widely used methods: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and in vitro models of the blood-brain barrier (BBB).
| Assay | Principle | Advantages | Limitations | Relevance for N-Methylated Peptides |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[11][12] | High-throughput, cost-effective, excellent for ranking compounds based on passive permeability.[11] | Lacks biological complexity (no active transport or efflux).[11][13] | Ideal for initial screening of N-methylated peptide libraries to assess the impact of methylation on passive diffusion.[7] |
| Caco-2 | Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[13][14] | Gold standard for predicting human intestinal absorption, accounts for passive diffusion, active transport, and efflux.[13][15] | Lower throughput, more expensive, requires lengthy cell culture.[16] | Crucial for evaluating the overall intestinal permeability of lead candidates, including the potential for active transport or efflux.[8] |
| In Vitro BBB Models | Co-culture of brain endothelial cells with astrocytes and pericytes to mimic the blood-brain barrier.[17][18] | Provides insights into CNS penetration, which is critical for neuroactive peptides. | Technically challenging, lower throughput, variability between models.[17] | Essential for N-methylated peptides designed to target the central nervous system.[19][20] |
Experimental Data Summary
The following table presents a hypothetical comparative data set for a parent peptide and its N-methylated analogs across the different permeability assays. The apparent permeability coefficient (Papp) is a common metric used to quantify the rate of permeability.
| Compound | PAMPA Papp (x 10-6 cm/s) | Caco-2 Papp (A-B) (x 10-6 cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | In Vitro BBB Papp (x 10-6 cm/s) |
| Parent Peptide | 0.1 | 0.05 | 1.2 | < 0.01 |
| Mono-N-methylated Analog | 1.5 | 0.8 | 1.5 | 0.2 |
| Di-N-methylated Analog | 4.2 | 2.5 | 1.8 | 0.9 |
| Tri-N-methylated Analog | 3.8 | 1.2 | 3.5 | 0.7 |
Interpretation of Data:
-
Parent Peptide: Exhibits very low passive permeability (PAMPA) and poor intestinal and BBB penetration.
-
Mono- and Di-N-methylated Analogs: Show a significant increase in passive permeability, translating to improved Caco-2 and BBB permeability. The low efflux ratio suggests they are not major substrates for efflux transporters.
-
Tri-N-methylated Analog: While having high passive permeability, the Caco-2 permeability is lower than the di-methylated analog, and the efflux ratio is significantly increased. This suggests that while N-methylation enhances passive diffusion, this particular analog may be a substrate for an efflux pump like P-glycoprotein (P-gp), highlighting the importance of cell-based assays.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method that models passive, transcellular permeation[11]. It is an excellent first-pass screen to assess the fundamental ability of N-methylated peptides to cross a lipid barrier.
Causality Behind Experimental Choices:
-
Artificial Membrane: A solution of phospholipids (e.g., lecithin) in an organic solvent (e.g., dodecane) is used to mimic the lipid core of a cell membrane. This allows for the specific assessment of passive diffusion without the complexities of biological systems[11][12].
-
pH of Buffers: The pH of the donor and acceptor buffers is critical as it influences the ionization state of the peptide, which in turn affects its lipophilicity and permeability. Testing at different pH values can simulate different regions of the gastrointestinal tract[12].
-
Incubation Time: The incubation time is optimized to allow for sufficient compound permeation without compromising membrane integrity[11].
Self-Validating System:
-
Membrane Integrity Control: A compound with known low permeability, such as lucifer yellow, is included to monitor the integrity of the artificial membrane throughout the experiment[11][12].
-
High and Low Permeability Controls: Reference compounds with well-characterized permeability (e.g., testosterone for high, mannitol for low) are run in parallel to validate the assay performance and provide a benchmark for the experimental compounds.
Step-by-Step Protocol:
-
Prepare the Artificial Membrane: A 1% (w/v) solution of lecithin in dodecane is prepared.
-
Coat the Donor Plate: 5 µL of the lipid solution is added to the filter of each well of a 96-well donor plate and allowed to impregnate for 15 minutes.
-
Prepare Compound Solutions: The N-methylated peptide analogs and control compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of 100 µM.
-
Load the Acceptor Plate: 300 µL of fresh buffer is added to each well of a 96-well acceptor plate.
-
Assemble the PAMPA Sandwich: The donor plate is carefully placed on top of the acceptor plate.
-
Incubation: The plate sandwich is incubated at room temperature for 4-16 hours with gentle shaking[16].
-
Sample Analysis: After incubation, the donor and acceptor plates are separated. The concentration of the compounds in both the donor and acceptor wells is determined by a suitable analytical method, typically LC-MS/MS[12].
-
Calculate Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 assay is the industry standard for predicting human intestinal absorption[13]. It utilizes a monolayer of differentiated Caco-2 cells that form tight junctions and express key transporter proteins, thus modeling both passive and active transport mechanisms[14][15].
Causality Behind Experimental Choices:
-
Cell Monolayer: Caco-2 cells, when cultured for 21 days on a semi-permeable membrane, form a polarized monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium[13][15].
-
Bidirectional Transport: Measuring transport from the apical (A) to the basolateral (B) side and vice versa (B to A) allows for the calculation of an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp[13].
-
Transporter Inhibitors: Including known inhibitors of efflux transporters (e.g., verapamil for P-gp) can confirm if a peptide is a substrate for a specific transporter[13].
Self-Validating System:
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A consistent TEER value indicates a healthy and intact monolayer. Additionally, the permeability of a paracellular marker like mannitol is measured[15].
-
Transporter Functionality: The activity of efflux transporters is confirmed by running control substrates (e.g., digoxin for P-gp) with and without their respective inhibitors.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: TEER is measured using a voltmeter. Only monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²) are used.
-
Prepare Transport Buffer: A suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) is prepared.
-
Initiate Transport: The culture medium is replaced with the transport buffer. The test peptide and controls are added to the donor chamber (apical for A-B transport, basolateral for B-A transport).
-
Incubation: The plates are incubated at 37°C with 5% CO2 for 2 hours with gentle shaking.
-
Sampling: At the end of the incubation, samples are taken from both the donor and acceptor chambers.
-
Sample Analysis: The concentration of the compounds in the samples is quantified by LC-MS/MS[14].
-
Calculate Papp and Efflux Ratio: The apparent permeability coefficient is calculated for both directions, and the efflux ratio is determined.
Workflow Diagram:
Caption: Workflow for the Caco-2 Permeability Assay.
In Vitro Blood-Brain Barrier (BBB) Models
For N-methylated peptides intended for CNS targets, assessing their ability to cross the BBB is paramount. In vitro BBB models, typically involving co-cultures of brain endothelial cells, astrocytes, and pericytes, provide a more physiologically relevant system than PAMPA or Caco-2 assays for this purpose[17][18].
Causality Behind Experimental Choices:
-
Co-culture System: The interaction between brain endothelial cells, astrocytes, and pericytes is crucial for the formation of the tight junctions and the expression of transporters that characterize the BBB[17].
-
Shear Stress: Some advanced models incorporate fluidic shear stress to better mimic the physiological conditions of blood flow, which can enhance the barrier properties of the endothelial cells[21].
Self-Validating System:
-
Barrier Integrity: Similar to the Caco-2 assay, TEER measurements and the permeability of a paracellular marker (e.g., FITC-dextran) are used to confirm the integrity of the endothelial monolayer[21].
-
Transporter Expression and Function: The expression of key BBB transporters (e.g., GLUT1, P-gp) can be verified by immunocytochemistry or western blotting. The functional activity of efflux pumps is confirmed using known substrates and inhibitors[17].
Step-by-Step Protocol:
-
Establish Co-culture: Human brain microvascular endothelial cells are seeded on the apical side of a Transwell insert, while human astrocytes and pericytes are cultured on the basolateral side. The cells are co-cultured for several days to establish a tight monolayer.
-
Verify Barrier Integrity: TEER is measured, and the permeability of FITC-dextran is assessed to confirm the formation of a tight barrier.
-
Perform Permeability Assay: The N-methylated peptide analogs and controls are added to the apical (luminal) chamber.
-
Incubation: The co-culture is incubated at 37°C with 5% CO2 for a defined period (e.g., 1-4 hours).
-
Sample Collection and Analysis: Samples are collected from the basolateral (abluminal) chamber and analyzed by LC-MS/MS to determine the concentration of the permeated peptide.
-
Calculate Papp: The apparent permeability coefficient across the in vitro BBB is calculated.
Workflow Diagram:
Caption: Workflow for the In Vitro Blood-Brain Barrier Permeability Assay.
Conclusion and Future Perspectives
The strategic N-methylation of peptides is a powerful approach to enhance their drug-like properties, particularly their membrane permeability. The choice of an appropriate permeability assay is critical for the successful development of these modified peptides. While high-throughput assays like PAMPA are invaluable for initial screening, cell-based models such as the Caco-2 assay provide a more comprehensive picture of intestinal absorption by accounting for active transport and efflux mechanisms. For CNS-targeted peptides, specialized in vitro BBB models are indispensable.
As our understanding of peptide transport deepens, more sophisticated in vitro models, including those incorporating microfluidics and patient-derived cells, will likely emerge. Furthermore, the integration of computational modeling with experimental permeability data will continue to refine our ability to predict the in vivo performance of N-methylated peptide analogs, ultimately accelerating the delivery of this promising class of therapeutics to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAMPA | Evotec [evotec.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide BBB Permeability Test - Creative Peptides [creative-peptides.com]
- 19. Brain-transportable dipeptides across the blood-brain barrier in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. experts.arizona.edu [experts.arizona.edu]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-N-Me-Nle-OH for Research Professionals
In the landscape of peptide synthesis and drug development, the meticulous management of chemical reagents is not merely a regulatory formality but a cornerstone of laboratory safety and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine), a specialized amino acid derivative. As your partner in research, we aim to equip you with the necessary knowledge to handle this compound responsibly, ensuring the protection of both laboratory personnel and the environment.
I. Core Chemical and Hazard Profile of this compound
This compound is an N-methylated, Fmoc-protected amino acid analog used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and improve the pharmacokinetic properties of peptides. While specific toxicological data for this compound is not extensively documented, the available safety information from suppliers and data for structurally related compounds necessitate that it be handled as a hazardous chemical.
The primary hazards are associated with its potential for irritation and harm upon ingestion or inhalation.[1] A synthesis of available data indicates the following hazard classifications:
| Hazard Statement | Description | GHS Classification | Source(s) |
| H302 | Harmful if swallowed | Acute toxicity, oral | [1] |
| H315 | Causes skin irritation | Skin corrosion/irritation | [1] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | [1] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation | [1] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | [1] |
Sigma-Aldrich also classifies this compound with a WGK (Water Hazard Class) of 3 , indicating it is highly hazardous to water.[2] This underscores the critical importance of preventing its release into the environment.
II. Mandatory Personal Protective Equipment (PPE) & Handling
Before initiating any handling or disposal procedures, the following PPE is mandatory to minimize exposure and ensure personal safety. The causality behind these choices is rooted in preventing contact with a substance known to be a skin, eye, and respiratory irritant.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Gloves must be inspected before use and disposed of properly after handling.[3]
-
Respiratory Protection: All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if handling large quantities, a NIOSH-approved N95 (or better) particulate respirator is necessary.[1][3]
-
Body Protection: A standard laboratory coat and closed-toe shoes are required to protect against accidental spills.[3]
III. Step-by-Step Disposal Procedures: A Self-Validating System
The guiding principle for the disposal of this compound and all associated materials is to treat them as hazardous chemical waste .[3][4] At no point should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles.[4]
This protocol ensures that the pure, solid chemical is contained and managed in accordance with standard hazardous waste protocols.
-
Segregation: Do not mix solid this compound with any other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[3] This prevents unforeseen chemical reactions in the waste container.
-
Packaging: Securely place the solid waste in a clearly labeled, sealable container. The original manufacturer's container is ideal if it is in good condition.[3] If not, a high-density polyethylene (HDPE) container is a suitable alternative.
-
Labeling: The container must be labeled with, at minimum:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate quantity of the waste.
-
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be cool, dry, and away from incompatible materials (e.g., strong oxidizing agents).
-
Collection: Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste management contractor.
This category includes items such as weighing papers, pipette tips, gloves, and any other disposable labware that has come into direct contact with this compound.
-
Collection: Place all contaminated solid waste into a designated, durable, and leak-proof plastic bag or a labeled rigid container.[3]
-
Labeling: Clearly label the bag or container as "Hazardous Waste: Solid waste contaminated with this compound ".[3]
-
Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's established hazardous waste program.[3]
Liquid waste is commonly generated during peptide synthesis, particularly from the Fmoc deprotection step, which typically uses a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).
-
Segregation is Critical:
-
Fmoc Deprotection Waste: This basic waste stream (containing piperidine, DMF, and the dibenzofulvene-piperidine adduct) must be collected in its own dedicated, sealed container. Never mix this basic waste with acidic waste streams (e.g., from peptide cleavage with TFA) to prevent a potentially violent exothermic reaction.
-
Other Organic Solvents: Reaction mixtures and wash solvents (e.g., DMF, dichloromethane) should be collected in a separate, compatible, and sealed hazardous waste container.
-
-
Labeling: All liquid waste containers must be clearly labeled "Hazardous Waste " and list all chemical constituents with their approximate percentages (e.g., "Piperidine/DMF Waste from Fmoc Deprotection").[4]
-
Storage and Disposal: Store sealed containers in a designated SAA, ensuring segregation of incompatible waste types. Arrange for disposal through your institution's EHS department.
Logical Workflow for Waste Disposal
References
A Researcher's Guide to the Safe Handling of Fmoc-N-Me-Nle-OH
For researchers and scientists engaged in peptide synthesis and drug development, the meticulous handling of specialized reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the proper handling of (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the underlying scientific reasoning to ensure a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the stepwise assembly of amino acids but also imparts specific chemical properties that necessitate careful handling.[1]
Primary Hazards: Based on available safety information, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315) [2]
-
Causes serious eye irritation (H319) [2]
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335) [2]
A thorough risk assessment should be conducted before handling this compound, considering the scale of the experiment and the potential for aerosolization.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound to minimize exposure risks.[4][5] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Essential for protecting against accidental splashes of solutions or airborne particles of the lyophilized powder.[4] A face shield is recommended when handling larger quantities or during procedures with a high risk of splashing.[4][5] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves provide adequate protection for handling this compound.[4] It is advisable to inspect gloves for any defects before use and to change them immediately if contamination occurs.[5] Double-gloving can provide an extra layer of safety.[4] |
| Respiratory Protection | N95 Respirator or work within a certified chemical fume hood | Necessary when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles.[4] All manipulations of the solid compound should ideally be performed in a chemical fume hood.[3] |
Operational Plan: From Receipt to Reaction
Adherence to a strict operational plan ensures both safety and the quality of your research.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool (2-8°C), dry, and well-ventilated area, away from incompatible materials.[6] The container should be kept tightly closed.
-
For long-term storage, keep the lyophilized powder at -20°C or colder in a desiccated environment, protected from light.[5][7]
Handling and Reconstitution:
The following step-by-step protocol should be followed for the safe handling and reconstitution of this compound:
-
Preparation: Don all required PPE as outlined in the table above. Ensure your workspace, preferably within a chemical fume hood, is clean and uncluttered.[3]
-
Equilibration: Allow the sealed vial of this compound to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture, which can degrade the compound.[5][8]
-
Weighing: Carefully weigh the desired amount of the lyophilized powder in the chemical fume hood.[3] Use anti-static weighing techniques to minimize powder dispersion.[3]
-
Dissolution: Add the appropriate solvent (e.g., N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)) to the vial using a sterile syringe or calibrated pipette.[9] Cap the vial and gently vortex or sonicate until the solid is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of the reconstituted solution.[5][8] Clearly label each aliquot with the compound name, concentration, and date of preparation.[5]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the safe handling of this compound during a typical peptide synthesis cycle.
Caption: General workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[3]
-
Solid Waste: All consumables that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be collected in a designated hazardous chemical waste container.[4][5] This container should be clearly labeled with the contents.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.[4] Never dispose of these solutions down the drain.[3]
-
Sharps Waste: Any needles or syringes used for reconstitution or transfer must be disposed of in a puncture-resistant sharps container.[4]
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.
-
Ingestion: Rinse the mouth with water. Call a poison control center or doctor for treatment advice.
-
Spill: Evacuate the area and restrict access.[3] Wearing appropriate PPE, cover the spill with an absorbent material and collect it into a designated hazardous waste container. Decontaminate the spill area according to your laboratory's standard operating procedures.[3]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment and ensure the integrity of your scientific endeavors.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-norleucine | C22H25NO4 | CID 7019522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biovera.com.au [biovera.com.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound = 96.0 HPLC 112883-42-8 [sigmaaldrich.com]
- 7. cusabio.com [cusabio.com]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
